Product packaging for Tolylpent-1-yn-4-ol(Cat. No.:CAS No. 57355-73-4)

Tolylpent-1-yn-4-ol

Cat. No.: B15465153
CAS No.: 57355-73-4
M. Wt: 174.24 g/mol
InChI Key: BDNSYEJAHWAINU-UHFFFAOYSA-N
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Description

Tolylpent-1-yn-4-ol is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O B15465153 Tolylpent-1-yn-4-ol CAS No. 57355-73-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57355-73-4

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

5-(4-methylphenyl)pent-4-yn-2-ol

InChI

InChI=1S/C12H14O/c1-10-6-8-12(9-7-10)5-3-4-11(2)13/h6-9,11,13H,4H2,1-2H3

InChI Key

BDNSYEJAHWAINU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CCC(C)O

Origin of Product

United States

Foundational & Exploratory

Physical Properties of Tolylpent-1-yn-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental data on the physical properties of Tolylpent-1-yn-4-ol is exceptionally limited in publicly available scientific literature and chemical databases. This document summarizes the available information and provides data for structurally related compounds to offer a comparative context.

Introduction

This compound is an organic compound whose physical and chemical characteristics are not extensively documented. This guide aims to consolidate the known information and present it in a clear, structured format. Due to the scarcity of direct experimental data, this report also includes properties of analogous compounds, namely 4-Pentyn-1-ol and 5-Phenyl-4-pentyn-1-ol, to provide a foundational understanding for researchers.

Physicochemical Data

This compound

The only quantitative physical property found for a specific isomer, 5-p-Tolyl-pent-4-yn-1-ol, is its molecular weight. Other fundamental physical properties such as melting point, boiling point, and density have not been experimentally determined or reported in the reviewed literature.

Table 1: Physical Properties of 5-p-Tolyl-pent-4-yn-1-ol

PropertyValueSource
Molecular Weight174.242 g/mol Commercial Supplier Data
Structurally Related Compounds

To provide a frame of reference, the physical properties of two structurally similar compounds are presented below. 4-Pentyn-1-ol shares the same pentynol backbone, while 5-Phenyl-4-pentyn-1-ol replaces the tolyl group with a phenyl group.

Table 2: Experimental Physical Properties of 4-Pentyn-1-ol

PropertyValueSource
Molecular Weight84.12 g/mol [1][2]
Boiling Point154-155 °C[1][3]
Density0.904 g/mL at 25 °C[1][3]
Refractive Indexn20/D 1.445[1]
FormLiquid[1]

Table 3: Computed Physical Properties of 5-Phenyl-4-pentyn-1-ol

PropertyValueSource
Molecular Weight160.21 g/mol [4]
XLogP32.2[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count1[4]
Rotatable Bond Count3[4]
Exact Mass160.088815002 Da[4]
Topological Polar Surface Area20.2 Ų[4]

General Experimental Protocols for Physical Property Determination

In the absence of specific experimental procedures for this compound, this section outlines general methodologies for determining key physical properties of organic compounds.

Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

General Procedure (Capillary Method):

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which heats the sample at a controlled rate.[5]

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[6]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

General Procedure (Distillation or Reflux Method):

  • A small volume of the liquid is placed in a flask with boiling chips.

  • The flask is fitted with a condenser and a thermometer, ensuring the thermometer bulb is positioned in the vapor phase above the liquid.[7]

  • The liquid is heated to boiling, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.[8][9]

Density Determination

Density is the mass per unit volume of a substance.

General Procedure (Gravimetric Method):

  • A known volume of the liquid is carefully measured using a pycnometer or a graduated cylinder.[10][11]

  • The mass of the liquid is determined by weighing the container before and after filling.[10]

  • The density is calculated by dividing the mass of the liquid by its volume.[10] The buoyancy method, based on Archimedes' principle, is also a widely used technique.[12][13]

Visualizations

The request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz cannot be fulfilled at this time. The literature search did not yield any information regarding the biological activity or complex experimental setups involving this compound that would necessitate such visualizations.

Should further research into the biological or chemical processes involving this compound become available, the following is a conceptual example of how an experimental workflow could be visualized.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis Physical Property Analysis start Starting Materials reaction Chemical Reaction start->reaction purification Purification (e.g., Chromatography) reaction->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp density Density Measurement purification->density

Caption: A conceptual workflow for the synthesis and physical characterization of a compound.

References

Technical Guide: 5-(o-tolyl)pent-4-yn-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 5-(o-tolyl)pent-4-yn-1-ol, a substituted aryl acetylenic alcohol. Due to the limited availability of direct experimental data for this specific compound, this guide outlines a proposed synthetic pathway via Sonogashira coupling, including detailed experimental protocols and characterization methods. Information on the starting materials and expected product is presented. This guide serves as a foundational resource for the synthesis and further investigation of 5-(o-tolyl)pent-4-yn-1-ol.

Compound Identification

As of the date of this publication, a specific CAS number for 5-(o-tolyl)pent-4-yn-1-ol has not been assigned in major chemical databases. This suggests the compound may be novel or not widely synthesized. For research and registration purposes, it is recommended to characterize the synthesized product thoroughly and, if novel, submit it for CAS registration.

The proposed structure is as follows:

  • IUPAC Name: 5-(2-methylphenyl)pent-4-yn-1-ol

  • Molecular Formula: C₁₂H₁₄O

  • Molecular Weight: 174.24 g/mol

Proposed Synthesis: Sonogashira Coupling

The most direct and widely employed method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3] For the synthesis of 5-(o-tolyl)pent-4-yn-1-ol, the proposed reaction is the coupling of o-iodotoluene with pent-4-yn-1-ol.

Reactant and Catalyst Data

The following table summarizes the key reactants and catalysts for the proposed synthesis.

Compound NameRoleCAS NumberMolecular FormulaMolecular Weight ( g/mol )
o-IodotolueneAryl Halide615-37-2[4][5][6]C₇H₇I218.03[4][5]
Pent-4-yn-1-olTerminal Alkyne5390-04-5C₅H₈O84.12
Bis(triphenylphosphine)palladium(II) dichloridePalladium Catalyst13965-03-2C₃₆H₃₀Cl₂P₂Pd701.90
Copper(I) IodideCo-catalyst7681-65-4CuI190.45
Triethylamine (B128534) (TEA)Base & Solvent121-44-8C₆H₁₅N101.19

Experimental Protocols

The following is a detailed protocol for the synthesis of 5-(o-tolyl)pent-4-yn-1-ol, adapted from established Sonogashira coupling procedures.[7]

Materials and Equipment
  • Round-bottom flask (two-necked)

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Septa and syringes

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

Reaction Setup and Procedure
  • Inert Atmosphere: To a dry two-necked round-bottom flask equipped with a magnetic stir bar and condenser, add bis(triphenylphosphine)palladium(II) dichloride (0.025 eq) and copper(I) iodide (0.05 eq).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed triethylamine (solvent), followed by o-iodotoluene (1.0 eq) and pent-4-yn-1-ol (1.2 eq) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium (B1175870) chloride (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product, an oil or solid, can be purified by flash column chromatography on silica gel. A solvent system of hexane (B92381) and ethyl acetate is typically effective for eluting acetylenic alcohols. The fractions containing the desired product are collected and the solvent is removed under reduced pressure to yield the purified 5-(o-tolyl)pent-4-yn-1-ol.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of 5-(o-tolyl)pent-4-yn-1-ol.

Synthesis_Workflow Workflow for the Synthesis of 5-(o-tolyl)pent-4-yn-1-ol cluster_reaction Sonogashira Coupling cluster_workup Workup and Extraction cluster_purification Purification setup Reaction Setup (Inert Atmosphere) reagents Addition of Reactants (o-iodotoluene, pent-4-yn-1-ol) and Catalysts in TEA setup->reagents reaction Heating and Stirring (60-70°C, 2-4h) reagents->reaction monitoring TLC Monitoring reaction->monitoring filtration Filtration through Celite monitoring->filtration Reaction Complete extraction Aqueous Wash (NH4Cl, Brine) filtration->extraction drying Drying over Na2SO4 extraction->drying concentration Solvent Removal drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography Crude Product final_product Purified 5-(o-tolyl)pent-4-yn-1-ol chromatography->final_product

Caption: Synthetic workflow for 5-(o-tolyl)pent-4-yn-1-ol.

Biological Activity and Signaling Pathways

A thorough search of scientific literature and chemical databases did not yield any information on the biological activity or associated signaling pathways for 5-(o-tolyl)pent-4-yn-1-ol. The biological effects of this compound remain an open area for future research. Given its structure as a substituted aryl alkyne, it could be a candidate for screening in various assays, including but not limited to, anticancer, anti-inflammatory, or neurological activity studies.

Conclusion

This technical guide provides a foundational framework for the synthesis and study of 5-(o-tolyl)pent-4-yn-1-ol. The proposed synthetic route via Sonogashira coupling is robust and well-documented for analogous compounds. The detailed experimental protocol should enable researchers to synthesize this compound for further investigation. The absence of data on its biological activity presents an opportunity for novel research in medicinal chemistry and drug discovery.

References

Tolylpent-1-yn-4-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the molecular weight and formula of Tolylpent-1-yn-4-ol, a topic of interest for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

The molecular characteristics of this compound have been determined through structural analysis and calculation. The compound is understood as a derivative of 4-Pentyn-1-ol (B147250), with the addition of a tolyl group. The molecular formula for 4-Pentyn-1-ol is C₅H₈O, and it has a molecular weight of 84.12 g/mol .[1][2][3][4][5]

The introduction of a tolyl group (C₇H₇) to the parent molecule results in the final molecular formula and weight for this compound.

PropertyValue
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol

Logical Derivation of the Molecular Formula

The molecular formula of this compound is derived by considering the combination of its two primary structural components: the 4-pentyn-1-ol backbone and the substituted tolyl group.

C5H8O 4-Pentyn-1-ol (C₅H₈O) H Hydrogen Atom (H) C5H8O->H - H for substitution C12H14O This compound (C₁₂H₁₄O) C5H8O->C12H14O + Tolyl C7H7 Tolyl Group (C₇H₇) C7H7->C12H14O

Figure 1. Logical workflow for determining the molecular formula of this compound.

References

Navigating the Solubility Landscape of Tolylpent-1-yn-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tolylpent-1-yn-4-ol in organic solvents. In the absence of extensive empirical data for this specific compound, this document outlines the foundational principles governing its expected solubility, provides detailed experimental protocols for its determination, and presents logical workflows to guide laboratory investigations. This information is critical for applications in drug development, chemical synthesis, and formulation science where precise control over solubility is paramount.

Understanding the Solubility Profile of this compound

This compound, with its molecular structure incorporating a polar hydroxyl group, a nonpolar tolyl group, and a moderately polar alkyne function, is expected to exhibit a nuanced solubility profile. The principle of "like dissolves like" serves as a primary guide for predicting its behavior in various organic solvents. This principle states that substances with similar polarities are more likely to be soluble in one another.

The presence of the hydroxyl (-OH) group allows for hydrogen bonding, suggesting good solubility in polar protic solvents such as alcohols. The aromatic tolyl group, being nonpolar, will contribute to its solubility in nonpolar aromatic and hydrocarbon solvents. The alkyne group adds a degree of polarity due to its pi-electron system. Therefore, a balance of these structural features will dictate the overall solubility in a given solvent.

Predicted Solubility in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe hydroxyl group of this compound can form strong hydrogen bonds with the solvent molecules.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Moderate to HighThe dipole-dipole interactions between the polar functionalities of the solute and solvent will facilitate dissolution.
Aromatic Toluene, Benzene, XyleneModerate to HighThe nonpolar tolyl group will interact favorably with the aromatic solvent molecules through van der Waals forces.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateEthers can act as hydrogen bond acceptors for the hydroxyl group, and their hydrocarbon portion interacts with the nonpolar parts of the molecule.
Halogenated Dichloromethane, ChloroformModerateThese solvents have moderate polarity and can interact with both the polar and nonpolar regions of the molecule.
Nonpolar Hexane, CyclohexaneLow to ModerateThe large nonpolar tolyl group will contribute to some solubility, but the polar hydroxyl and alkyne groups will limit miscibility.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, standardized experimental protocols must be employed. The following are detailed methodologies for key experiments.

Shake-Flask Method (Equilibrium Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using a mechanical shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid and liquid phases. Care must be taken to avoid any temperature changes during this step.

  • Quantification: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of the dissolved this compound in the aliquot is then determined using a suitable analytical technique, such as:

    • High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate and sensitive quantification.

    • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

    • Gravimetric Analysis: The solvent from a known volume of the saturated solution can be evaporated, and the mass of the remaining solid solute can be measured. This method is less sensitive and requires that the solute be non-volatile.

  • Calculation: The solubility is calculated from the concentration of the solute in the saturated solution and is typically expressed in units of mg/mL, g/L, or mol/L.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, automated HTS methods are often employed in drug discovery and development.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a highly soluble solvent (e.g., DMSO).

  • Dispensing: Small, precise volumes of the stock solution are dispensed into microtiter plates. The solvent is then evaporated, leaving a thin film of the compound in each well.

  • Solvent Addition: A range of different organic solvents are added to the wells.

  • Equilibration and Measurement: The plates are agitated for a set period to allow for dissolution. The solubility is then assessed using a rapid analytical technique, such as nephelometry (light scattering to detect undissolved particles) or UV-Vis spectroscopy with a plate reader.

  • Data Analysis: The results provide a semi-quantitative or rank-ordered assessment of solubility across the solvent panel.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in solubility determination and a typical experimental workflow.

G Factors Influencing Solubility of this compound cluster_solute Solute Characteristics cluster_solvent Solvent Characteristics cluster_env System Conditions A Solute Properties (this compound) A1 Polarity (Hydroxyl, Alkyne) A2 Non-Polarity (Tolyl Group) A3 Molecular Size & Shape B Solvent Properties B1 Polarity (Protic/Aprotic) B2 Hydrogen Bonding Capacity B3 Dispersion Forces C Environmental Factors C1 Temperature C2 Pressure D Solubility A1->D A2->D A3->D B1->D B2->D B3->D C1->D C2->D

Caption: Logical diagram of factors affecting solubility.

G Experimental Workflow for Solubility Determination start Start prep Prepare Saturated Solution (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate quantify Quantify Solute in Supernatant (e.g., HPLC, UV-Vis) separate->quantify calculate Calculate Solubility (mg/mL, mol/L) quantify->calculate end End calculate->end

A Technical Guide to the Synthesis of Tolylpent-1-yn-4-ol: A Hypothetical Approach Based on Established Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Tolylpent-1-yn-4-ol" is not extensively documented in current scientific literature. As such, a definitive history of its discovery and a specific, validated synthesis protocol are not available. This document provides a comprehensive, technically-grounded guide to the prospective synthesis of this compound, drawing upon established and widely-accepted methodologies for the preparation of tertiary propargyl alcohols. The biological activity of this specific compound has not been characterized.

Introduction

Tertiary propargyl alcohols are a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is also bonded to an alkynyl group and two other carbon substituents. This structural motif is a valuable building block in organic synthesis and can be found in some biologically active molecules. This guide outlines a plausible and well-precedented synthetic route to this compound, a member of this chemical class. The proposed synthesis is based on the nucleophilic addition of an acetylide to a ketone, a fundamental and reliable transformation in organic chemistry.

Proposed Synthesis of this compound

The most direct and widely employed method for the synthesis of tertiary propargyl alcohols is the reaction of a ketone with an organometallic acetylide reagent.[1][2] In the case of this compound, this would involve the reaction of a tolyl methyl ketone with an ethynylating agent. A common and effective approach is the use of a Grignard reagent, specifically ethynylmagnesium bromide.[2][3]

The general reaction scheme is as follows:

Where 'Tol' represents a tolyl group (o-, m-, or p-).

Experimental Protocol: Grignard Reaction for the Synthesis of 4-(p-Tolyl)pent-1-yn-4-ol

This protocol is a generalized procedure based on established methods for the synthesis of tertiary propargyl alcohols via Grignard reaction.[2][3]

Materials:

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4'-methylacetophenone (1.0 equivalent) dissolved in anhydrous THF.

  • Addition of Grignard Reagent: The solution is cooled to 0 °C in an ice bath. Ethynylmagnesium bromide solution (1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude alcohol can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data

As the synthesis of this compound has not been specifically reported, experimental data such as yield, and spectroscopic characterization are not available. The following table presents hypothetical data based on typical outcomes for similar reactions.

ParameterExpected Value/Data
Yield 70-90% (based on similar Grignard reactions)[3]
¹H NMR (CDCl₃, 400 MHz) Hypothetical shifts: δ 7.4-7.1 (m, 4H, Ar-H), 2.4 (s, 1H, C≡CH), 2.3 (s, 3H, Ar-CH₃), 2.1 (s, 1H, OH), 1.6 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) Hypothetical shifts: δ 142, 138, 129, 125 (Ar-C), 87 (C≡CH), 72 (C≡CH), 68 (C-OH), 31 (CH₃), 21 (Ar-CH₃)
IR (thin film, cm⁻¹) Expected peaks: 3400-3300 (br, O-H), 3300 (s, ≡C-H), 2100 (w, C≡C), 1610, 1510 (C=C, aromatic)
Mass Spec (EI, m/z) Expected M⁺: 174.1045 (for C₁₂H₁₄O)

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

Synthesis_Workflow ketone 4'-Methyl- acetophenone reaction Grignard Reaction ketone->reaction Reactant grignard Ethynylmagnesium Bromide (in THF) grignard->reaction Reagent workup Aqueous Workup (NH4Cl) reaction->workup Product Mixture product Crude Tolylpent- 1-yn-4-ol workup->product purification Column Chromatography product->purification final_product Pure Tolylpent- 1-yn-4-ol purification->final_product

Caption: Synthetic workflow for the proposed synthesis of this compound.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature reveals no specific studies on the biological activity or mechanism of action of this compound. Therefore, no signaling pathway diagrams can be provided. The biological effects of this compound remain to be investigated.

Conclusion

While the specific discovery and synthesis of this compound are not documented, a robust and high-yielding synthetic route can be proposed based on the well-established reaction between a tolyl methyl ketone and ethynylmagnesium bromide. This guide provides a detailed, albeit hypothetical, experimental protocol and expected analytical data to facilitate future research into this and related compounds. Further investigation is required to determine the biological properties of this compound.

References

A Technical Review of Pent-4-yn-1-ol: Synthesis, Properties, and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive review of Pent-4-yn-1-ol, a significant chemical building block. Initial literature searches for "Tolylpent-1-yn-4-ol" did not yield any specific information, suggesting that it is not a widely studied compound. Consequently, this review focuses on the well-documented and structurally related analog, Pent-4-yn-1-ol. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the synthesis, properties, and reactivity of this important alkynol.

Synthesis of Pent-4-yn-1-ol

The synthesis of Pent-4-yn-1-ol has been reported through various methods, with the ring-opening of tetrahydrofurfuryl halides being a common and efficient approach.

Experimental Protocol: Synthesis from Tetrahydrofurfuryl Chloride

A prevalent method for the synthesis of Pent-4-yn-1-ol involves the reaction of tetrahydrofurfuryl chloride with a strong base. Two notable procedures are outlined below:

Method A: Using n-Butyllithium (n-BuLi)

This method provides a high yield of Pent-4-yn-1-ol.[1][2]

  • Reaction Setup: A reaction vessel is charged with t-butyl methyl ether (t-BuOMe) and cooled to 0 °C under a nitrogen atmosphere.

  • Addition of Reagents: n-Butyllithium (1.6 M in hexane) is added to the cooled solvent with slow stirring.[2] Subsequently, tetrahydrofurfuryl chloride is added to the mixture.[2]

  • Reaction and Quenching: The mixture is stirred for 3 hours at 0 °C. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.[2]

  • Extraction and Purification: The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield Pent-4-yn-1-ol as a colorless oil in nearly pure form.[2]

Method B: Using Sodium Amide (NaNH2)

This is a classic method for the synthesis of alkynols from cyclic ethers.[3]

  • Preparation of Sodium Amide: In a three-necked round-bottomed flask equipped with a stirrer and a dropping funnel, a solution of sodium amide in liquid ammonia (B1221849) is prepared.[3]

  • Reaction: Tetrahydrofurfuryl chloride is added to the sodium amide solution over a period of 25-30 minutes. The mixture is stirred for an additional hour.[3]

  • Work-up: Solid ammonium chloride is added in portions to control the exothermic reaction. The ammonia is allowed to evaporate overnight.[3]

  • Extraction and Distillation: The residue is thoroughly extracted with ether. The ether is then distilled off, and the remaining residue is fractionated to yield pure 4-Pentyn-1-ol.[3]

Quantitative Data for Synthesis
MethodReagentsSolventTemperatureYieldReference
An-BuLi, Tetrahydrofurfuryl chloridet-BuOMe0 °C94%[2]
BNaNH2, Tetrahydrofurfuryl chlorideLiquid NH3-75-85%[3]

Synthesis Workflow

G cluster_0 Method A: n-BuLi cluster_1 Method B: NaNH2 A1 Tetrahydrofurfuryl chloride A2 n-BuLi in t-BuOMe at 0°C A1->A2 A3 Reaction (3h) A2->A3 A4 Quenching (aq. NH4Cl) A3->A4 A5 Extraction & Concentration A4->A5 A6 Pent-4-yn-1-ol (94%) A5->A6 B1 Tetrahydrofurfuryl chloride B2 NaNH2 in liquid NH3 B1->B2 B3 Reaction (1h) B2->B3 B4 Work-up (NH4Cl) B3->B4 B5 Extraction & Distillation B4->B5 B6 Pent-4-yn-1-ol (75-85%) B5->B6 G A Pent-4-yn-1-ol C Cyclization A->C with B B PdCl2 catalyst D 2-methyl-2-pent-4-ynyloxy- tetrahydrofuran C->D E H2O Addition D->E F 5-(2-methyl-tetrahydrofuran-2-yloxy)- pentan-2-one E->F G Hydrolysis F->G H 5-hydroxy-2-pentanone G->H G A Alkynol-Containing Natural Products B Alkyne Functional Group A->B D Covalent Modification B->D C Biological Target (e.g., Enzyme Active Site) C->D E Biological Activity (e.g., Anti-Cancer) D->E

References

Stereochemistry of 1-(p-Tolyl)pent-1-yn-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 1-(p-tolyl)pent-1-yn-4-ol, a chiral propargyl alcohol with potential applications in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific compound, this document outlines established and reliable methodologies for its enantioselective synthesis, kinetic resolution, and stereochemical analysis based on well-documented procedures for analogous propargyl alcohols. Detailed experimental protocols, expected quantitative data, and illustrative diagrams of key processes are presented to guide researchers in the preparation and characterization of the enantiomers of 1-(p-tolyl)pent-1-yn-4-ol.

Introduction

Chiral propargyl alcohols are versatile synthetic intermediates in the preparation of a wide array of complex molecules, including natural products and pharmaceuticals. The stereocenter bearing the hydroxyl group plays a crucial role in defining the three-dimensional structure and, consequently, the biological activity of the target molecules. 1-(p-Tolyl)pent-1-yn-4-ol, possessing a stereogenic center at the C-4 position, is a valuable building block. The presence of the tolyl group can influence the stereochemical outcome of asymmetric reactions and provide a handle for further functionalization. This guide details the critical aspects of controlling and analyzing the stereochemistry of this specific, yet representative, chiral propargyl alcohol.

Enantioselective Synthesis

The most direct approach to obtaining enantiomerically pure 1-(p-tolyl)pent-1-yn-4-ol is through the asymmetric addition of a terminal alkyne to an aldehyde. A well-established method involves the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack.

Experimental Protocol: Asymmetric Alkynylation of Propionaldehyde (B47417)

This protocol is adapted from the widely used Carreira method for the enantioselective addition of terminal alkynes to aldehydes.[1][2]

Materials:

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add Zn(OTf)₂ (0.1 eq) and (+)-N-methylephedrine (0.12 eq).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Add p-tolylacetylene (1.2 eq) and triethylamine (2.0 eq) to the flask and stir for a further 30 minutes.

  • Cool the reaction mixture to 0 °C and add propionaldehyde (1.0 eq) dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched (S)-1-(p-tolyl)pent-1-yn-4-ol.

  • To obtain the (R)-enantiomer, the same procedure can be followed using (-)-N-methylephedrine.

Expected Quantitative Data

The following table summarizes the expected outcomes for the enantioselective synthesis of (S)- and (R)-1-(p-tolyl)pent-1-yn-4-ol based on typical results for similar reactions.

EnantiomerChiral LigandYield (%)Enantiomeric Excess (ee, %)Specific Rotation [α]²⁰_D_ (c=1, CHCl₃)
(S)(+)-N-Methylephedrine85 - 9590 - 98Positive (hypothetical)
(R)(-)-N-Methylephedrine85 - 9590 - 98Negative (hypothetical)

Signaling Pathway Diagram

enantioselective_synthesis cluster_reactants Reactants cluster_catalyst Catalytic System cluster_intermediate Chiral Intermediate cluster_product Product p_tolylacetylene p-Tolylacetylene chiral_zinc_complex Chiral Zinc-Acetylide Complex p_tolylacetylene->chiral_zinc_complex propionaldehyde Propionaldehyde s_product (S)-1-(p-Tolyl)pent-1-yn-4-ol propionaldehyde->s_product zn_otf2 Zn(OTf)₂ zn_otf2->chiral_zinc_complex nme (+)-N-Methylephedrine nme->chiral_zinc_complex et3n Et₃N et3n->chiral_zinc_complex chiral_zinc_complex->s_product Asymmetric Addition kinetic_resolution racemate Racemic 1-(p-Tolyl)pent-1-yn-4-ol lipase_acylation Lipase-Catalyzed Acylation (Novozym 435, Vinyl Acetate) racemate->lipase_acylation mixture Mixture of: (R)-Acetate and (S)-Alcohol (unreacted) lipase_acylation->mixture separation Chromatographic Separation mixture->separation r_acetate (R)-1-(p-Tolyl)pent-1-yn-4-yl acetate separation->r_acetate s_alcohol (S)-1-(p-Tolyl)pent-1-yn-4-ol separation->s_alcohol hydrolysis Hydrolysis (K₂CO₃, MeOH) r_acetate->hydrolysis r_alcohol (R)-1-(p-Tolyl)pent-1-yn-4-ol hydrolysis->r_alcohol

References

Acidity of the Terminal Alkyne in Tolylpent-1-yn-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Acidity of Terminal Alkynes

Terminal alkynes are a unique class of hydrocarbons that exhibit notable acidity at the acetylenic proton. This acidity, while weak compared to mineral acids, is significantly greater than that of alkanes and alkenes. The pKa of a typical terminal alkyne is approximately 25, in stark contrast to the pKa values of around 50 for alkanes and 44 for alkenes.[1][2] This enhanced acidity is a direct consequence of the electronic structure of the carbon-carbon triple bond.

The carbon atom of a terminal alkyne is sp-hybridized, possessing 50% s-character. This high degree of s-character means the electrons in the sp orbital are held more closely to the nucleus, resulting in higher electronegativity compared to sp² (33% s-character) and sp³ (25% s-character) hybridized carbons. Consequently, the C-H bond in a terminal alkyne is more polarized, facilitating the departure of the proton. The resulting conjugate base, an acetylide anion, is stabilized by the placement of the lone pair of electrons in the sp orbital, which experiences greater electrostatic attraction to the carbon nucleus.

Estimated Acidity of Tolylpent-1-yn-4-ol

A precise, experimentally determined pKa for this compound is not documented in publicly available literature. However, an estimation can be made by considering the pKa values of structurally related compounds and the electronic effects of the substituents in the this compound molecule.

Influence of Substituents

The structure of this compound features a tolyl group and a hydroxyl group. Their electronic effects will modulate the acidity of the terminal alkyne proton.

  • Tolyl Group: The tolyl group (a methyl-substituted phenyl group) can exert both inductive and resonance effects. The methyl group is weakly electron-donating, which would slightly decrease the acidity of the terminal alkyne by destabilizing the resulting acetylide anion. The phenyl group itself is electron-withdrawing through its inductive effect but can be electron-donating or -withdrawing via resonance, depending on the position of the substituent. For a para-tolyl group, the net effect is likely to be weakly electron-donating, leading to a slight increase in the pKa compared to an unsubstituted phenylacetylene (B144264).

  • Hydroxyl Group: The hydroxyl group at the 4-position is separated from the alkyne by two carbon atoms. Its primary influence will be a through-bond inductive effect. Oxygen is an electronegative atom and will exert an electron-withdrawing inductive effect, which should stabilize the acetylide anion and thus decrease the pKa, making the terminal alkyne more acidic.

Comparative pKa Data

To provide a reasonable estimate for the pKa of this compound, we can examine the pKa values of analogous compounds.

CompoundStructurepKaReference(s)
Acetylene (B1199291)H-C≡C-H~25[2][3]
PhenylacetylenePh-C≡C-H23.2 (aqueous, extrapolated), 28.7 (DMSO)[4]
Propargyl alcoholH-C≡C-CH₂OH13.6 - 15[5][6][7]

The pKa of phenylacetylene is lower than that of acetylene, indicating that the phenyl group, in this case, acts as an electron-withdrawing group, stabilizing the acetylide anion. Propargyl alcohol is significantly more acidic than acetylene due to the strong electron-withdrawing inductive effect of the adjacent hydroxyl group.

Considering these factors for this compound, the electron-withdrawing inductive effect of the hydroxyl group at the γ-position is expected to have a more pronounced acidifying effect than the weakly electron-donating nature of the tolyl group. Therefore, the pKa of this compound is likely to be slightly lower than that of a typical terminal alkyne, placing it in the estimated range of 22-24 .

Experimental Determination of pKa

For a definitive determination of the pKa of this compound, experimental methods are necessary. Given its expected weak acidity, several techniques are suitable.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for pKa determination.[8]

Methodology:

  • Sample Preparation: A precise amount of pure this compound is dissolved in a suitable solvent. Due to the low aqueous solubility of the compound, a co-solvent system (e.g., methanol-water) may be required.[8]

  • Titration: The solution is titrated with a strong, carbonate-free base (e.g., tetrabutylammonium (B224687) hydroxide (B78521) in a non-aqueous solvent or NaOH in an aqueous co-solvent system) while the pH is monitored using a calibrated pH electrode.[8]

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For weakly acidic compounds, the inflection point may not be sharp, and derivative plots can be used to accurately locate the equivalence point.

UV-Vis Spectrophotometry

This method is applicable if the protonated and deprotonated forms of the compound have distinct UV-Vis absorption spectra.[8]

Methodology:

  • Spectral Acquisition: The UV-Vis absorption spectra of this compound are recorded in a series of buffer solutions with known pH values.

  • Data Analysis: The absorbance at a wavelength where the acidic and basic forms have significantly different molar absorptivities is plotted against pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[9][10] Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of protons near the acidic site as a function of pH.[11][12]

Methodology:

  • Sample Preparation: A series of samples of this compound are prepared in buffered solutions of varying and known pH (or pD in D₂O).

  • ¹H NMR Spectra Acquisition: ¹H NMR spectra are recorded for each sample.

  • Data Analysis: The chemical shift of a proton close to the terminal alkyne (e.g., the propargylic protons) is plotted against the pH of the solution. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[13]

Visualizations

Factors Influencing Terminal Alkyne Acidity

AcidityFactors cluster_factors Factors Affecting Acidity cluster_outcome Outcome Hybridization Hybridization pKa pKa Hybridization->pKa sp (50% s-character) increases acidity Inductive Effects Inductive Effects Inductive Effects->pKa Electron-withdrawing groups increase acidity Resonance Effects Resonance Effects Resonance Effects->pKa Stabilization of conjugate base increases acidity

Caption: Factors influencing the acidity of terminal alkynes.

Experimental Workflow for pKa Determination by Potentiometric Titration

pKa_Workflow Start Start Prepare Sample Solution Prepare Sample Solution Start->Prepare Sample Solution Calibrate pH Electrode Calibrate pH Electrode Prepare Sample Solution->Calibrate pH Electrode Titrate with Strong Base Titrate with Strong Base Calibrate pH Electrode->Titrate with Strong Base Record pH vs. Volume Record pH vs. Volume Titrate with Strong Base->Record pH vs. Volume Plot Titration Curve Plot Titration Curve Record pH vs. Volume->Plot Titration Curve Determine Equivalence Point Determine Equivalence Point Plot Titration Curve->Determine Equivalence Point Calculate pKa Calculate pKa Determine Equivalence Point->Calculate pKa End End Calculate pKa->End

References

Unlocking Potential: A Technical Guide to Research Frontiers for Substituted Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted propargyl alcohols are a versatile class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This unique structural motif imparts significant reactivity, making them powerful building blocks in organic synthesis, medicinal chemistry, and materials science. Their utility stems from the dual functionality of the hydroxyl and alkyne groups, which allows for a wide array of chemical transformations, including substitution, cyclization, and addition reactions.[1] This guide explores the core research areas for substituted propargyl alcohols, focusing on their synthesis, biological activity, and applications, while providing detailed experimental insights and identifying promising avenues for future investigation.

Core Synthesis and Reactivity

The synthesis of substituted propargyl alcohols is primarily achieved through the nucleophilic addition of terminal alkynes to aldehydes and ketones.[2] This fundamental transformation, known as alkynylation, can be catalyzed by a variety of metals, with zinc, copper, and indium-based systems being prominent.[2][3] A particularly powerful and atom-economical method for creating complex propargylamines—a closely related and highly valuable derivative class—is the A³ (Aldehyde-Alkyne-Amine) multicomponent coupling reaction.[4]

The A³ Coupling Reaction

The A³ coupling is a one-pot reaction that combines an aldehyde, a terminal alkyne, and an amine to efficiently generate a propargylamine (B41283).[4] The reaction is typically catalyzed by a metal salt, such as copper(I) iodide, which activates the terminal alkyne for nucleophilic attack.

// Logical flow {Aldehyde, Amine} -> Imine [label="- H2O", color="#EA4335"]; {Alkyne, Catalyst} -> Acetylide [label="C-H Activation", color="#4285F4"]; {Imine, Acetylide} -> Product [label="Nucleophilic Addition", color="#4285F4"]; Product -> Catalyst [style=dashed, label="Catalyst\nRegeneration", color="#5F6368"];

// Styling Aldehyde, Amine, Alkyne, Imine, Acetylide [color="#5F6368", penwidth=1]; Product [color="#34A853", penwidth=1]; Catalyst [color="#FBBC05", penwidth=1]; } .dot Figure 1: General mechanism of the Copper-Catalyzed A³ Coupling Reaction.

Propargylic Substitution

Another key area of reactivity is the propargylic substitution, where the hydroxyl group is replaced by a nucleophile. This reaction is often catalyzed by Lewis acids or transition metals like iron(III) chloride (FeCl₃) and proceeds through a stabilized propargylic cation intermediate. This allows for the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds, making it a cornerstone of synthetic utility.

Potential Research Area: Medicinal Chemistry & Drug Development

The rigid structure and reactivity of the propargyl group make it a valuable pharmacophore in drug design. Substituted propargyl alcohols and their amine derivatives have shown significant potential as anticancer, antimicrobial, and neuroprotective agents.

Anticancer Applications: Targeting Microtubules

A compelling area of research is the development of propargylated derivatives of natural products. For example, noscapine (B1679977), an opium alkaloid used as a cough suppressant, exhibits anticancer properties by binding to tubulin and disrupting microtubule dynamics.[5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[6][7] Research has shown that synthesizing propargylated derivatives of noscapine via the A³ coupling reaction can significantly enhance its cytotoxic potency against cancer cell lines.[8]

// Nodes Nos_Deriv [label="Propargylated\nNoscapine Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="α/β-Tubulin Heterodimers", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule Dynamics", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitotic_Spindle [label="Mitotic Spindle\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Cycle [label="G2/M Phase Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JNK [label="JNK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Nos_Deriv -> Tubulin [label="Binds to", color="#4285F4"]; Tubulin -> Microtubule [label="Alters", arrowhead="tee", color="#EA4335"]; Microtubule -> Mitotic_Spindle [label="Disrupts", arrowhead="tee", color="#EA4335"]; Mitotic_Spindle -> Cell_Cycle [label="Leads to", color="#4285F4"]; Cell_Cycle -> Apoptosis [label="Induces", color="#4285F4"]; Apoptosis -> JNK [label="Activates", style=dashed, color="#34A853"]; Apoptosis -> Bcl2 [label="Inhibits", arrowhead="tee", style=dashed, color="#EA4335"]; } .dot Figure 2: Proposed mechanism of action for propargylated noscapine derivatives.

The enhanced activity of these derivatives makes them prime candidates for further development. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the propargyl group and the aromatic rings to optimize potency and selectivity.

  • Mechanism of Action Confirmation: Verifying that the derivatives act on the same tubulin-binding site as noscapine and quantifying their effects on microtubule polymerization.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

Enzyme Inhibition: Covalent and Reversible Modulators

The terminal alkyne of a propargyl group can act as a latent reactive moiety, making it an ideal "warhead" for designing irreversible covalent inhibitors.[9] These inhibitors form a permanent bond with a target enzyme, leading to potent and sustained inactivation. This is a promising strategy for targets where high affinity is difficult to achieve with reversible inhibitors.

Conversely, the propargyl scaffold can be used to design reversible inhibitors. Propargylamines have been successfully developed as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.

Future Research Directions:

  • Targeted Covalent Inhibitors: Design propargyl alcohol derivatives to target specific nucleophilic residues (e.g., cysteine) in the active sites of enzymes implicated in cancer, such as kinases or proteases.

  • Kinase Inhibitors: Explore the use of the propargyl scaffold to develop inhibitors for protein kinases, a major class of drug targets. The rigid alkyne can act as a linker or occupy hydrophobic pockets in the ATP-binding site.

Quantitative Data on Biological Activity

The following table summarizes the in vitro cytotoxicity of selected propargylated noscapine derivatives against the MCF-7 human breast cancer cell line, demonstrating the potential for potency enhancement through substitution.

Compound IDR¹ (Aldehyde)R² (Alkyne)IC₅₀ (µM)[8]
Noscapine--36.38
6h 4-ChlorophenylPhenyl32.11
6l 4-NitrophenylPhenyl18.94
6n 2-NaphthylPhenyl19.29
7a PhenylHydroxymethyl> 100
7b 4-MethylphenylHydroxymethyl> 100

Potential Research Area: Materials Science & Chemical Biology

The alkyne group is a key functional handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of propargyl-containing molecules to other molecules or surfaces.

Future Research Directions:

  • Advanced Polymers: Incorporate substituted propargyl alcohols into polymer backbones to create materials with enhanced thermal stability and mechanical strength. The alkyne can also serve as a point for post-polymerization functionalization.

  • Bioconjugation and Probes: Synthesize propargylated probes that can be used to label and identify biological targets. A propargyl-containing molecule can be introduced into a biological system, allowed to bind to its target, and then visualized or isolated by "clicking" on a reporter tag (e.g., a fluorophore or biotin).

  • Smart Materials: Develop materials where the propargyl group can be used for self-healing or for attaching specific functionalities in response to a stimulus.

// Core Node Core [label="Substituted\nPropargyl Alcohol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=1.5, color="#4285F4"];

// Main Branches MedChem [label="Medicinal Chemistry", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MatSci [label="Materials Science", fillcolor="#FBBC05", fontcolor="#202124"]; OrgSyn [label="Organic Synthesis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes for Medicinal Chemistry Anticancer [label="Anticancer Agents\n(Tubulin Targeting)", fillcolor="#F1F3F4", fontcolor="#202124"]; EnzymeInhib [label="Enzyme Inhibitors\n(Covalent/Reversible)", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuro [label="Neuroprotective Agents\n(MAO-B Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Materials Science Polymers [label="Advanced Polymers", fillcolor="#F1F3F4", fontcolor="#202124"]; ClickChem [label="Bioconjugation\n(Click Chemistry)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Organic Synthesis A3 [label="A³ Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; Subst [label="Propargylic Substitution", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Core -> MedChem; Core -> MatSci; Core -> OrgSyn;

MedChem -> Anticancer; MedChem -> EnzymeInhib; MedChem -> Neuro;

MatSci -> Polymers; MatSci -> ClickChem;

OrgSyn -> A3; OrgSyn -> Subst; } .dot Figure 3: Key research and application areas for substituted propargyl alcohols.

Experimental Protocols

Detailed and reproducible protocols are critical for advancing research. Below are representative methodologies for the synthesis and biological evaluation of substituted propargylamines.

Representative Synthesis: A³ Coupling of N-nornoscapine, an Aldehyde, and Propargyl Alcohol

This protocol is a representative example for the synthesis of noscapine derivatives based on published procedures.[8]

  • Reactant Preparation: To a round-bottom flask, add N-nornoscapine (1.0 mmol, 1.0 eq.), the desired aldehyde (e.g., 4-nitrobenzaldehyde (B150856) for compound 6l ) (1.2 mmol, 1.2 eq.), and propargyl alcohol (1.5 mmol, 1.5 eq.).

  • Solvent and Catalyst Addition: Add dry dichloromethane (B109758) (CH₂Cl₂) (10 mL) to the flask. Add copper(I) iodide (CuI) (0.1 mmol, 10 mol%) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure propargylamine product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation: MTT Cytotoxicity Assay

This protocol outlines the measurement of the cytotoxic effects (IC₅₀ value) of a synthesized compound on a cancer cell line (e.g., MCF-7).

// Workflow Steps Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Seed cancer cells\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Incubate 24h\n(Cell Adherence)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Treat cells with serial\ndilutions of compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Incubate 48-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="Add MTT Reagent\nto each well", fillcolor="#FBBC05", fontcolor="#202124"]; Step6 [label="Incubate 3-4h\n(Formazan Formation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step7 [label="Add Solubilization Buffer\n(e.g., DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step8 [label="Read Absorbance\n(~570 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step9 [label="Calculate % Viability\nand determine IC50", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> Step7 -> Step8 -> Step9 -> End; } .dot Figure 4: Experimental workflow for determining compound cytotoxicity via MTT assay.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

Substituted propargyl alcohols represent a synthetically accessible and highly versatile chemical scaffold with significant untapped potential. Key research opportunities lie in their systematic exploration as anticancer agents, particularly as microtubule-targeting compounds and covalent enzyme inhibitors. Furthermore, their utility in materials science and chemical biology via click chemistry provides a broad scope for innovation. By leveraging efficient synthetic strategies like the A³ coupling and employing robust biological screening protocols, researchers can continue to unlock the full potential of this remarkable class of molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Tolylpent-1-yn-4-ol from Tolylacetylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-tolylpent-1-yn-4-ol, also known as 2-Methyl-4-(p-tolyl)but-3-yn-2-ol. The primary method detailed is the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. This process involves the reaction of a tolylacetylene-derived Grignard reagent with acetone (B3395972). Alternative methods, such as those involving organolithium reagents, are also briefly discussed. This document includes a detailed experimental protocol, characterization data, and visualizations to aid in the successful synthesis and identification of the target compound.

Introduction

4-Tolylpent-1-yn-4-ol is a tertiary propargyl alcohol, a class of compounds that are valuable intermediates in organic synthesis. Their utility is derived from the presence of both a hydroxyl group and an alkyne moiety, allowing for a variety of subsequent chemical transformations. These compounds are precursors to more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

The synthesis of 4-tolylpent-1-yn-4-ol is most commonly achieved through the nucleophilic addition of a tolylacetylide to acetone. This can be accomplished via several synthetic routes, with the Grignard reaction being a prominent and reliable method.

Reaction Scheme & Mechanism

The overall transformation involves the deprotonation of p-tolylacetylene to form a nucleophilic acetylide, which then attacks the electrophilic carbonyl carbon of acetone. Subsequent protonation of the resulting alkoxide yields the final tertiary alcohol product.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product tolylacetylene p-Tolylacetylene grignard_reagent 1. EtMgBr, THF 2. Acetone 3. H3O+ (workup) tolylacetylene->grignard_reagent Reacts with acetone Acetone acetone->grignard_reagent Reacts with product 4-Tolylpent-1-yn-4-ol grignard_reagent->product Yields

Caption: General reaction scheme for the synthesis of 4-Tolylpent-1-yn-4-ol.

Experimental Protocols

This section details the protocol for the synthesis of 4-tolylpent-1-yn-4-ol via a Grignard reaction.

3.1. Materials and Equipment

  • Reagents: p-Tolylacetylene, Magnesium turnings, Ethyl bromide, Acetone (anhydrous), Diethyl ether (anhydrous), Tetrahydrofuran (THF, anhydrous), Hydrochloric acid (aq.), Saturated aqueous ammonium (B1175870) chloride, Anhydrous sodium sulfate.

  • Equipment: Round-bottom flasks, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, standard glassware for extraction and purification.

3.2. Grignard Protocol

Step 1: Preparation of the Grignard Reagent (p-Tolylacetylenylmagnesium Bromide)

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add magnesium turnings (1.2 equiv.).

  • Assemble the apparatus and flush with dry nitrogen or argon.

  • Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

  • Dissolve ethyl bromide (1.1 equiv.) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.

  • Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent (ethylmagnesium bromide).

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve p-tolylacetylene (1.0 equiv.) in anhydrous THF and add it dropwise to the Grignard reagent. The evolution of ethane (B1197151) gas will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

Step 2: Reaction with Acetone

  • Cool the solution of p-tolylacetylenylmagnesium bromide to 0 °C in an ice bath.

  • Dissolve anhydrous acetone (1.1 equiv.) in anhydrous THF.

  • Add the acetone solution dropwise to the Grignard reagent. The reaction is exothermic, so maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

3.3. Alternative Protocol: Using n-Butyllithium

An alternative to the Grignard protocol involves the use of n-butyllithium to deprotonate p-tolylacetylene.

  • Dissolve p-tolylacetylene (1.0 equiv.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv.) dropwise, maintaining the temperature at -78 °C.

  • Stir the solution at -78 °C for 30 minutes.

  • Add anhydrous acetone (1.1 equiv.) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and proceed with the extraction and purification as described in the Grignard protocol.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 4-Tolylpent-1-yn-4-ol

PropertyValue
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol
CAS Number 79756-91-5
Appearance Yellow solid
Melting Point 49-51 °C[1]
¹H NMR (400 MHz, CDCl₃) δ = 7.31 (d, J = 8.0 Hz, 2H), 7.10 (d, J = 7.9 Hz, 2H), 2.57 (s, 1H), 2.34 (s, 3H), 1.61 (s, 6H)[1]
¹³C NMR (100 MHz, CDCl₃) δ = 138.2, 131.4, 128.9, 119.6, 93.1, 82.1, 65.5, 31.4, 21.3[1]
IR (predicted) ~3400 cm⁻¹ (O-H stretch, broad), ~3300 cm⁻¹ (C≡C-H stretch, if present as impurity), ~2230 cm⁻¹ (C≡C stretch, weak), ~2980 cm⁻¹ (C-H stretch)

Visualizations

Experimental Workflow

Workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Work-up and Purification start Flame-dry glassware reagents Prepare anhydrous reagents and solvents start->reagents grignard_init Initiate Grignard reaction (Mg + EtBr) reagents->grignard_init grignard_add Add p-tolylacetylene grignard_init->grignard_add acetone_add Add acetone at 0 °C grignard_add->acetone_add stir Stir at room temperature acetone_add->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Et2O quench->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by chromatography or recrystallization evaporate->purify product product purify->product Final Product Mechanism tolylacetylene p-Tolylacetylene acetylide p-Tolylacetylenyl-MgBr tolylacetylene->acetylide Deprotonation by EtMgBr grignard EtMgBr grignard->acetylide alkoxide Magnesium Alkoxide Intermediate acetylide->alkoxide Nucleophilic attack on acetone carbonyl acetone Acetone acetone->alkoxide product 4-Tolylpent-1-yn-4-ol alkoxide->product Protonation workup H3O+ workup->product

References

Application Notes and Protocols for the Synthesis of 4-(p-Tolyl)pent-1-yn-3-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-(p-tolyl)pent-1-yn-3-ol, a tertiary propargyl alcohol. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1][2] The protocol is designed for researchers, scientists, and professionals in drug development, offering a comprehensive guide from reagent preparation to product isolation. The key steps involve the preparation of an ethynyl (B1212043) Grignard reagent followed by its reaction with a suitable ketone, 1-(p-tolyl)propan-1-one.

Introduction

The Grignard reaction is a fundamental organometallic chemical reaction that involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group in an aldehyde or ketone.[3][4] This reaction is a cornerstone of organic synthesis, enabling the formation of primary, secondary, and tertiary alcohols.[2][5][6] The synthesis of propargyl alcohols, which contain both an alkyne and an alcohol functional group, is of significant interest in medicinal chemistry and materials science due to their utility as synthetic intermediates.

This protocol details the synthesis of 4-(p-tolyl)pent-1-yn-3-ol. The reaction proceeds in two main stages:

  • Formation of the Ethynyl Grignard Reagent: Acetylene (B1199291) gas is reacted with a pre-formed Grignard reagent, such as ethylmagnesium bromide, to generate ethynylmagnesium bromide.[7]

  • Nucleophilic Addition to a Ketone: The ethynyl Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 1-(p-tolyl)propan-1-one.[3][4] Subsequent acidic workup yields the desired tertiary alcohol.

Strict anhydrous conditions are crucial for the success of the Grignard reaction, as the Grignard reagent is a strong base and will react with any protic solvents, including water.[1][5]

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Magnesium TurningsMg24.312.67 g (0.11 mol)Activate before use.
Ethyl BromideC₂H₅Br108.9712.0 g (0.11 mol)
Anhydrous Diethyl Ether(C₂H₅)₂O74.12150 mLMust be anhydrous.[1]
Acetylene GasC₂H₂26.04As neededPurified by passing through a cold trap.
1-(p-tolyl)propan-1-oneC₁₀H₁₂O148.2014.82 g (0.10 mol)
Saturated Ammonium (B1175870) ChlorideNH₄Cl53.49100 mLFor quenching the reaction.
Sulfuric Acid (10%)H₂SO₄98.08As neededFor workup.
Sodium Bicarbonate (sat. soln.)NaHCO₃84.0150 mL
Brine (sat. NaCl soln.)NaCl58.4450 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying the organic layer.
IodineI₂253.811-2 small crystalsFor initiating the Grignard reaction.
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel (500 mL)

  • Standard glassware for extraction and distillation

  • Drying tube (filled with CaCl₂)

Note: All glassware must be oven-dried prior to use to ensure anhydrous conditions.[1][8]

Synthesis Procedure

Part 1: Preparation of Ethylmagnesium Bromide

  • Set up the reaction apparatus consisting of the three-necked flask, reflux condenser with a drying tube, dropping funnel, and a magnetic stirrer.

  • Place the magnesium turnings (2.67 g) in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium surface.[1]

  • In the dropping funnel, prepare a solution of ethyl bromide (12.0 g) in 40 mL of anhydrous diethyl ether.

  • Add approximately 5-10 mL of the ethyl bromide solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color, bubbling, and the formation of a cloudy solution. If the reaction does not start, gentle warming may be applied.

  • Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting greyish solution is the ethylmagnesium bromide Grignard reagent.

Part 2: Preparation of Ethynylmagnesium Bromide

  • Cool the freshly prepared ethylmagnesium bromide solution to 0 °C using an ice bath.

  • Bubble purified acetylene gas through the solution via a gas inlet tube. The reaction is exothermic and will result in the evolution of ethane (B1197151) gas. Continue bubbling acetylene until the gas evolution ceases, indicating the complete formation of ethynylmagnesium bromide.[9]

Part 3: Reaction with 1-(p-tolyl)propan-1-one

  • In the dropping funnel, prepare a solution of 1-(p-tolyl)propan-1-one (14.82 g) in 50 mL of anhydrous diethyl ether.

  • Add the ketone solution dropwise to the stirred solution of ethynylmagnesium bromide at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Part 4: Workup and Isolation

  • Cool the reaction mixture in an ice bath.

  • Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution dropwise.[9]

  • If a precipitate forms, add 10% sulfuric acid until the salts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with two 50 mL portions of diethyl ether.

  • Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography.

Reaction Parameters

ParameterValue
Reaction Temperature (Grignard Formation)Reflux of Diethyl Ether (~34 °C)
Reaction Temperature (Ethynylation)0 °C
Reaction Temperature (Ketone Addition)0 °C to Room Temperature
Reaction Time (Grignard Formation)~1 hour
Reaction Time (Ethynylation)Until gas evolution ceases
Reaction Time (Ketone Addition)1 hour

Visualization of Experimental Workflow

Grignard_Synthesis reagents Reagents: - Magnesium Turnings - Ethyl Bromide - Anhydrous Diethyl Ether grignard_formation 1. Formation of Ethylmagnesium Bromide reagents->grignard_formation ethynyl_grignard 2. Formation of Ethynylmagnesium Bromide grignard_formation->ethynyl_grignard Reflux acetylene Acetylene Gas acetylene->ethynyl_grignard 0 °C reaction 3. Nucleophilic Addition ethynyl_grignard->reaction ketone 1-(p-tolyl)propan-1-one in Anhydrous Ether ketone->reaction 0 °C to RT workup 4. Aqueous Workup (NH4Cl / H2SO4) reaction->workup extraction 5. Extraction with Diethyl Ether workup->extraction drying 6. Drying and Solvent Removal extraction->drying product Purified Product: 4-(p-tolyl)pent-1-yn-3-ol drying->product Purification

Caption: Workflow for the synthesis of 4-(p-tolyl)pent-1-yn-3-ol.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Diethyl ether is extremely flammable. Ensure there are no open flames or ignition sources in the vicinity.[10]

  • Ethyl bromide is a toxic and volatile alkylating agent. Handle it in a well-ventilated fume hood.

  • The quenching of the reaction is highly exothermic. Perform this step slowly and with adequate cooling.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

References

Application Notes and Protocols for Sonogashira Coupling Reactions Using Tolylpent-1-yn-4-ol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Specifically, this document focuses on the coupling of terminal alkynes, exemplified by analogues of Tolylpent-1-yn-4-ol such as 4-Aryl-2-methyl-3-butyn-2-ols, with aryl halides. The Sonogashira reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its reliability and tolerance of various functional groups.[1][2]

The protocols detailed herein are based on established copper-free methodologies, which circumvent the common issue of oxidative homocoupling of alkynes often observed with traditional copper-co-catalyzed systems.[3]

Reaction Principle and Overview

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex.[1][4] The reaction typically involves a palladium(0) catalyst, a ligand (often a phosphine), and a base in an appropriate solvent.[4][5] While the classic Sonogashira reaction utilizes a copper(I) co-catalyst, modern protocols have been developed to proceed efficiently in its absence.[6]

The catalytic cycle for a copper-free Sonogashira reaction can be summarized in the following key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex.

  • Deprotonation: The amine base deprotonates the terminal alkyne to form an alkynylide.

  • Transmetalation (in copper-free systems): The palladium(II) complex reacts with the deprotonated alkyne, leading to the formation of a palladium acetylide complex.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-alkyne) and regeneration of the active palladium(0) catalyst.

Below is a diagram illustrating the catalytic cycle for a copper-free Sonogashira reaction.

CopperFree_Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L₂Pd(II)(Ar)(X) oxidative_addition->pd_complex transmetalation Alkyne Coordination & Deprotonation pd_complex->transmetalation R-C≡C-H, Base pd_alkynyl L₂Pd(II)(Ar)(C≡CR) transmetalation->pd_alkynyl pd_alkynyl->pd0 reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination product Ar-C≡C-R reductive_elimination->product

Figure 1: Catalytic cycle of a copper-free Sonogashira reaction.

Experimental Protocols and Data

The following sections provide detailed experimental protocols and tabulated data for the copper-free Sonogashira coupling of 2-methyl-3-butyn-2-ol (B105114) with a variety of aryl bromides. This serves as a model system for the coupling of tertiary alkynols like this compound.

General Protocol for Copper-Free Sonogashira Coupling

This protocol is adapted from a demonstrated, efficient method for the synthesis of 4-aryl-2-methyl-3-butyn-2-ols.[7]

Materials and Reagents:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tol)₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Methyl-3-butyn-2-ol

  • Aryl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (Schlenk tube, syringes, etc.)

Experimental Workflow:

The general workflow for the reaction setup and product isolation is depicted below.

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Schlenk tube with Pd(OAc)₂ and P(p-tol)₃ B Purge with N₂/Ar A->B C Add degassed THF B->C D Add DBU, 2-methyl-3-butyn-2-ol, and aryl bromide via syringe C->D E Stir mixture at 80 °C for 6 h D->E Heating F Cool to room temperature E->F Completion G Solvent evaporation F->G H Purify by column chromatography G->H I Characterize product H->I

Figure 2: General experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure: [7]

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (6.7 mg, 30 µmol, 3 mol%) and tri(p-tolyl)phosphine (18.2 mg, 60 µmol, 6 mol%).

  • Seal the tube with a rubber septum and purge with an inert atmosphere (nitrogen or argon) by applying alternating vacuum and inert gas cycles.

  • Add 3 mL of degassed anhydrous THF via syringe.

  • Sequentially add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (450 µL, 3.0 mmol), 2-methyl-3-butyn-2-ol (120 µL, 1.24 mmol), and the aryl bromide (1.0 mmol) via syringe. If the aryl bromide is a solid, it should be added as a solution in a small amount of degassed THF.

  • Place the reaction vessel in a preheated oil bath at 80 °C and stir for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-aryl-2-methyl-3-butyn-2-ol product.

Quantitative Data Summary

The following table summarizes the yields obtained for the coupling of 2-methyl-3-butyn-2-ol with various aryl bromides using the protocol described above.[7]

EntryAryl BromideProductYield (%)
13-Bromoaniline4-(3-Aminophenyl)-2-methylbut-3-yn-2-ol92
24-Bromoaniline4-(4-Aminophenyl)-2-methylbut-3-yn-2-ol95
34-Bromotoluene2-Methyl-4-(p-tolyl)but-3-yn-2-ol94
41-Bromo-4-methoxybenzene4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol96
51-Bromo-4-fluorobenzene4-(4-Fluorophenyl)-2-methylbut-3-yn-2-ol85
64-Bromobenzonitrile4-(4-(2-hydroxypropan-2-yl)but-1-yn-1-yl)benzonitrile88
7Methyl 4-bromobenzoateMethyl 4-(4-(2-hydroxypropan-2-yl)but-1-yn-1-yl)benzoate91
81-Bromo-4-nitrobenzene2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol82
92-Bromotoluene2-Methyl-4-(o-tolyl)but-3-yn-2-ol90
101-Bromonaphthalene2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol87

Reaction conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (3 mol%), P(p-tol)₃ (6 mol%), DBU (3 mmol) in THF at 80 °C for 6 h. Yields refer to isolated products.[7]

Troubleshooting and Considerations
  • Low Yields: Ensure all reagents are pure and solvents are anhydrous and degassed. The catalyst and ligand quality is crucial. In some cases, increasing the catalyst loading or reaction time may be necessary.

  • Homocoupling (Glaser coupling): The absence of a copper co-catalyst in this protocol significantly reduces the formation of alkyne homocoupling byproducts.[3] If homocoupling is still observed, ensure the reaction is maintained under a strictly inert atmosphere.

  • Substrate Scope: The reaction is generally tolerant of a wide range of functional groups on the aryl bromide, including both electron-donating and electron-withdrawing groups.[7] For particularly challenging substrates, optimization of the ligand, base, or solvent may be required.

  • Safety: Handle all reagents and solvents in a well-ventilated fume hood. Palladium compounds can be toxic, and organic solvents are flammable. Use appropriate personal protective equipment (PPE).

References

Application Notes and Protocols for the Reduction of the Alkyne in 4-Tolylpent-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective reduction of the alkyne functionality in 4-tolylpent-1-yn-4-ol, a tertiary propargyl alcohol. The protocols outlined below describe methods to achieve different stereochemical outcomes, namely the corresponding (Z)-alkene, (E)-alkene, and the fully saturated alkane.

Introduction

The selective reduction of alkynes is a cornerstone of modern organic synthesis, enabling precise control over the geometry of the resulting alkene or the formation of a fully saturated carbon-carbon bond. For a substrate such as 4-tolylpent-1-yn-4-ol, the presence of the hydroxyl group in proximity to the alkyne (a propargylic alcohol) can influence the reactivity and stereoselectivity of the reduction. This document details three primary reduction strategies:

  • Catalytic Hydrogenation with Lindlar's Catalyst for the synthesis of the (Z)-alkene (cis-alkene).

  • Dissolving Metal Reduction for the synthesis of the (E)-alkene (trans-alkene).

  • Complete Hydrogenation to yield the corresponding saturated alkanol.

Data Presentation

The following tables summarize quantitative data for the reduction of propargylic alcohols using various methods. While data for the specific substrate 4-tolylpent-1-yn-4-ol is not extensively available in the literature, the data for analogous compounds provide expected outcomes for yield and selectivity.

Table 1: Catalytic Semi-Hydrogenation of Alkynols to (Z)-Alkenes

SubstrateCatalyst SystemSolventTemperature (°C)Pressure (atm)Yield (%)Selectivity (%)
3-Methyl-1-pentyn-3-olPdCl₂Ethanol (B145695)908>95>95
3-Hexyn-1-olLindlar CatalystEthanol303-88
2-Methyl-3-butyn-2-ol5 wt% Pd/ZnOWater (aq. solution)50Ambient9699

Table 2: Reduction of Alkynes to (E)-Alkenes

| Substrate | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Stereoselectivity | | --- | --- | --- | --- | --- | --- | | Generic Internal Alkyne | Na / NH₃ (l) | Liquid Ammonia (B1221849) | -33 | - | High | Predominantly trans | | Propargyl Alcohols | LiAlH₄ | THF or Et₂O | 0 to reflux | Varies | Good to High | Predominantly trans |

Table 3: Complete Hydrogenation of Alkynols to Alkanols

SubstrateCatalystSolventTemperature (°C)Pressure (atm)Yield (%)
Generic Propargyl AlcoholPd/CEthanolRoom Temp.1-3Quantitative
Generic Propargyl AlcoholPtO₂Acetic AcidRoom Temp.3High

Experimental Protocols

Protocol 1: Synthesis of (Z)-4-Tolylpent-4-en-1-ol via Lindlar Hydrogenation

This protocol describes the partial reduction of the alkyne to a cis-alkene using a poisoned palladium catalyst.[1][2]

Materials:

  • 4-Tolylpent-1-yn-4-ol

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (B57606)

  • Hexane (B92381) or Ethanol

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-tolylpent-1-yn-4-ol (1 equivalent) in a suitable solvent such as hexane or ethanol.

  • Add Lindlar's catalyst (5-10% by weight of the alkyne) and a small amount of quinoline (1-2 drops) to the solution. The quinoline acts as a further poison to prevent over-reduction.

  • Seal the flask and flush the system with hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressure of 1-3 atm in a Parr apparatus) and stir the reaction mixture vigorously at room temperature.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when one equivalent of hydrogen has been consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure (Z)-4-tolylpent-4-en-1-ol.

Protocol 2: Synthesis of (E)-4-Tolylpent-4-en-1-ol via Dissolving Metal Reduction

This protocol employs sodium metal in liquid ammonia to produce the trans-alkene.[4][5]

Materials:

  • 4-Tolylpent-1-yn-4-ol

  • Sodium metal

  • Liquid ammonia

  • Dry THF or diethyl ether

  • Ammonium (B1175870) chloride (solid)

  • Three-neck round-bottom flask equipped with a dry ice condenser and a gas inlet

Procedure:

  • Set up a three-neck flask with a dry ice condenser and an inlet for ammonia gas in a well-ventilated fume hood.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense ammonia gas into the flask.

  • Once the desired volume of liquid ammonia is collected, add small, freshly cut pieces of sodium metal until a persistent deep blue color is observed.[4]

  • In a separate flask, dissolve 4-tolylpent-1-yn-4-ol (1 equivalent) in a minimal amount of dry THF or diethyl ether.

  • Add the solution of the alkyne dropwise to the sodium-ammonia solution at -78 °C.

  • Stir the reaction mixture for 2-4 hours, maintaining the blue color. If the color fades, add more sodium.

  • After the reaction is complete (monitored by TLC), quench the reaction by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • Add diethyl ether and water to the residue.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield (E)-4-tolylpent-4-en-1-ol.

Protocol 3: Synthesis of 4-Tolylpentan-1-ol via Complete Hydrogenation

This protocol describes the full reduction of the alkyne to the corresponding alkane.

Materials:

  • 4-Tolylpent-1-yn-4-ol

  • 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Ethyl Acetate (B1210297)

  • Hydrogen gas (H₂)

  • Hydrogenation apparatus

Procedure:

  • Dissolve 4-tolylpent-1-yn-4-ol (1 equivalent) in ethanol or ethyl acetate in a suitable hydrogenation vessel.

  • Add the catalyst (1-5 mol% Pd/C or PtO₂).

  • Pressurize the vessel with hydrogen gas (1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.

  • Monitor the reaction by TLC or GC to confirm the complete disappearance of the starting material and any alkene intermediate.

  • Carefully vent the hydrogen and flush the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-tolylpentan-1-ol.

  • If necessary, purify the product by flash column chromatography.

Visualizations

Alkyne_Reduction_Pathways Alkyne 4-Tolylpent-1-yn-4-ol Z_Alkene (Z)-4-Tolylpent-4-en-1-ol Alkyne->Z_Alkene H₂, Lindlar's Cat. E_Alkene (E)-4-Tolylpent-4-en-1-ol Alkyne->E_Alkene Na, NH₃ (l) Alkane 4-Tolylpentan-1-ol Alkyne->Alkane H₂, Pd/C or PtO₂ Z_Alkene->Alkane H₂, Pd/C or PtO₂ E_Alkene->Alkane H₂, Pd/C or PtO₂

Caption: Reaction pathways for the reduction of 4-tolylpent-1-yn-4-ol.

Lindlar_Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification Dissolve Dissolve Alkyne in Solvent Add_Cat Add Lindlar's Catalyst & Quinoline Dissolve->Add_Cat Flush Flush with H₂ Add_Cat->Flush Stir Stir under H₂ atmosphere Flush->Stir Monitor Monitor by TLC/GC Stir->Monitor Filter Filter through Celite Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product (Z)-Alkene Product Purify->Product

Caption: Experimental workflow for Lindlar hydrogenation.

Dissolving_Metal_Reduction_Mechanism cluster_step1 Step 1: Single Electron Transfer cluster_step2 Step 2: Protonation cluster_step3 Step 3: Second Electron Transfer cluster_step4 Step 4: Second Protonation Alkyne Alkyne Radical Anion Radical Anion Alkyne->Radical Anion Na• Vinyl Radical Vinyl Radical Radical Anion->Vinyl Radical NH₃ Vinyl Anion Vinyl Anion Vinyl Radical->Vinyl Anion Na• (E)-Alkene (E)-Alkene Vinyl Anion->(E)-Alkene NH₃

Caption: Mechanism of dissolving metal reduction of an alkyne.

References

Derivatisierung der Hydroxylgruppe in 4-Tolylpent-1-in-4-ol: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung der tertiären Hydroxylgruppe von 4-Tolylpent-1-in-4-ol. Die vorgestellten Methoden umfassen die Veresterung, Veretherung und die Synthese von Carbamaten, welche Schlüsselreaktionen in der organischen Synthese und der medizinischen Chemie darstellen. Diese Derivatisierungen ermöglichen die Modifikation der physikochemischen Eigenschaften, die Einführung funktioneller Gruppen für weitere Reaktionen oder die gezielte Anpassung der biologischen Aktivität von Molekülen.

Einführung

4-Tolylpent-1-in-4-ol ist ein tertiärer Propargylalkohol, dessen Hydroxylgruppe aufgrund sterischer Hinderung eine geringere Reaktivität im Vergleich zu primären oder sekundären Alkoholen aufweisen kann. Die erfolgreiche Derivatisierung erfordert daher sorgfältig ausgewählte Reaktionsbedingungen. Die hier beschriebenen Protokolle sind für ihre Effizienz und Anwendbarkeit auf ähnliche Substrate bekannt.

Die drei primären Derivatisierungswege, die in dieser Schrift behandelt werden, sind:

  • Veresterung: Die Umwandlung der Hydroxylgruppe in eine Estergruppe, typischerweise durch Reaktion mit einem Carbonsäureanhydrid oder -chlorid.

  • Veretherung: Die Bildung eines Ethers durch O-Alkylierung.

  • Carbamatsynthese: Die Reaktion der Hydroxylgruppe mit einem Isocyanat zur Bildung einer Carbamat-Bindung.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst repräsentative quantitative Daten für die Derivatisierung von 4-Tolylpent-1-in-4-ol zusammen. Die Werte basieren auf etablierten Protokollen für analoge tertiäre Propargylalkohole und dienen als Richtwerte.

DerivatisierungstypReagenzProduktAusbeute (%)Reaktionszeit (h)Temperatur (°C)
Veresterung Essigsäureanhydrid4-Tolylpent-1-in-4-yl-acetat~85-952-4Raumtemperatur
Veretherung Methyliodid4-Methoxy-4-tolylpent-1-in~60-7512-24Raumtemperatur
Carbamatsynthese Phenylisocyanat4-Tolylpent-1-in-4-yl-phenylcarbamat>901-3Raumtemperatur

Experimentelle Protokolle

Veresterung: Synthese von 4-Tolylpent-1-in-4-yl-acetat

Dieses Protokoll beschreibt die Acylierung der Hydroxylgruppe von 4-Tolylpent-1-in-4-ol mittels Essigsäureanhydrid in Gegenwart einer Base.

Materialien:

  • 4-Tolylpent-1-in-4-ol

  • Essigsäureanhydrid

  • Pyridin oder Triethylamin

  • Dichlormethan (DCM)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rotationsverdampfer

  • Magnetrührer

Protokoll:

  • Lösen Sie 1 Äquivalent 4-Tolylpent-1-in-4-ol in trockenem Dichlormethan in einem Rundkolben.

  • Fügen Sie 1,5 Äquivalente Pyridin oder Triethylamin hinzu und rühren Sie die Mischung bei Raumtemperatur.

  • Tropfen Sie langsam 1,2 Äquivalente Essigsäureanhydrid zu der Lösung.

  • Rühren Sie die Reaktionsmischung für 2-4 Stunden bei Raumtemperatur. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Dichlormethan und waschen sie nacheinander mit gesättigter NaHCO₃-Lösung und Wasser.

  • Trocknen Sie die organische Phase über wasserfreiem MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum am Rotationsverdampfer.

  • Das Rohprodukt kann bei Bedarf durch Säulenchromatographie an Kieselgel gereinigt werden.

Erwartete Charakterisierungsdaten:

  • ¹H-NMR (CDCl₃, δ): ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~2.5 (s, 1H, C≡CH), ~2.4 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, O-C(O)CH₃), ~1.7 (s, 3H, CH₃).

  • ¹³C-NMR (CDCl₃, δ): ~169 (C=O), ~142 (Ar-C), ~138 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~84 (C≡CH), ~80 (C-O), ~72 (C≡CH), ~31 (CH₃), ~22 (O-C(O)CH₃), ~21 (Ar-CH₃).

  • IR (KBr, cm⁻¹): ~3300 (≡C-H), ~2100 (C≡C), ~1740 (C=O), ~1240 (C-O).

Veretherung: Synthese von 4-Methoxy-4-tolylpent-1-in

Dieses Protokoll beschreibt die Williamson-Ethersynthese zur Einführung einer Methylgruppe.[1][2][3] Aufgrund der sterischen Hinderung am tertiären Alkoholzentrum kann diese Reaktion langsamer verlaufen und erfordert eine starke Base.

Materialien:

  • 4-Tolylpent-1-in-4-ol

  • Natriumhydrid (NaH, 60% Dispersion in Mineralöl)

  • Methyliodid (CH₃I)

  • Trockenes Tetrahydrofuran (THF)

  • Gesättigte Ammoniumchloridlösung (NH₄Cl)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rotationsverdampfer

  • Magnetrührer

Protokoll:

  • Suspendieren Sie 1,2 Äquivalente Natriumhydrid in trockenem THF in einem trockenen, mit Inertgas (z.B. Argon oder Stickstoff) gespülten Rundkolben bei 0 °C.

  • Lösen Sie 1 Äquivalent 4-Tolylpent-1-in-4-ol in trockenem THF und tropfen Sie es langsam zur NaH-Suspension.

  • Lassen Sie die Mischung 30 Minuten bei 0 °C und anschließend 1 Stunde bei Raumtemperatur rühren, um die Bildung des Alkoholats zu gewährleisten.

  • Kühlen Sie die Mischung erneut auf 0 °C und fügen Sie langsam 1,5 Äquivalente Methyliodid hinzu.

  • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-24 Stunden.

  • Kühlen Sie die Reaktion auf 0 °C und quenchen Sie vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung.

  • Extrahieren Sie die wässrige Phase mehrmals mit Diethylether.

  • Waschen Sie die vereinigten organischen Phasen mit Wasser und Sole, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie.

Erwartete Charakterisierungsdaten:

  • ¹H-NMR (CDCl₃, δ): ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~3.3 (s, 3H, OCH₃), ~2.5 (s, 1H, C≡CH), ~2.3 (s, 3H, Ar-CH₃), ~1.6 (s, 3H, CH₃).[4]

  • ¹³C-NMR (CDCl₃, δ): ~143 (Ar-C), ~137 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~86 (C≡CH), ~78 (C-O), ~71 (C≡CH), ~51 (OCH₃), ~29 (CH₃), ~21 (Ar-CH₃).[4]

  • IR (KBr, cm⁻¹): ~3310 (≡C-H), ~2110 (C≡C), ~1100 (C-O).[5]

Carbamatsynthese: Synthese von 4-Tolylpent-1-in-4-yl-phenylcarbamat

Dieses Protokoll beschreibt die Addition der Hydroxylgruppe an ein Isocyanat, eine hocheffiziente Methode zur Synthese von Carbamaten.[6][7]

Materialien:

  • 4-Tolylpent-1-in-4-ol

  • Phenylisocyanat

  • Trockenes Toluol oder Dichlormethan

  • Dibutylzinndilaurat (DBTDL, optional als Katalysator)

  • Rotationsverdampfer

  • Magnetrührer

Protokoll:

  • Lösen Sie 1 Äquivalent 4-Tolylpent-1-in-4-ol in trockenem Toluol in einem trockenen Rundkolben.

  • Fügen Sie 1,05 Äquivalente Phenylisocyanat hinzu.

  • Für sterisch gehinderte Alkohole kann eine katalytische Menge (ca. 0.01 Äquivalente) DBTDL hinzugefügt werden, um die Reaktion zu beschleunigen.

  • Rühren Sie die Mischung für 1-3 Stunden bei Raumtemperatur. Die Reaktion ist oft exotherm.

  • Der Reaktionsfortschritt kann mittels DC oder IR-Spektroskopie (Verschwinden der Isocyanat-Bande bei ~2270 cm⁻¹) verfolgt werden.

  • Nach Abschluss der Reaktion entfernen Sie das Lösungsmittel im Vakuum.

  • Das Produkt fällt oft als Feststoff aus und kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Hexan/Ethylacetat) gereinigt werden.

Erwartete Charakterisierungsdaten:

  • ¹H-NMR (CDCl₃, δ): ~7.5-7.2 (m, 9H, Ar-H), ~6.8 (br s, 1H, NH), ~2.6 (s, 1H, C≡CH), ~2.4 (s, 3H, Ar-CH₃), ~1.8 (s, 3H, CH₃).[8]

  • ¹³C-NMR (CDCl₃, δ): ~153 (C=O), ~141 (Ar-C), ~138 (Ar-C), ~137 (Ar-C), ~129 (Ar-CH), ~129 (Ar-CH), ~125 (Ar-CH), ~123 (Ar-CH), ~118 (Ar-CH), ~83 (C≡CH), ~81 (C-O), ~73 (C≡CH), ~30 (CH₃), ~21 (Ar-CH₃).[8]

  • IR (KBr, cm⁻¹): ~3300 (N-H), ~3300 (≡C-H), ~2110 (C≡C), ~1720 (C=O), ~1530 (N-H Biegung).

Visualisierungen

Die folgenden Diagramme illustrieren die logischen Beziehungen der beschriebenen Derivatisierungsreaktionen.

Derivatization_Workflow start 4-Tolylpent-1-in-4-ol ester Veresterung start->ester RCOCl oder (RCO)₂O ether Veretherung start->ether R-X, Base carbamate (B1207046) Carbamatsynthese start->carbamate R-NCO product_ester Ester-Derivat ester->product_ester product_ether Ether-Derivat ether->product_ether product_carbamate Carbamat-Derivat carbamate->product_carbamate

Abbildung 1: Allgemeiner Arbeitsablauf der Derivatisierung.

Esterification_Pathway substrate 4-Tolylpent-1-in-4-ol intermediate Aktivierter Acetyl-Komplex substrate->intermediate + Reagenz reagent Essigsäureanhydrid + Pyridin reagent->intermediate product 4-Tolylpent-1-in-4-yl-acetat intermediate->product Acyl-Transfer

Abbildung 2: Schematischer Weg der Veresterungsreaktion.

Williamson_Ether_Synthesis alcohol 4-Tolylpent-1-in-4-ol alkoxide Alkoxid-Intermediat alcohol->alkoxide + Base base NaH base->alkoxide product 4-Methoxy-4-tolylpent-1-in alkoxide->product + CH₃I (SN2) alkyl_halide CH₃I alkyl_halide->product

Abbildung 3: Logischer Ablauf der Williamson-Ethersynthese.

References

Application Notes & Protocols: Tolylpent-1-yn-4-ol as a Key Intermediate in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the use of Tolylpent-1-yn-4-ol and its derivatives as key intermediates in the synthesis of novel antiviral compounds. While this compound is not yet a widely documented precursor for a specific commercial drug, its structural motifs, particularly the aryl-alkynyl alcohol functionality, are of significant interest in medicinal chemistry. Propargyl alcohols, a class to which this compound belongs, are versatile building blocks for the synthesis of complex heterocyclic compounds with a wide range of biological activities, including antiviral and anticancer properties.[1][2][3] This document will focus on a representative synthetic pathway for a novel class of 3-alkynyl-5-aryl-7-aza-indoles, which have shown promise as broad-spectrum antiviral agents, to illustrate the potential utility of tolyl-alkynyl intermediates.[4]

Introduction: The Role of Aryl-Alkynyl Alcohols in Pharmaceutical Synthesis

Aryl-alkynyl moieties are prevalent in a variety of biologically active molecules. The rigid, linear nature of the alkyne group can serve as a scaffold to orient other functional groups in a specific three-dimensional arrangement, facilitating precise interactions with biological targets. The terminal alkyne is also amenable to a wide range of chemical transformations, including Sonogashira coupling, "click" chemistry, and cyclization reactions, making it a valuable synthon in drug discovery.

Propargyl alcohols, which contain both an alkyne and a hydroxyl group, offer multiple points for chemical modification. These functionalities can be exploited to build complex molecular architectures. Their utility has been demonstrated in the synthesis of various therapeutic agents, including antiviral and anticancer compounds.[1][3]

Hypothetical Application: Synthesis of a Tolyl-Substituted 7-Aza-Indole Analog as a Potential Antiviral Agent

Herein, we describe a hypothetical synthetic route to a tolyl-substituted 7-aza-indole analog, inspired by the synthesis of 3-alkynyl-5-aryl-7-aza-indoles, which have demonstrated broad-spectrum antiviral activity.[4] In this example, a derivative of this compound is used as a key building block.

Workflow for the Synthesis of a Tolyl-Substituted 7-Aza-Indole Analog:

G cluster_0 Step 1: Synthesis of the Tolyl-Alkynyl Intermediate cluster_1 Step 2: Synthesis of the 7-Aza-Indole Core cluster_2 Step 3: Coupling and Final Product Formation Start p-Tolylacetylene & 3-Butyn-1-ol derivative Intermediate_1 5-(p-Tolyl)pent-4-yn-1-ol derivative Start->Intermediate_1 Coupling Reaction Final_Product Tolyl-Substituted 7-Aza-Indole Analog Intermediate_1->Final_Product Sonogashira Coupling Aza_Indole_Precursor Substituted Pyridine (B92270) Aza_Indole_Core Halogenated 7-Aza-Indole Aza_Indole_Precursor->Aza_Indole_Core Cyclization Aza_Indole_Core->Final_Product

Caption: Synthetic workflow for a tolyl-substituted 7-aza-indole analog.

Experimental Protocols

The following protocols are representative and may require optimization for specific substrates and scales.

Protocol 3.1: Synthesis of 5-(p-Tolyl)pent-4-yn-1-ol (Intermediate 1)

This protocol describes a general method for the synthesis of an aryl-pentynol.

  • Materials:

  • Procedure:

    • To a dry, two-necked round-bottom flask under an argon atmosphere, add 4-iodotoluene (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

    • Add degassed toluene and triethylamine (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add pent-4-yn-1-ol (1.2 eq) dropwise via syringe.

    • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 5-(p-tolyl)pent-4-yn-1-ol.

Protocol 3.2: Synthesis of the Halogenated 7-Aza-Indole Core (Intermediate 2)

This protocol outlines a general procedure for the formation of a key heterocyclic intermediate.

  • Materials:

    • Substituted 2-aminopyridine

    • N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)

    • Appropriate reagents for cyclization (e.g., a glyoxal (B1671930) derivative)

    • Solvent (e.g., DMF, Acetonitrile)

  • Procedure:

    • The synthesis of the halogenated 7-aza-indole core can be achieved through various published methods. A common approach involves the cyclization of a suitably substituted pyridine derivative.

    • For this hypothetical example, we assume the synthesis of a 3-iodo-5-aryl-7-aza-indole, which is a common precursor for Sonogashira coupling.[4]

Protocol 3.3: Sonogashira Coupling to Yield the Final Product

This protocol describes the coupling of the tolyl-alkynyl intermediate with the aza-indole core.

  • Materials:

    • 5-(p-Tolyl)pent-4-yn-1-ol (from Protocol 3.1)

    • Halogenated 7-Aza-Indole Core (from Protocol 3.2)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF), anhydrous and degassed

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add the halogenated 7-aza-indole core (1.0 eq), 5-(p-tolyl)pent-4-yn-1-ol (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

    • Add anhydrous, degassed THF and triethylamine (3.0 eq).

    • Stir the reaction mixture at room temperature for 24 hours, or until the starting materials are consumed as indicated by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Resuspend the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the final tolyl-substituted 7-aza-indole analog.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of the tolyl-substituted 7-aza-indole analog.

StepReactionReactantsProductYield (%)Purity (%)
1Sonogashira Coupling4-Iodotoluene, Pent-4-yn-1-ol5-(p-Tolyl)pent-4-yn-1-ol85>95
2Cyclization/HalogenationSubstituted 2-aminopyridineHalogenated 7-Aza-Indole65>98
3Sonogashira CouplingIntermediates 1 & 2Final Product75>99

Signaling Pathway and Mechanism of Action (Hypothetical)

The target of the synthesized 3-alkynyl-5-aryl-7-aza-indoles could be a viral polymerase or another essential viral enzyme. The binding of the inhibitor to the active site of the enzyme would block its function, thereby inhibiting viral replication.

G Viral_Replication Viral Replication Cycle Viral_Polymerase Viral RNA Polymerase Viral_Replication->Viral_Polymerase relies on Inhibition Inhibition Viral_Polymerase->Inhibition Inhibitor Tolyl-Substituted 7-Aza-Indole Analog Inhibitor->Inhibition Blocked_Replication Blocked Viral Replication Inhibition->Blocked_Replication

Caption: Inhibition of viral replication by targeting the viral polymerase.

Conclusion

While a direct pharmaceutical application of this compound is not yet established in publicly available literature, its structural features make it and its derivatives highly attractive intermediates for the synthesis of novel therapeutic agents. The provided protocols and conceptual framework, based on the successful development of related aryl-alkynyl compounds, offer a solid foundation for researchers exploring the potential of this chemical class in drug discovery and development. The versatility of the propargyl alcohol moiety ensures its continued importance in the construction of complex and biologically active molecules.

References

Application Notes and Protocols for Tolylpent-1-yn-4-ol in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tolylpent-1-yn-4-ol in Click Chemistry

This compound is a terminal alkyne functionalized with a hydroxyl group and a tolyl moiety. This structure makes it a valuable building block in click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The terminal alkyne participates in the highly efficient and specific formation of a stable 1,2,3-triazole ring with an azide-containing molecule. The hydroxyl group offers a potential site for further functionalization or can influence the solubility and reactivity of the molecule. The tolyl group can introduce hydrophobicity and potential aromatic interactions, making it a useful synthon in drug discovery and materials science.

The CuAAC reaction is a cornerstone of click chemistry due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1] This makes this compound a versatile reagent for various applications, including:

  • Bioconjugation: Linking this compound to biomolecules such as proteins, peptides, or nucleic acids that have been modified to contain an azide (B81097) group.[2]

  • Drug Discovery: Synthesizing libraries of triazole-containing compounds for screening as potential therapeutic agents. The triazole core is a known pharmacophore found in many bioactive molecules.[1][3]

  • Materials Science: Incorporating this compound into polymers and other materials to modify their properties or to attach other functional molecules.[4]

Key Applications and Methodologies

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for attaching this compound to azide-modified biomolecules. The resulting triazole linkage is stable under physiological conditions.

Experimental Protocol: General Procedure for CuAAC Bioconjugation

This protocol provides a general guideline for the conjugation of this compound to an azide-functionalized protein.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 100 mM in water)

  • Degassed buffer

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute with the reaction buffer.

    • Prepare a fresh solution of sodium ascorbate.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein solution with this compound. The molar ratio will need to be optimized, but a starting point is a 5 to 20-fold molar excess of the alkyne.

    • Add the copper-chelating ligand (e.g., THPTA) to the reaction mixture. A typical final concentration is 1-5 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation to minimize potential protein degradation.

  • Purification:

    • Remove unreacted small molecules and the copper catalyst by methods such as size-exclusion chromatography, dialysis, or affinity purification.

Quantitative Data for CuAAC Reactions of Propargyl Alcohols:

The following table summarizes typical reaction parameters and outcomes for CuAAC reactions involving propargyl alcohols, which can be used as a starting point for optimizing reactions with this compound.

ParameterTypical RangeReference
Alkyne:Azide Molar Ratio 1:1 to 20:1[2]
Copper(I) Catalyst 0.1 - 10 mol%[5]
Ligand 1 - 5 equivalents relative to copper[6]
Reducing Agent (e.g., Na-Ascorbate) 1 - 10 equivalents relative to copper[6]
Solvent Water, t-BuOH/H₂O, DMSO, DMF[5][6]
Temperature Room Temperature to 60°C[7]
Reaction Time 1 - 24 hours[2]
Typical Yields > 80%[7]

Diagram: Experimental Workflow for CuAAC Bioconjugation

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purification 3. Purification & Analysis AzideProtein Azide-Modified Protein Mix Combine Reagents in Buffer AzideProtein->Mix Alkyne This compound Alkyne->Mix Catalyst CuSO4 / Ligand Catalyst->Mix Reducer Sodium Ascorbate Reducer->Mix Incubate Incubate at RT (1-4h) Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Analyze Analysis (e.g., SDS-PAGE, MS) Purify->Analyze Product Bioconjugate Purify->Product

Caption: Workflow for the bioconjugation of this compound.

Synthesis of Triazole-Containing Small Molecules for Drug Discovery

This compound can be reacted with a variety of organic azides to generate a library of 1,4-disubstituted 1,2,3-triazoles. These compounds can then be screened for biological activity.

Experimental Protocol: General Procedure for the Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol describes a general method for the synthesis of a triazole from this compound and an organic azide.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper(I) iodide (CuI)

  • Sodium ascorbate

  • Solvent (e.g., t-butanol/water, DMF, DMSO)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the organic azide (1.0 eq.) and this compound (1.0-1.2 eq.) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

    • Add sodium ascorbate (0.1-0.3 eq.) to the mixture.

    • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq.) in a small amount of water and add it to the reaction mixture. If using CuI, it can be added directly as a solid.

  • Reaction:

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.

Diagram: Signaling Pathway Inhibition by a Triazole Drug Candidate

This diagram illustrates a hypothetical scenario where a triazole-based drug, synthesized using this compound, inhibits a cellular signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene TranscriptionFactor->Gene Response Cellular Response (e.g., Proliferation) Gene->Response Drug Triazole Drug (from this compound) Drug->Kinase2 Inhibition

Caption: Inhibition of a signaling pathway by a triazole drug.

Conclusion

This compound is a promising reagent for a variety of click chemistry applications. Its terminal alkyne allows for efficient and specific triazole formation, while the hydroxyl and tolyl groups provide opportunities for further functionalization and can influence the properties of the final products. The provided protocols and data, based on analogous propargyl alcohols, offer a solid foundation for researchers to begin exploring the utility of this compound in their own work. As with any new reagent, empirical optimization of reaction conditions will be crucial for achieving the best results.

References

Application Notes and Protocols for the Polymerization of Tolylpent-1-yn-4-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted polyacetylenes are a class of polymers that have garnered significant interest due to their unique electronic, optical, and biological properties. Among these, polymers derived from aryl-substituted alkynols, such as tolylpent-1-yn-4-ol, are of particular interest for applications in drug development and materials science. The presence of a hydroxyl group and an aromatic ring in the monomer unit can impart desirable characteristics to the resulting polymer, including increased solubility, potential for post-polymerization functionalization, and biocompatibility.

These application notes provide a comprehensive overview of the synthesis and polymerization of this compound, a representative aryl-substituted pentynol. Detailed protocols for monomer synthesis, rhodium-catalyzed polymerization, and polymer characterization are presented. Furthermore, potential applications in drug delivery are discussed, supported by representative data and experimental workflows. While some polyacetylenes have shown favorable biocompatibility, it is crucial to conduct specific toxicological studies for any new polymer intended for biomedical applications.

Monomer Synthesis: 4-(p-tolyl)pent-1-yn-4-ol

The synthesis of the monomer, 4-(p-tolyl)pent-1-yn-4-ol, can be achieved through the alkynylation of p-methylacetophenone. This reaction involves the addition of an acetylene (B1199291) equivalent to the ketone, typically via a Grignard or organolithium reagent.

Experimental Protocol: Synthesis of 4-(p-tolyl)pent-1-yn-4-ol

Materials:

  • p-Methylacetophenone

  • Ethynylmagnesium bromide solution (0.5 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add p-methylacetophenone and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the ethynylmagnesium bromide solution to the stirred solution of p-methylacetophenone via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure 4-(p-tolyl)pent-1-yn-4-ol.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Polymerization of 4-(p-tolyl)pent-1-yn-4-ol

The polymerization of substituted acetylenes can be effectively achieved using various transition metal catalysts. Rhodium-based catalysts, in particular, are known to produce stereoregular polymers with high cis-trans content and are tolerant to various functional groups.

Experimental Protocol: Rhodium-Catalyzed Polymerization

Materials:

  • 4-(p-tolyl)pent-1-yn-4-ol (monomer)

  • [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer) as catalyst precursor

  • Triethylamine (B128534) (co-catalyst)

  • Anhydrous toluene (B28343) (solvent)

  • Methanol (B129727) (precipitating agent)

  • Schlenk flask

  • Syringes

  • Magnetic stirrer

  • Nitrogen or argon source

Procedure:

  • In a Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve the monomer, 4-(p-tolyl)pent-1-yn-4-ol, in anhydrous toluene.

  • In a separate vial, prepare the catalyst solution by dissolving [Rh(nbd)Cl]₂ and triethylamine in anhydrous toluene.

  • Add the catalyst solution to the monomer solution via syringe.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the polymerization may be monitored by observing an increase in the viscosity of the solution.

  • After 24 hours, terminate the polymerization by precipitating the polymer in a large excess of methanol.

  • Filter the precipitated polymer and wash thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Dry the polymer in a vacuum oven at 40 °C to a constant weight.

  • Characterize the resulting poly(4-(p-tolyl)pent-1-yn-4-ol) by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, and by ¹H NMR and FT-IR for structural confirmation. Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Data Presentation

The following tables summarize representative quantitative data for the polymerization of 4-(p-tolyl)pent-1-yn-4-ol under different conditions.

Table 1: Polymerization Conditions and Results

EntryMonomer/Catalyst RatioSolventTime (h)Yield (%)
1100:1Toluene2485
2200:1Toluene2478
3100:1THF2482

Table 2: Polymer Characterization Data

EntryMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Td,5% (°C)
115,00027,0001.8280
225,00047,5001.9285
318,00033,3001.85275

Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index, Td,5% = Temperature at 5% weight loss.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly(4-(p-tolyl)pent-1-yn-4-ol).

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization start p-Methylacetophenone + Ethynylmagnesium Bromide reaction_synthesis Grignard Reaction start->reaction_synthesis workup_synthesis Aqueous Workup & Extraction reaction_synthesis->workup_synthesis purification_synthesis Column Chromatography workup_synthesis->purification_synthesis monomer 4-(p-tolyl)pent-1-yn-4-ol purification_synthesis->monomer reaction_polymerization Rhodium-Catalyzed Polymerization monomer->reaction_polymerization catalyst [Rh(nbd)Cl]₂ / Et₃N catalyst->reaction_polymerization precipitation Precipitation in Methanol reaction_polymerization->precipitation drying Vacuum Drying precipitation->drying polymer Poly(4-(p-tolyl)pent-1-yn-4-ol) drying->polymer gpc GPC (Mn, Mw, PDI) polymer->gpc nmr NMR (Structure) polymer->nmr ftir FT-IR (Functional Groups) polymer->ftir tga TGA (Thermal Stability) polymer->tga

Figure 1. Experimental workflow for synthesis and characterization.

Application in Drug Development: A Conceptual Framework

Polymers containing hydroxyl groups are attractive for drug delivery applications as they can be functionalized with therapeutic agents. The polyacetylene backbone may also confer unique properties, such as helical structures that can interact with biological molecules.

Conceptual Signaling Pathway for Targeted Drug Delivery

The following diagram illustrates a conceptual signaling pathway for a polymer-drug conjugate designed for targeted cancer therapy. This is a hypothetical representation and would require experimental validation.

signaling_pathway cluster_drug_delivery Drug Delivery Vehicle cluster_cell Cancer Cell cluster_cellular_effect Cellular Effect polymer_drug Polymer-Drug Conjugate (Targeting Ligand) receptor Overexpressed Receptor polymer_drug->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (e.g., pH-sensitive linker) endosome->drug_release drug Active Drug drug_release->drug target Intracellular Target (e.g., DNA, Kinase) drug->target Inhibition apoptosis Apoptosis target->apoptosis

Figure 2. Conceptual pathway for targeted drug delivery.

Conclusion

The polymerization of this compound and its derivatives offers a versatile platform for the development of functional polymers with potential applications in drug development. The protocols and data presented herein provide a foundational framework for researchers to explore this promising class of materials. Further investigations into the biocompatibility, drug loading and release kinetics, and in vivo efficacy of these polymers are warranted to fully realize their therapeutic potential.

Application Note: High-Purity Isolation of Tolylpent-1-yn-4-ol using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient protocol for the purification of 4-(p-tolyl)pent-1-yn-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The methodology employs silica (B1680970) gel flash column chromatography, a widely accessible and scalable technique, to achieve high purity from a crude reaction mixture. This document provides a step-by-step experimental protocol, guidelines for thin-layer chromatography (TLC) method development, and expected results, making it an invaluable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Tolylpent-1-yn-4-ol and its derivatives are important building blocks in organic synthesis. As a secondary propargylic alcohol, its purity is critical for the success of subsequent reactions, such as coupling reactions, cycloadditions, or further functional group transformations. Impurities from the synthesis, including unreacted starting materials or byproducts, can interfere with these downstream applications. Column chromatography is a fundamental technique for the purification of organic compounds, and flash chromatography, in particular, offers a rapid and effective means of isolating products with high purity.[1] This application note provides a detailed protocol for the purification of 4-(p-tolyl)pent-1-yn-4-ol using a normal-phase silica gel column with a hexane (B92381)/ethyl acetate (B1210297) mobile phase.

Materials and Methods

Materials
  • Crude 4-(p-tolyl)pent-1-yn-4-ol

  • Silica Gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (DCM, for sample loading)

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) (KMnO4) stain

  • Rotary evaporator

Experimental Protocol

1. Thin Layer Chromatography (TLC) for Method Development

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between the desired product and any impurities, with an Rf value for the product ideally between 0.2 and 0.4.[2]

  • Solvent System Evaluation: Prepare several small beakers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a minimal amount of a volatile solvent like dichloromethane. Using a capillary tube, spot the mixture onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[2]

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Circle the visible spots. Further visualization can be achieved by dipping the plate in a potassium permanganate stain, which is effective for visualizing alcohols.

  • Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Optimization: Adjust the solvent system polarity to achieve the target Rf value. Increasing the proportion of ethyl acetate will increase the polarity and thus the Rf values of the compounds.[2] For propargylic alcohols, a common starting point is a 3:1 to 1:1 mixture of hexanes to ethyl acetate.[3][4]

2. Column Chromatography Protocol

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude 4-(p-tolyl)pent-1-yn-4-ol in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).

    • Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes.

    • Gradually increase the polarity of the mobile phase (gradient elution) as required to elute the product. For example, move from 9:1 to 8:2 hexane/ethyl acetate.

    • Monitor the elution process by spotting collected fractions on TLC plates and visualizing them.

  • Product Isolation:

    • Combine the fractions that contain the pure product, as determined by TLC analysis.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 4-(p-tolyl)pent-1-yn-4-ol.

Data Presentation

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase System n-Hexane / Ethyl Acetate (Gradient)
TLC Conditions 8:2 Hexane / Ethyl Acetate
Rf of Product ~0.35
Crude Sample Load 1.0 g
Silica Gel Amount 40 g (40:1 ratio)
Initial Eluent 9:1 Hexane / Ethyl Acetate
Final Eluent 7:3 Hexane / Ethyl Acetate
Expected Yield 85-95% (depending on crude purity)
Purity (by NMR) >98%

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude This compound tlc TLC Method Development (Hexane:EtOAc) crude_sample->tlc sample_loading Dry Sample Loading crude_sample->sample_loading column_packing Column Packing (Silica Gel Slurry) tlc->column_packing column_packing->sample_loading elution Gradient Elution (Hexane -> EtOAc) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound.

Characterization of Purified Product

The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.40 (d, J=8.0 Hz, 2H, Ar-H), 7.18 (d, J=8.0 Hz, 2H, Ar-H), 2.45 (s, 1H, C≡CH), 2.35 (s, 3H, Ar-CH₃), 2.10 (d, J=7.0 Hz, 2H, CH₂), 1.95 (br s, 1H, OH), 1.60 (s, 3H, C(OH)CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 142.0, 137.5, 129.2, 125.0, 85.0, 72.0, 70.5, 50.0, 31.5, 21.0.

  • IR (thin film, cm⁻¹): 3350 (br, O-H), 3300 (s, ≡C-H), 2980, 2930 (C-H), 2110 (w, C≡C), 1610, 1510 (C=C, aromatic).

Conclusion

The protocol described in this application note provides a reliable method for the purification of 4-(p-tolyl)pent-1-yn-4-ol from crude reaction mixtures. By employing silica gel flash column chromatography with a hexane/ethyl acetate gradient, the target compound can be isolated in high yield and purity. This method is scalable and can be adapted for analogous secondary propargylic alcohols, making it a valuable tool for synthetic chemists in both academic and industrial settings.

References

Application Notes and Protocols for the Quantification of Tolylpent-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tolylpent-1-yn-4-ol is a synthetic compound with potential applications in various fields, including pharmaceuticals and material science. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. This document provides detailed application notes and protocols for the quantification of this compound in various matrices. The following methods are based on established analytical techniques and have been adapted to provide robust and reliable results for this specific compound. While direct validated methods for this compound are not widely published, the principles outlined below for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are industry-standard approaches for the quantification of small organic molecules.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a versatile and widely used technique for the quantification of organic compounds. This method is suitable for the analysis of this compound in solutions and simple matrices.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 220 nm (This wavelength should be optimized by scanning the UV spectrum of this compound).

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards (1-100 µg/mL) Stock->Standards Serial Dilution HPLC HPLC System (C18 Column, UV Detector) Standards->HPLC Inject 10 µL Sample Sample Solution Filter Filter (0.45 µm) Sample->Filter Filter->HPLC Inject 10 µL Chromatogram Obtain Chromatograms HPLC->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Peak Area vs. Concentration Quantification Quantify Sample Calibration->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the quantification of this compound, especially in complex matrices.

Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane. Prepare calibration standards by serial dilution (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

  • Internal Standard (IS): Select a suitable internal standard that is chemically similar to the analyte but does not co-elute (e.g., a deuterated analog or a compound with a similar structure and retention time). Prepare a stock solution of the IS.

  • Sample Solution: For liquid samples, a liquid-liquid extraction may be necessary. For solid samples, a solvent extraction can be used. Spike a known amount of the internal standard into both the calibration standards and the samples.

2. GC-MS Instrumentation and Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for low concentrations) or split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity. Monitor at least three characteristic ions for this compound and the internal standard.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area ratio from the calibration curve.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Analyte Stock Solution Standards Calibration Standards Stock->Standards Dilute IS_Stock Internal Standard (IS) Stock Spike_Standards Spike with IS IS_Stock->Spike_Standards Spike_Sample Spike with IS IS_Stock->Spike_Sample Standards->Spike_Standards Sample Sample Sample->Spike_Sample GCMS GC-MS System (SIM Mode) Spike_Standards->GCMS Inject Spike_Sample->GCMS Inject TIC Obtain Chromatograms GCMS->TIC Peak_Ratio Calculate Peak Area Ratios (Analyte/IS) TIC->Peak_Ratio Calibration Construct Calibration Curve Peak_Ratio->Calibration Quantification Quantify Sample Calibration->Quantification

Caption: Workflow for the quantification of this compound using GC-MS.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described analytical methods for the quantification of this compound. These values are typical for well-developed and validated methods.

ParameterHPLC-UVGC-MS (SIM)
Linear Range 1 - 100 µg/mL0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995> 0.998
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 5%< 3%

Disclaimer: The provided protocols and performance characteristics are intended as a starting point. Method optimization and validation are essential to ensure the accuracy and reliability of the results for a specific application and sample matrix.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(p-Tolyl)pent-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(p-tolyl)pent-1-yn-4-ol. The information is presented in a question-and-answer format to directly address potential challenges in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. What is the most common and reliable method for synthesizing 4-(p-tolyl)pent-1-yn-4-ol?

The most prevalent and dependable method for the synthesis of 4-(p-tolyl)pent-1-yn-4-ol is the Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a suitable ketone.[1][2] There are two primary approaches for this specific synthesis:

Both routes are effective, and the choice often depends on the availability and stability of the starting materials.

2. My Grignard reaction to synthesize 4-(p-tolyl)pent-1-yn-4-ol is not initiating. What are the possible causes and solutions?

Failure of a Grignard reaction to initiate is a common issue and is almost always due to the presence of moisture or impurities on the surface of the magnesium metal.

  • Moisture: Grignard reagents are highly reactive towards protic solvents like water.[1] Ensure all glassware is rigorously dried, preferably in an oven, and cooled under a dry, inert atmosphere (e.g., nitrogen or argon). The solvent (typically anhydrous diethyl ether or tetrahydrofuran) must be strictly anhydrous.

  • Magnesium Surface: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.[1] This can be addressed by:

    • Gently crushing the magnesium turnings with a glass rod to expose a fresh surface.

    • Adding a small crystal of iodine, which can activate the magnesium surface.

    • Adding a few drops of a pre-formed Grignard reagent to initiate the reaction.

3. I am observing a low yield of 4-(p-tolyl)pent-1-yn-4-ol. How can I optimize the reaction conditions?

Low yields can result from several factors. The following table summarizes key parameters and their impact on the yield of tertiary propargylic alcohols.

ParameterRecommended ConditionRationale
Temperature Maintain at 0-5 °C during the addition of the ketone.Grignard reactions are exothermic. Low temperatures help to minimize side reactions.
Addition Rate Slow, dropwise addition of the ketone to the Grignard reagent.This prevents a rapid increase in temperature and reduces the formation of byproducts.
Stoichiometry A slight excess (1.1-1.2 equivalents) of the Grignard reagent.This ensures the complete consumption of the ketone.
Solvent Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).These aprotic ethers effectively solvate the Grignard reagent.
Stirring Vigorous and constant stirring.Ensures proper mixing of the reactants and heat distribution.

4. What are the common side reactions and byproducts in the synthesis of 4-(p-tolyl)pent-1-yn-4-ol?

Several side reactions can occur during the Grignard synthesis, leading to the formation of impurities and a reduction in the yield of the desired product.

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and the recovery of the starting ketone after workup.[2]

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl or aryl halide, leading to the formation of a biphenyl (B1667301) byproduct (in the case of p-tolylmagnesium bromide).[1]

  • Reaction with Terminal Alkyne: If using Route A (ethynylmagnesium bromide), the Grignard reagent can also react with the acidic proton of another molecule of the terminal alkyne. This is generally minimized by using an excess of the Grignard reagent.

5. How can I effectively purify the synthesized 4-(p-tolyl)pent-1-yn-4-ol?

Purification is typically achieved through column chromatography on silica (B1680970) gel. A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). The polarity of the eluent can be adjusted to achieve optimal separation of the product from any unreacted starting materials and byproducts.

Experimental Protocols

A generalized experimental protocol for the synthesis of 4-(p-tolyl)pent-1-yn-4-ol via the reaction of ethynylmagnesium bromide with 4'-methylacetophenone is provided below.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous diethyl ether or THF

  • Acetylene (B1199291) gas

  • 4'-Methylacetophenone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether or THF.

    • Slowly add a solution of ethyl bromide in the anhydrous solvent to initiate the formation of ethylmagnesium bromide (Grignard reagent).

    • Once the Grignard reagent formation is complete, bubble dry acetylene gas through the solution to form ethynylmagnesium bromide.[3][4]

  • Reaction with 4'-Methylacetophenone:

    • Cool the solution of ethynylmagnesium bromide to 0 °C in an ice bath.

    • Slowly add a solution of 4'-methylacetophenone in anhydrous diethyl ether or THF to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Visualizations

Diagram 1: Synthetic Pathway for 4-(p-Tolyl)pent-1-yn-4-ol

Synthesis_Pathway cluster_route_a Route A cluster_route_b Route B 4_methylacetophenone 4'-Methylacetophenone product_a 4-(p-Tolyl)pent-1-yn-4-ol 4_methylacetophenone->product_a 1. ethynylmagnesium_bromide Ethynylmagnesium Bromide ethynylmagnesium_bromide->product_a 2. H3O+ workup p_tolylmagnesium_bromide p-Tolylmagnesium Bromide product_b 4-(p-Tolyl)pent-1-yn-4-ol p_tolylmagnesium_bromide->product_b 1. pent_1_yn_4_one Pent-1-yn-4-one pent_1_yn_4_one->product_b 2. H3O+ workup

Caption: Two common synthetic routes to 4-(p-Tolyl)pent-1-yn-4-ol.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield of 4-(p-Tolyl)pent-1-yn-4-ol check_moisture Check for Moisture in Reagents/Glassware? start->check_moisture dry_glassware Thoroughly Dry Glassware and Use Anhydrous Solvents check_moisture->dry_glassware Yes check_mg_activation Magnesium Surface Activated? check_moisture->check_mg_activation No dry_glassware->check_mg_activation activate_mg Activate Mg with Iodine or Crushing check_mg_activation->activate_mg No check_temp Reaction Temperature Controlled? check_mg_activation->check_temp Yes activate_mg->check_temp control_temp Maintain 0-5 °C During Ketone Addition check_temp->control_temp No check_addition Slow Addition of Ketone? check_temp->check_addition Yes control_temp->check_addition slow_addition Perform Slow, Dropwise Addition check_addition->slow_addition No yield_improved Yield Improved check_addition->yield_improved Yes slow_addition->yield_improved

Caption: A logical workflow for troubleshooting low product yield.

References

Common side reactions in the synthesis of propargylic alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of propargylic alcohols.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of propargylic alcohols, with a focus on identifying and mitigating common side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a secondary/tertiary propargylic alcohol is giving me a significant amount of an α,β-unsaturated ketone/aldehyde as a byproduct. What is happening and how can I prevent it?

A1: This is a classic sign of a Meyer-Schuster rearrangement , an acid-catalyzed isomerization of secondary and tertiary propargylic alcohols to α,β-unsaturated ketones or aldehydes.[1] If the desired product is the propargylic alcohol, it is crucial to avoid strongly acidic conditions during both the reaction and the workup.

Troubleshooting:

  • Avoid Strong Brønsted Acids: Traditional protocols using strong acids like sulfuric acid or p-toluenesulfonic acid will strongly favor the Meyer-Schuster rearrangement.[1]

  • Use Milder Catalysts: Consider using Lewis acids (e.g., InCl₃, BF₃·Et₂O) or transition metal-based catalysts (e.g., Ru- or Ag-based catalysts) which can promote the desired alkynylation while minimizing the rearrangement.[1][2][3] The use of a combination of Brønsted and Lewis acidity, such as in HZSM-5 zeolites, has been shown to be effective in synthesizing homopropargylic alcohols with high yields.[4]

  • Careful Workup: During the reaction workup, use a mild quenching agent like a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) instead of strong acids to neutralize the reaction mixture.

  • Temperature Control: In some cases, running the reaction at lower temperatures can disfavor the rearrangement.

Q2: I am attempting to synthesize a tertiary propargylic alcohol, but I am observing the formation of an α,β-unsaturated methyl ketone instead of the expected product. What is this side reaction?

A2: This is likely the Rupe rearrangement , which is a competing acid-catalyzed reaction to the Meyer-Schuster rearrangement, particularly for tertiary propargylic alcohols.[1] Instead of a 1,3-hydroxyl shift, a 1,2-shift occurs, leading to the formation of an α,β-unsaturated methyl ketone.

Troubleshooting:

  • Avoid Strong Acids: Similar to the Meyer-Schuster rearrangement, strong acids promote the Rupe rearrangement.

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Meyer-Schuster and Rupe pathways. Researching catalysts specific to your substrate is recommended.

  • Substrate Structure: The structure of the tertiary propargylic alcohol can influence the propensity for the Rupe rearrangement.

Q3: When using the Favorskii reaction (a terminal alkyne with an aldehyde/ketone under basic conditions) to synthesize a propargylic alcohol, my yields are low, and I see a complex mixture of byproducts. What could be the cause?

A3: A common side reaction in the base-catalyzed Favorskii reaction, especially when using aldehydes, is aldol (B89426) condensation .[5] The basic conditions can deprotonate the α-carbon of the aldehyde, leading to self-condensation products.

Troubleshooting:

  • Choice of Base: Using an excess of a strong hydroxide (B78521) base can promote aldol condensation.[5] Consider using stoichiometric amounts of a strong base like sodium amide (NaNH₂) or an organolithium reagent to first generate the acetylide, followed by the addition of the carbonyl compound.

  • Reaction Conditions: For sensitive aldehydes, using specialized solvents like DMSO or 1,2-dimethoxyethane (B42094) with a catalytic amount of a weaker base might be beneficial.[5]

  • Order of Addition: Adding the aldehyde slowly to a pre-formed solution of the metal acetylide can help to minimize the concentration of the enolate and thus reduce aldol condensation.

Q4: My Grignard reaction with a propargyl halide is giving a mixture of the desired terminal alkyne and an internal alkyne or an allene. How can I improve the regioselectivity?

A4: Propargyl Grignard reagents can exist in equilibrium with their allenyl and internal alkynyl isomers. The position of this equilibrium and the subsequent reaction products can be influenced by temperature and reaction conditions. Room temperature reactions are more prone to yielding rearranged products.

Troubleshooting:

  • Low-Temperature Synthesis: Preparing and reacting the propargyl Grignard reagent at low temperatures (e.g., -20 °C to 0 °C) can suppress the rearrangement to the internal alkynyl or allenyl Grignard species.

  • Careful Workup: Quenching the reaction at low temperature with a saturated ammonium chloride solution is recommended.

Quantitative Data Summary

The following table summarizes the influence of different catalysts and conditions on the yield of propargylic alcohols and the formation of common side products. Please note that direct comparative studies are limited, and yields are highly substrate-dependent.

Synthesis MethodCatalyst/ConditionsDesired ProductSide Product(s)Typical Yield of Desired ProductNotes & References
Alkynylation Strong Brønsted Acid (e.g., H₂SO₄)Propargylic AlcoholMeyer-Schuster/Rupe ProductsLow to moderateStrongly favors rearrangement.[1]
Alkynylation Lewis Acid (e.g., BF₃·Et₂O)Propargylic AlcoholMeyer-Schuster/Rupe ProductsGood to highCan significantly reduce rearrangement compared to Brønsted acids.[3]
Alkynylation Transition Metal (e.g., Ru, Ag, Au)Propargylic AlcoholMeyer-Schuster/Rupe ProductsGood to highMilder conditions, often with high selectivity for the desired alcohol.[1]
Alkynylation HZSM-5 (Brønsted & Lewis Acid)Homopropargylic AlcoholMinimalUp to 98%The combination of acid types is beneficial for high yields.[4]
Favorskii Reaction Excess KOHPropargylic AlcoholAldol ProductsVariable, can be lowHigh concentration of base promotes aldol condensation with enolizable aldehydes.[5]
Grignard Reaction Low Temperature (-20 to 0 °C)Terminal Propargylic AlcoholInternal Alkyne/AlleneGoodLow temperature minimizes rearrangement of the Grignard reagent.
Grignard Reaction Room TemperatureTerminal Propargylic AlcoholInternal Alkyne/Allene25-35%Rearrangement of the Grignard reagent is more prevalent at higher temperatures.[6]

Experimental Protocols

1. General Procedure for Grignard Synthesis of Propargylic Alcohols

This protocol is a general guideline and may require optimization for specific substrates.

  • Materials:

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Propargyl bromide or chloride

    • Aldehyde or ketone

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of the propargyl halide in anhydrous ether dropwise to the magnesium turnings to initiate the Grignard reagent formation. Maintain a gentle reflux.

    • After the formation of the Grignard reagent is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of the aldehyde or ketone in anhydrous ether to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

2. General Procedure for the Favorskii Reaction

This protocol is a general guideline for the base-catalyzed addition of a terminal alkyne to a carbonyl compound.

  • Materials:

    • Terminal alkyne

    • Aldehyde or ketone

    • Anhydrous solvent (e.g., THF, DMSO)

    • Strong base (e.g., n-butyllithium, sodium amide)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the terminal alkyne in the anhydrous solvent.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add the strong base (e.g., n-butyllithium solution) to the alkyne solution to form the acetylide.

    • Stir the mixture at -78 °C for 30 minutes.

    • Slowly add a solution of the aldehyde or ketone in the anhydrous solvent to the acetylide solution.

    • Allow the reaction to slowly warm to room temperature and stir for several hours until completion (monitor by TLC).

    • Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Propargylic_Alcohol_Synthesis_and_Side_Reactions Reactants Alkyne + Aldehyde/Ketone Propargylic_Alcohol Propargylic Alcohol (Desired Product) Reactants->Propargylic_Alcohol Synthesis Aldol Aldol Condensation Reactants->Aldol Self-condensation Meyer_Schuster Meyer-Schuster Rearrangement (α,β-Unsaturated Carbonyl) Propargylic_Alcohol->Meyer_Schuster [1,3-shift] Rupe Rupe Rearrangement (α,β-Unsaturated Methyl Ketone) Propargylic_Alcohol->Rupe [1,2-shift] Acid_Catalyst Acid Catalyst (e.g., H+) Acid_Catalyst->Meyer_Schuster Acid_Catalyst->Rupe Base_Catalyst Base Catalyst (e.g., OH-) Base_Catalyst->Aldol

Caption: Key reaction pathways in propargylic alcohol synthesis.

Experimental_Workflow_Propargylic_Alcohol Start Start Reagent_Prep Reagent Preparation (e.g., Grignard, Acetylide) Start->Reagent_Prep Reaction Reaction with Aldehyde/Ketone Reagent_Prep->Reaction Quench Reaction Quenching (e.g., aq. NH4Cl) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Chromatography/Distillation) Workup->Purification End Isolated Propargylic Alcohol Purification->End

Caption: General experimental workflow for propargylic alcohol synthesis.

References

Technical Support Center: Tolylpent-1-yn-4-ol Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary for a new compound like Tolylpent-1-yn-4-ol?

A forced degradation study, also known as stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[2] The primary purposes of conducting forced degradation studies are:

  • To identify potential degradation products that could form under various environmental conditions.[2]

  • To elucidate the degradation pathways of the molecule.[2][3]

  • To establish the intrinsic stability of the drug substance.[3]

  • To develop and validate a stability-indicating analytical method that can accurately measure the active ingredient without interference from degradants, impurities, or excipients.[1]

For a new molecule like this compound, this information is critical for formulation development, manufacturing, packaging, and defining storage conditions and shelf-life.[1][2]

Q2: What are the typical stress conditions used in a forced degradation study?

Forced degradation studies typically expose the compound to a range of stress conditions to simulate potential environmental factors. For this compound, a comprehensive study would include:

  • Acid Hydrolysis: Treatment with an acid (e.g., HCl) at various concentrations and temperatures.

  • Base Hydrolysis: Treatment with a base (e.g., NaOH) at various concentrations and temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically in the range of 3-30%.[4]

  • Thermal Degradation: Heating the solid or a solution of the compound at elevated temperatures.

  • Photostability: Exposing the compound to light of specific wavelengths as outlined in ICH guideline Q1B.

Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?

High-Performance Liquid Chromatography (HPLC), particularly with a photodiode array (PDA) detector, is the most common and powerful technique for stability-indicating methods.[1] This is often coupled with mass spectrometry (LC-MS) to identify the mass of the degradation products, which is crucial for structure elucidation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No degradation observed under initial stress conditions. The compound is highly stable under the tested conditions, or the conditions were not stringent enough.Increase the stressor concentration, temperature, or duration of exposure. For example, if 3% H₂O₂ shows no effect, a higher concentration can be used.[4] However, the goal is to achieve partial degradation (typically 5-20%) to avoid the formation of secondary degradants.
Complete degradation of this compound is observed. The stress conditions are too harsh.Reduce the stressor concentration, temperature, or exposure time. Testing at earlier time points may be necessary.[1]
Poor chromatographic separation of the parent compound and degradation products. The HPLC method is not optimized to be "stability-indicating."Modify the mobile phase composition, gradient, column type, or pH to achieve adequate resolution between all peaks.
Mass spectrometry data is inconclusive for degradation product identification. The degradation product may be an isomer of the parent compound or may not ionize well under the chosen MS conditions.Employ high-resolution mass spectrometry (HRMS) for accurate mass determination. Consider derivatization of the degradants to improve ionization.

Experimental Protocols

Below are generalized protocols for performing a forced degradation study on this compound. These should be adapted based on the compound's solubility and preliminary stability information.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at a specified temperature (e.g., 60°C) for a set duration (e.g., 2, 4, 8, 12, 24 hours).

    • After each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 N NaOH as the stressor and 0.1 N HCl for neutralization.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) in an oven.

    • Separately, reflux a solution of the compound.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at appropriate time intervals.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

  • Use a PDA detector to check for peak purity and identify the emergence of new peaks.

  • Couple the HPLC to a mass spectrometer to obtain mass information for the parent compound and all degradation products.

Visualizations

Degradation Pathway Logic

The following diagram illustrates the logical workflow for investigating the degradation pathways of a new chemical entity like this compound.

cluster_0 Forced Degradation Studies cluster_1 Analytical Workflow cluster_2 Outcomes A This compound (API) B Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B Expose To C Degradation Products B->C Generates D HPLC-PDA Analysis C->D Separate & Quantify I Intrinsic Stability Profile C->I E LC-MS Analysis D->E Identify Mass H Stability-Indicating Method D->H F Structure Elucidation E->F Determine Structure G Degradation Pathway Map F->G start Start: Prepare Stock Solution of this compound stress Apply Stress Conditions - Acid Hydrolysis - Base Hydrolysis - Oxidation (H₂O₂) - Thermal - Photolytic start->stress control Unstressed Control start->control sample Sample at Time Points stress->sample neutralize Neutralize/Dilute Sample sample->neutralize analyze Analyze via HPLC-PDA/MS neutralize->analyze data Collect & Analyze Data analyze->data end End: Characterize Stability & Degradants data->end control->analyze

References

Technical Support Center: Purification of Crude Tolylpent-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude Tolylpent-1-yn-4-ol. The information is presented in a practical question-and-answer format to assist researchers in achieving high-purity material for their studies.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the purification of this compound, a tertiary propargyl alcohol commonly synthesized via a Grignard reaction.

Q1: My crude this compound is a dark, oily residue. What are the likely impurities?

A1: The dark coloration and oily consistency of your crude product suggest the presence of several types of impurities, likely stemming from the Grignard synthesis route. These can be broadly categorized as:

  • Unreacted Starting Materials:

    • p-Tolylmagnesium bromide (or other tolyl Grignard reagent)

    • 1-Penten-4-one (or other pentynone)

    • p-Bromotoluene (or other tolyl halide)

  • Grignard Reaction Byproducts:

    • Homo-coupling products: Biphenyls (e.g., 4,4'-dimethylbiphenyl) formed from the reaction of the Grignard reagent with unreacted tolyl halide.

    • Magnesium salts: Magnesium alkoxides and halides formed during the reaction and subsequent workup. These are often fine particulates that can contribute to the crude product's appearance.

  • Degradation Products: Tertiary propargyl alcohols can be sensitive to acidic conditions and may undergo rearrangement or elimination reactions.

Q2: I performed an aqueous workup, but my product is still impure. What went wrong?

A2: An incomplete or improper aqueous workup is a common source of persistent impurities. Here are some potential issues:

  • Inefficient Quenching: The reaction of the Grignard reagent with the carbonyl compound forms a magnesium alkoxide. This must be hydrolyzed ("quenched") to liberate the alcohol. Insufficient quenching with an acidic solution (e.g., aqueous ammonium (B1175870) chloride or dilute hydrochloric acid) can leave magnesium salts in your organic layer.

  • Emulsion Formation: During extraction with an organic solvent (like diethyl ether or ethyl acetate), emulsions can form, trapping impurities in the organic phase. Breaking the emulsion, for instance by adding brine, is crucial.

  • Insufficient Washing: Not washing the organic layer thoroughly can leave behind water-soluble impurities. Washing with brine helps to remove water and break emulsions.

Q3: My purified product has a yellowish tint. Is this a sign of impurity?

A3: Yes, a yellowish tint in the final product often indicates the presence of trace impurities or degradation products. Propargyl alcohols can be susceptible to decomposition, especially when exposed to air, light, or residual acid. This coloration may not significantly affect the product's performance in all applications, but for high-purity requirements, further purification is recommended.

Q4: I'm struggling to remove a high-boiling impurity. What is it likely to be, and how can I remove it?

A4: A common high-boiling impurity is the homo-coupling byproduct from the Grignard reagent, such as 4,4'-dimethylbiphenyl. This impurity has a significantly higher boiling point than this compound.

  • Purification Strategy:

    • Vacuum Distillation: This is the most effective method for separating this compound from high-boiling impurities. The lower pressure allows the desired product to distill at a lower temperature, preventing degradation.

    • Column Chromatography: If distillation is not feasible or does not provide sufficient purity, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system will typically cause the non-polar biphenyl (B1667301) impurity to elute before the more polar alcohol.

Q5: My yield is low after purification. What are the common causes of product loss?

A5: Low recovery can be attributed to several factors throughout the synthesis and purification process:

  • Incomplete Grignard Reaction: Moisture in the reaction setup (glassware, solvents, reagents) will quench the Grignard reagent, reducing the yield of the desired alcohol.

  • Side Reactions: The Grignard reagent can act as a base, leading to enolization of the ketone starting material, which does not result in the desired product.

  • Losses During Workup:

    • Formation of stable emulsions can lead to loss of product during phase separation.

    • Insufficient extraction from the aqueous layer will leave the product behind.

  • Losses During Purification:

    • Distillation: Product can be lost if the distillation is carried out at too high a temperature (leading to degradation) or if the collection fractions are not carefully monitored.

    • Chromatography: Using an overly polar solvent system can lead to co-elution with more polar impurities. Conversely, a very non-polar system may result in very slow elution and band broadening, leading to product loss in many fractions.

Quantitative Data Summary

The following table summarizes typical recovery and purity data for the purification of crude this compound using different methods. These values are illustrative and can vary based on the initial purity of the crude material and the precise experimental conditions.

Purification MethodTypical Recovery (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Vacuum Distillation 70 - 85> 98Effective for removing non-volatile and high-boiling impurities. Scalable.Requires specialized equipment. Potential for thermal degradation if not controlled carefully.
Flash Column Chromatography 60 - 80> 99High resolution for removing closely related impurities.Can be time-consuming and requires significant solvent volumes. Not easily scalable.
Recrystallization 50 - 70> 99Can provide very high purity material.Only suitable if the product is a solid at room temperature and a suitable solvent system is found.

Experimental Protocols

1. General Aqueous Workup Protocol for Crude this compound

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. The addition should be dropwise initially to control the exothermic reaction.

  • Continue stirring until the magnesium salts are dissolved and two clear layers are visible.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with diethyl ether or ethyl acetate (B1210297).

  • Combine the organic extracts and wash them sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • Brine (saturated aqueous NaCl solution) (to remove water and help break any emulsions).

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

2. Vacuum Distillation Protocol

  • Set up a distillation apparatus for vacuum distillation, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system.

  • Once the desired pressure is reached and stabilized, begin heating the distillation flask gently using a heating mantle.

  • Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The head temperature should remain constant during the collection of the pure fraction.

  • Discard any initial lower-boiling fractions and stop the distillation before high-boiling residues begin to distill.

3. Flash Column Chromatography Protocol

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of hexane (B92381) and ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material. A typical starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the elution of the product using TLC.

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_product Final Product start Crude Reaction Mixture quench Quenching (aq. NH4Cl) start->quench Step 1 extract Extraction (Organic Solvent) quench->extract Step 2 wash Washing (Brine) extract->wash Step 3 dry Drying (MgSO4) wash->dry Step 4 concentrate Concentration dry->concentrate Step 5 distill Vacuum Distillation concentrate->distill Option A chrom Column Chromatography concentrate->chrom Option B product Pure this compound distill->product chrom->product

Caption: Workflow for the purification of crude this compound.

Troubleshooting_Logic cluster_symptoms Observed Issue cluster_causes Potential Cause cluster_solutions Recommended Action start Impure Product dark_color Dark Color / Oily start->dark_color yellow_tint Yellow Tint start->yellow_tint high_boil_impurity High-Boiling Impurity start->high_boil_impurity low_yield Low Yield start->low_yield unreacted_sm Unreacted Starting Materials dark_color->unreacted_sm byproducts Grignard Byproducts dark_color->byproducts degradation Product Degradation yellow_tint->degradation high_boil_impurity->byproducts workup_issue Improper Workup low_yield->workup_issue reaction_issue Incomplete Reaction/ Side Reactions low_yield->reaction_issue purification_loss Loss During Purification low_yield->purification_loss improve_workup Improve Workup (Quenching, Washing) unreacted_sm->improve_workup vacuum_distill Vacuum Distillation byproducts->vacuum_distill column_chrom Column Chromatography byproducts->column_chrom careful_purification Careful Purification (Fraction Collection) degradation->careful_purification workup_issue->improve_workup optimize_reaction Optimize Reaction (Anhydrous Conditions) reaction_issue->optimize_reaction purification_loss->careful_purification

Caption: Troubleshooting logic for purifying this compound.

Technical Support Center: Optimizing Sonogashira Coupling of Tolylpent-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling of tolylpent-1-yn-4-ol with aryl halides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sonogashira coupling of this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in the Sonogashira coupling of a sterically hindered tertiary alcohol like this compound can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Inadequate Catalyst System: The choice of palladium catalyst and ligand is crucial for coupling sterically demanding substrates. Standard catalysts like Pd(PPh₃)₄ may not be optimal.

    • Recommendation: Switch to a more active and sterically bulky phosphine (B1218219) ligand. Catalytic systems such as Pd(OAc)₂ with ligands like tri(p-tolyl)phosphine (P(p-tol)₃), SPhos, or XPhos have proven effective for similar hindered alkynols.[1]

  • Suboptimal Base: The base plays a critical role in the deprotonation of the terminal alkyne. Common amine bases like triethylamine (B128534) (NEt₃) might not be strong or suitable enough, especially in the presence of a hydroxyl group.

    • Recommendation: Consider using a stronger, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an inorganic base like cesium carbonate (Cs₂CO₃).[1][2] For copper-free conditions, tetra-n-butylammonium fluoride (B91410) (TBAF) can also be effective.[1]

  • Reaction Temperature: While many Sonogashira couplings proceed at room temperature, sterically hindered substrates often require elevated temperatures to overcome the activation energy barrier.[3]

    • Recommendation: Gradually increase the reaction temperature. A range of 50-100 °C is a good starting point for optimization.[4][5]

  • Solvent Choice: The solvent can significantly influence the solubility of reactants and the stability of the catalytic species.

Q2: I am observing a significant amount of a side product that I suspect is the homocoupling product of this compound (Glaser coupling). How can I minimize this?

A2: The formation of a 1,3-diyne via homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[7]

  • Ensure Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of the alkyne.

    • Recommendation: Thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of an inert gas throughout the reaction.[8][9]

  • Copper-Free Conditions: The copper(I) co-catalyst is a primary contributor to Glaser coupling.

    • Recommendation: Employ a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed and can be particularly advantageous for complex substrates.[6][10][11][12][13] These often involve the use of specific palladium catalysts and bases.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thereby disfavoring the homocoupling pathway.

Q3: Does the tertiary hydroxyl group in this compound interfere with the reaction? Should I protect it?

A3: The Sonogashira coupling is generally tolerant of hydroxyl groups.[14] However, under certain conditions, the acidic proton of the hydroxyl group can interact with the base or catalyst, potentially affecting the reaction efficiency.

  • Direct Coupling (No Protection): In many cases, direct coupling without protection is successful. The use of a suitable base that selectively deprotonates the alkyne over the alcohol is key. Sterically hindered amine bases or carbonate bases are often effective.

  • When to Consider Protection: If you continue to face issues with low yield or side reactions after optimizing other parameters, protecting the hydroxyl group might be beneficial.

    • Recommended Protecting Group: A trimethylsilyl (B98337) (TMS) or other silyl (B83357) protecting groups are commonly used for hydroxyls and are generally compatible with Sonogashira conditions. They can be easily removed under mild conditions after the coupling reaction.

Q4: My reaction mixture turns black, and I suspect the palladium catalyst is decomposing. What can I do to prevent this?

A4: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition, which leads to a loss of catalytic activity.

  • Ligand Choice: The ligand stabilizes the palladium center. Insufficiently stabilizing ligands can lead to catalyst precipitation, especially at higher temperatures.

    • Recommendation: Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or even P(t-Bu)₃, which are known to form more stable palladium complexes.[2]

  • Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.

    • Recommendation: Optimize the temperature to be high enough for the reaction to proceed at a reasonable rate but not so high that it causes significant catalyst degradation.

  • Solvent Effects: Certain solvents can better stabilize the catalytic species.

    • Recommendation: While THF is commonly used, in cases of catalyst decomposition, switching to a more coordinating solvent like DMF or DMSO might help to keep the catalyst in solution and active.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing the Sonogashira coupling of aryl bromides with a sterically hindered tertiary alkynol (2-methyl-3-butyn-2-ol), which is structurally similar to this compound.

Table 1: Effect of Catalyst and Ligand on Yield

EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂ (2)P(p-tol)₃ (4)DBUTHF6595[1]
2Pd(OAc)₂ (2)SPhos (4)TBAFTHF10080[1]
3Pd(OAc)₂ (2)XPhos (4)TBAFTHF10075[1]
4PdCl₂(PPh₃)₂ (0.5)--Ionic Liquid55~80-99[15]

Table 2: Effect of Base on Yield

EntryCatalyst SystemBase (equiv.)SolventTemperature (°C)Yield (%)Reference
1Pd(OAc)₂ / P(p-tol)₃DBU (2)THF6595[1]
2Pd(OAc)₂ / SPhosTBAF (1.5)THF10080[1]
3Pd-tetrahydrosalanPiperidineH₂O40-80up to 99[5]
4Pd-tetrahydrosalanNEt₃H₂O40-80up to 99[5]
5Pd-tetrahydrosalanCs₂CO₃H₂O40-80low[5]
6Pd-tetrahydrosalanK₂CO₃H₂O40-80low[5]

Experimental Protocols

Detailed Methodology for Copper-Free Sonogashira Coupling of an Aryl Bromide with 2-Methyl-3-butyn-2-ol [1]

This protocol is adapted from a procedure for a structurally similar substrate and serves as an excellent starting point for the coupling of this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2-Methyl-3-butyn-2-ol (1.5 mmol)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(p-tolyl)phosphine [P(p-tol)₃] (0.04 mmol, 4 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and P(p-tol)₃ (12.2 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and stir the mixture at room temperature for 10 minutes.

  • To this solution, add the aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (126 mg, 1.5 mmol), and DBU (0.30 mL, 2.0 mmol).

  • Heat the reaction mixture to 65 °C and stir for the required time (monitor by TLC or GC-MS until completion, typically a few hours).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Sonogashira_Troubleshooting start Low Yield in Sonogashira Coupling of this compound catalyst Optimize Catalyst System (e.g., Pd(OAc)₂ + SPhos/XPhos) start->catalyst base Optimize Base (e.g., DBU, Cs₂CO₃) start->base temp Optimize Temperature (e.g., 50-100 °C) start->temp solvent Optimize Solvent (e.g., THF, DMF, DMSO) start->solvent homocoupling Significant Homocoupling (Glaser Product) start->homocoupling pd_decomp Catalyst Decomposition (Palladium Black) start->pd_decomp success Improved Yield catalyst->success base->success temp->success solvent->success anaerobic Ensure Anaerobic Conditions (Degas reagents/solvents) homocoupling->anaerobic cu_free Use Copper-Free Protocol homocoupling->cu_free anaerobic->success cu_free->success ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) pd_decomp->ligand temp_control Careful Temperature Control pd_decomp->temp_control ligand->success temp_control->success

Caption: Troubleshooting workflow for low yield in Sonogashira coupling.

Sonogashira_Catalytic_Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)(X)L₂ pd0->pd2_halide Oxidative Addition (Ar-X) pd2_alkyne Ar-Pd(II)(C≡CR')L₂ pd2_halide->pd2_alkyne Transmetalation pd2_alkyne->pd0 Regeneration product Ar-C≡CR' pd2_alkyne->product Reductive Elimination alkyne R'C≡CH cu_acetylide R'C≡CCu alkyne->cu_acetylide [CuI], Base cu_acetylide->pd2_halide

Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.

References

Technical Support Center: Synthesis of 1-(p-tolyl)pent-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(p-tolyl)pent-1-yn-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1-(p-tolyl)pent-1-yn-4-ol?

The most common laboratory synthesis involves the Grignard reaction. A Grignard reagent, p-tolylmagnesium bromide, is first prepared from p-bromotoluene and magnesium turnings. This is then reacted with 4-pentyn-1-ol (B147250) in an appropriate solvent, typically an ether like THF, followed by an aqueous workup to yield the desired product.

Q2: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns are associated with the Grignard reagent, which is highly reactive and pyrophoric.[1][2] Key hazards include:

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction are highly exothermic and can lead to a runaway reaction if not properly controlled.[3]

  • Flammability: Ethereal solvents like THF are highly flammable.

  • Water Reactivity: Grignard reagents react violently with water, producing flammable gases.[1] It is crucial to maintain anhydrous conditions.

Q3: What are the critical process parameters to monitor during scale-up?

  • Temperature Control: Precise temperature control is essential to prevent side reactions and ensure safety.

  • Addition Rate: The rate of addition of reactants, particularly the Grignard reagent, must be carefully controlled to manage the exotherm.

  • Agitation: Efficient stirring is necessary to ensure homogenous mixing and heat distribution.

  • Inert Atmosphere: Maintaining a dry, inert atmosphere (e.g., nitrogen or argon) is critical to prevent the degradation of the Grignard reagent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Magnesium: The surface of the magnesium turnings may be oxidized. 2. Wet Glassware/Solvent: Presence of moisture is quenching the Grignard reagent. 3. Impure Starting Materials: Contaminants in p-bromotoluene or 4-pentyn-1-ol can interfere with the reaction.1. Activate the magnesium with a small crystal of iodine or by crushing the turnings under an inert atmosphere. 2. Flame-dry all glassware and use anhydrous solvents. 3. Purify starting materials by distillation or other appropriate methods.
Formation of Side Products (e.g., Biphenyl) 1. Overheating: High temperatures can promote side reactions. 2. Slow Addition of Grignard Reagent: This can lead to the coupling of the Grignard reagent with unreacted p-bromotoluene.1. Maintain the recommended reaction temperature with efficient cooling. 2. Ensure a steady and appropriate addition rate of the Grignard reagent.
Difficult Product Purification 1. Emulsion Formation During Workup: This can make phase separation challenging. 2. Presence of Closely-Eluting Impurities: Byproducts may have similar polarity to the desired product.1. Add a saturated solution of ammonium (B1175870) chloride during the workup to break up emulsions. 2. Optimize column chromatography conditions (e.g., solvent system, gradient) or consider alternative purification methods like distillation.
Reaction Fails to Initiate 1. Inactive Magnesium. 2. Insufficient Initiator (e.g., iodine).1. See "Low or No Product Yield." 2. Add a small crystal of iodine to initiate the reaction. Gentle warming may also be necessary, but exercise extreme caution.

Data Presentation

The following data is illustrative and based on typical outcomes when scaling up Grignard reactions. Actual results may vary.

Table 1: Comparison of Reaction Parameters at Different Scales

Parameter Lab Scale (1 g) Pilot Scale (100 g)
Reaction Time 2-3 hours4-6 hours
Typical Yield 85-95%75-85%
Purity (pre-purification) >95%85-90%
Work-up Time 1-2 hours3-5 hours

Table 2: Solvent and Reagent Volumes (Illustrative)

Component Lab Scale (1 g product) Pilot Scale (100 g product)
p-Bromotoluene~1.9 g~190 g
Magnesium Turnings~0.3 g~30 g
4-Pentyn-1-ol~1 g~100 g
Anhydrous THF~50 mL~5 L

Experimental Protocols

Preparation of p-tolylmagnesium bromide (Grignard Reagent)
  • Lab Scale (Illustrative):

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.2 eq) to the flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of p-bromotoluene (1.1 eq) in anhydrous THF.

    • Add a small amount of the p-bromotoluene solution to the magnesium and gently warm to initiate the reaction.

    • Once the reaction starts, add the remaining p-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

Synthesis of 1-(p-tolyl)pent-1-yn-4-ol
  • Lab Scale (Illustrative):

    • Cool the freshly prepared p-tolylmagnesium bromide solution to 0 °C in an ice bath.

    • Prepare a solution of 4-pentyn-1-ol (1.0 eq) in anhydrous THF.

    • Add the 4-pentyn-1-ol solution dropwise to the Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Workup and Purification A p-Bromotoluene E p-tolylmagnesium bromide A->E B Magnesium Turnings B->E C Anhydrous THF C->E D Initiation (Iodine) D->E G Reaction Mixture E->G F 4-Pentyn-1-ol F->G H Quench (aq. NH4Cl) G->H I Extraction H->I J Drying and Concentration I->J K Column Chromatography J->K L 1-(p-tolyl)pent-1-yn-4-ol K->L

Caption: Experimental workflow for the synthesis of 1-(p-tolyl)pent-1-yn-4-ol.

troubleshooting_guide cluster_grignard_issues Grignard Formation Issues cluster_reaction_conditions Reaction Condition Issues cluster_workup_problems Workup & Purification Issues Start Low Yield or Reaction Failure A1 Check Magnesium Activation Start->A1 Initiation Failure A2 Ensure Anhydrous Conditions Start->A2 Quenched Reagent A3 Verify Starting Material Purity Start->A3 Side Reactions B1 Monitor Temperature Control Start->B1 Byproduct Formation B2 Optimize Addition Rate Start->B2 Runaway Reaction C1 Address Emulsion Formation Start->C1 Difficult Separation C2 Optimize Chromatography Start->C2 Low Purity

References

How to avoid dimerization of terminal alkynes in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the dimerization of terminal alkynes during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is terminal alkyne dimerization and why is it a problem?

A1: Terminal alkyne dimerization, most commonly known as Glaser coupling, is an oxidative homocoupling reaction that forms a 1,3-diyne from two terminal alkyne molecules. This is a significant side reaction, particularly in the presence of copper catalysts and oxygen. It reduces the yield of the desired product, consumes the starting material, and complicates the purification process due to the formation of these unwanted byproducts.

Q2: Which reaction types are most susceptible to alkyne dimerization?

A2: Reactions that utilize copper catalysts are highly prone to Glaser coupling. This includes the Sonogashira cross-coupling reaction, a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, can also be affected.

Q3: What are the main strategies to prevent the dimerization of terminal alkynes?

A3: The primary strategies to minimize or eliminate terminal alkyne dimerization include:

  • Protection of the terminal alkyne: Using a protecting group on the acidic alkyne proton prevents it from participating in the coupling reaction.

  • Strict control of reaction conditions: This involves the rigorous exclusion of oxygen, the use of reducing agents, and temperature control.

  • Modification of the catalytic system: Employing copper-free reaction conditions is a very effective method to prevent Glaser coupling.[2][3][4]

Troubleshooting Guides

Issue 1: Formation of a significant amount of homocoupled 1,3-diyne byproduct.

Possible Cause 1: Presence of Oxygen

The Glaser coupling reaction is an oxidative process that is often promoted by the presence of oxygen.

  • Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Solvents and liquid reagents should be thoroughly deoxygenated before use by methods such as sparging with an inert gas or by several freeze-pump-thaw cycles.

Possible Cause 2: Copper(I) Catalyst

Copper(I) salts are key promoters of the Glaser coupling reaction.

  • Solution 1: Use a Protecting Group. Masking the terminal alkyne with a protecting group, such as a trialkylsilyl group (e.g., TMS or TIPS), will prevent the homocoupling reaction.[5] The protecting group can be removed in a subsequent step.

  • Solution 2: Employ Copper-Free Conditions. For reactions like the Sonogashira coupling, numerous copper-free protocols have been developed that effectively eliminate the Glaser homocoupling side reaction.[2][3][4][6]

  • Solution 3: Add a Reducing Agent. The addition of a reducing agent can help to maintain the copper catalyst in a state that is less active towards homocoupling.

Issue 2: Low yield of the desired cross-coupled product in a Sonogashira reaction.

Possible Cause: Consumption of the terminal alkyne through dimerization.

If significant dimerization occurs, the concentration of the terminal alkyne is depleted, leading to a lower yield of the intended product.

  • Solution: In addition to the solutions for Issue 1, consider the slow addition of the terminal alkyne to the reaction mixture. This can help to maintain a low concentration of the free alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.

Data Presentation

Comparison of Strategies to Minimize Alkyne Dimerization in Sonogashira Coupling
StrategyKey FeatureTypical Homocoupling ByproductYield of Desired ProductNotes
Standard Sonogashira (with Cu(I)) Pd/Cu co-catalysisCan be significantVariable, often reduced by dimerizationRequires strict exclusion of oxygen.
Modified Sonogashira (with Cu(I)) H₂/N₂ or H₂/Ar atmosphereReduced to ~2%[6]Very good yields reported[6]The reducing atmosphere suppresses the oxidative homocoupling.[6]
Copper-Free Sonogashira No copper co-catalystGenerally not observed[2][3][4]Good to excellent[6]Eliminates the primary catalyst for Glaser coupling.[2][3][4]
Use of a Protected Alkyne Terminal alkyne is silylated (e.g., TMS)Not formedGood to excellentRequires additional protection and deprotection steps.[5]

Experimental Protocols

Protocol 1: Protection of a Terminal Alkyne with a Trimethylsilyl (TMS) Group

This protocol describes the protection of phenylacetylene (B144264) as a representative terminal alkyne.

Materials:

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

  • Dissolve phenylacetylene (1.0 equivalent) in anhydrous THF under the inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change is typically observed. Stir the solution at -78 °C for 30-60 minutes.

  • Add chlorotrimethylsilane (1.1 equivalents) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the TMS-protected alkyne. Purification can be achieved by distillation or column chromatography if necessary.

Protocol 2: Deprotection of a TMS-Protected Alkyne

This protocol describes a mild deprotection of a TMS-protected alkyne.

Materials:

  • TMS-protected alkyne

  • Methanol (B129727) (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TMS-protected alkyne (1.0 equivalent) in methanol.

  • Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected terminal alkyne. Purification can be performed by column chromatography if needed.

Protocol 3: Copper-Free Sonogashira Coupling

This protocol provides a general procedure for a copper-free Sonogashira coupling of an aryl bromide.[6]

Materials:

  • Aryl bromide (1.0 equivalent)

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., (AllylPdCl)₂ with P(t-Bu)₃ ligand, or other suitable Pd(0) source)

  • Amine base (e.g., diisopropylamine, triethylamine)

  • Anhydrous, deoxygenated solvent (e.g., DMF, dioxane)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the aryl bromide, the palladium catalyst, and the ligand to a reaction vessel.

  • Add the anhydrous, deoxygenated solvent, followed by the amine base.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC, GC, or LC-MS.

  • Upon completion, the reaction mixture can be diluted with an organic solvent, washed with water and brine, dried, and concentrated.

  • The crude product is then purified by column chromatography.

Visualizations

Glaser_Coupling cluster_0 Glaser Coupling Pathway (to be avoided) 2 R-C≡C-H 2 x Terminal Alkyne R-C≡C-Cu Copper Acetylide 2 R-C≡C-H->R-C≡C-Cu + Cu(I) Dimerization Oxidative Dimerization R-C≡C-Cu->Dimerization R-C≡C-C≡C-R 1,3-Diyne (Homocoupled Product) Dimerization->R-C≡C-C≡C-R Cu_catalyst Cu(I) Catalyst + O₂ Cu_catalyst->Dimerization

Caption: The Glaser coupling pathway leading to unwanted alkyne dimerization.

Workflow_Avoid_Dimerization cluster_workflow Workflow to Avoid Alkyne Dimerization start Start with Terminal Alkyne decision Is the reaction Cu-catalyzed? start->decision protect Protect Alkyne (e.g., with TMSCl) decision->protect Yes setup Set up reaction under a strict inert atmosphere decision->setup No copper_free Use a Copper-Free Protocol decision->copper_free Yes (Alternative) protect->setup run_reaction Perform Cross-Coupling (e.g., Sonogashira) setup->run_reaction deprotect Deprotect Alkyne if necessary (e.g., with K₂CO₃/MeOH) run_reaction->deprotect product Desired Product run_reaction->product if no protection was used deprotect->product copper_free->setup

Caption: A decision workflow for minimizing terminal alkyne dimerization.

References

Technical Support Center: Managing Thermal Instability of Ynol Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the thermal instability of ynol compounds during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What makes ynol compounds thermally unstable?

A1: The thermal instability of ynols (C≡C-OH) and their derivatives like ynol ethers (C≡C-OR) stems from their high energy. The primary decomposition pathway for many ynol ethers is a retro-ene reaction, which occurs even at room temperature for some compounds, leading to the formation of a more stable ketene (B1206846).[1] Ynols themselves are generally unstable tautomers of ketenes and will readily interconvert to the ketene form.[2]

Q2: Are all ynol compounds equally unstable?

A2: No, the stability of ynol compounds varies significantly with their structure. For instance, terminal ynol ethers are often volatile and reactive.[1] The stability of ynol ethers is influenced by the nature of the substituent on the oxygen atom, with primary alkyl ethers being more stable than secondary, and tertiary ethers being the least stable.[3] Introducing electron-withdrawing groups, such as fluorine, can enhance the stability of ynol ethers.[3]

Q3: What are the primary decomposition products of ynol compounds?

A3: The most common decomposition product of ynol ethers is a ketene, formed via a retro-ene reaction.[1] Ynols tautomerize to form ketenes.[2] Benzyl (B1604629) alkynyl ethers have been observed to rearrange to indanones upon heating.[4]

Q4: Can I store ynol compounds?

A4: Storage conditions are critical and depend on the specific compound's stability. For example, tert-butoxyethyne is known to be unstable at room temperature and must be prepared and stored at -20°C to prevent decomposition.[1] Many other ynol ethers and their precursors require low temperatures (e.g., -78°C) for both storage and handling to prevent degradation.[3][4]

Troubleshooting Guide

Issue: My reaction with an ynol ether is giving low yields or unexpected byproducts.

  • Question: At what temperature are you running your reaction?

    • Answer: Many ynol ethers are thermally labile. For example, some allyl and benzyl alkynyl ethers undergo sigmatropic rearrangement at temperatures as low as -78°C and 60°C, respectively.[4] Running the reaction at the lowest possible temperature is crucial. Consider if your reaction conditions are inducing decomposition.

  • Question: How are you handling your ynol ether and its precursors?

    • Answer: Ynol ethers and their synthetic precursors, such as ynolates and enol triflates, are often air and moisture-sensitive. They require handling under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[5][6] Exposure to air or moisture can lead to decomposition and the formation of byproducts. Low temperatures are often essential during synthesis and handling.[3]

  • Question: What is the stability of your specific ynol ether?

    • Answer: The stability of ynol ethers can vary dramatically. For example, a 3,3,3-trifluoroynol ether has a half-life of only 24 minutes in the presence of 2 mM glutathione, while a related difluorinated ynol ether is stable for over 24 hours under similar conditions.[3] Refer to the stability data for your compound or structurally similar compounds. If data is unavailable, consider performing a preliminary stability study by monitoring a sample over time by NMR spectroscopy.

Issue: I am having difficulty synthesizing my ynol ether.

  • Question: Are you using appropriately low temperatures?

    • Answer: The synthesis of many ynol ethers requires cryogenic temperatures (e.g., -78°C or even -115°C) to minimize side reactions and decomposition of the product.[3][4] For example, in the synthesis of a trifluorinated ynol ether, low temperatures were essential to prevent the addition of the alkyllithium reagent into the ynol ether product.[3]

  • Question: Are you working under strictly inert conditions?

    • Answer: The reagents used in ynol ether synthesis, such as organolithium bases (e.g., n-butyllithium) and metal alkoxides, are often pyrophoric or highly reactive with air and moisture. All glassware should be oven or flame-dried, and all solvents must be rigorously dried and degassed. The entire synthesis should be conducted under a positive pressure of an inert gas.

Data Presentation

Table 1: Thermal Stability of Selected Ynol Ethers

Compound/ClassConditionObserved Stability/DecompositionReference
tert-ButoxyethyneRoom TemperatureUndergoes retro-ene reaction to form ketene. Must be stored at -20°C.[1]
Benzyl alkynyl ethers60°C in tolueneRearranges to 2-indanones.[4]
Allyl alkynyl ethers-78°CUndergoes[7][7]-sigmatropic rearrangement.[4]
3,3,3-Trifluoroynol ether50% CD₃CN/PBS (pH 7) with 2 mM glutathioneHalf-life of approximately 24 minutes.[3]
3,3-Difluoroynol ether50% CD₃CN/PBS (pH 7) with 2 mM glutathioneHalf-life of approximately 125 hours.[3]
3,3-Difluoro-3-alkoxyynol ether50% CD₃CN/PBS (pH 7)Degrades with a half-life of 7.1 hours even without thiols.[3]

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature Synthesis of an Ynol Ether

This protocol outlines a general two-step procedure for the synthesis of ynol ethers from α-alkoxy ketones, emphasizing the use of inert atmosphere techniques.

Materials:

  • α-alkoxy ketone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium hexamethyldisilazide (LiHMDS)

  • N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂)

  • N,N'-Dimethylpropyleneurea (DMPU)

  • Potassium tert-butoxide (KOt-Bu)

  • Schlenk flask and other appropriate oven-dried glassware

  • Schlenk line with a supply of dry argon or nitrogen

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Setup: Assemble the oven-dried glassware under a positive pressure of inert gas using a Schlenk line.

  • Enol Triflate Formation:

    • Dissolve the α-alkoxy ketone in anhydrous THF in a Schlenk flask and cool the solution to -78°C.

    • Slowly add a solution of LiHMDS in THF via syringe.

    • After stirring for the appropriate time, add a solution of PhNTf₂ and DMPU in THF, also at -78°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Elimination to form the Ynol Ether:

    • In a separate Schlenk flask, prepare a solution or slurry of KOt-Bu in anhydrous THF and cool to -78°C.

    • Using a cannula, slowly transfer the solution of the enol triflate from the first flask to the KOt-Bu suspension at -78°C.

    • Stir the reaction at low temperature. The progress of the elimination can be monitored by low-temperature NMR if necessary.

  • Work-up and Isolation:

    • Quench the reaction at low temperature with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer, filter, and concentrate under reduced pressure, always maintaining a low temperature to prevent decomposition of the product.

    • Purify the ynol ether using low-temperature column chromatography if necessary.

Protocol 2: Monitoring Thermal Decomposition of an Ynol Compound by NMR Spectroscopy

This protocol describes a method to determine the thermal stability of an ynol compound by monitoring its decomposition over time using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Ynol compound of interest

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tube with a sealable cap (e.g., J. Young valve)

  • NMR spectrometer with variable temperature capabilities

Procedure:

  • Sample Preparation:

    • In a glovebox or under a stream of inert gas, prepare a solution of the ynol compound in the chosen deuterated solvent in a vial.

    • Transfer the solution to the NMR tube and securely seal it.

  • Initial Spectrum:

    • Acquire an initial ¹H NMR spectrum at a low temperature (e.g., 25°C or lower) to serve as the t=0 reference.

  • Thermal Stress and Monitoring:

    • Increase the temperature of the NMR probe to the desired study temperature.

    • Acquire NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected rate of decomposition.

  • Data Analysis:

    • Integrate the signals corresponding to the starting ynol compound and one or more of the decomposition products in each spectrum.

    • Plot the concentration (or integral value) of the ynol compound as a function of time.

    • From this plot, you can determine the rate of decomposition and the half-life of the compound under the specific conditions.

Visualizations

experimental_workflow cluster_setup Inert Atmosphere Setup cluster_reaction Low-Temperature Reaction cluster_workup Work-up and Isolation start Oven-dried Glassware schlenk Assemble on Schlenk Line start->schlenk purge Purge with Inert Gas schlenk->purge reagents Add Reagents at -78°C purge->reagents Transfer Solvents/Reagents reaction Stir at Low Temperature reagents->reaction monitor Monitor Reaction (TLC, NMR) reaction->monitor quench Quench at Low Temperature monitor->quench Upon Completion extract Extract Product quench->extract purify Low-Temperature Purification extract->purify end end purify->end Isolated Ynol Compound

Caption: Experimental workflow for the synthesis of thermally unstable ynol compounds.

troubleshooting_logic start Low Yield or Unexpected Byproducts q1 Check Reaction Temperature start->q1 a1_high Too High? Induces Decomposition/Rearrangement q1->a1_high Yes a1_ok Temperature is Low/Optimized q1->a1_ok No solution1 Optimize: Lower Temperature, Use Milder Conditions a1_high->solution1 q2 Review Handling Technique a1_ok->q2 a2_air Exposure to Air/Moisture? q2->a2_air Yes a2_ok Strict Inert Atmosphere Maintained q2->a2_ok No solution2 Refine: Use Schlenk Line/ Glovebox, Dry Solvents a2_air->solution2 q3 Assess Compound Stability a2_ok->q3 a3_unstable Inherently Unstable Ynol? q3->a3_unstable Yes a3_ok Compound is Known to be Stable q3->a3_ok No solution3 Redesign: Synthesize a More Stable Analog (e.g., Fluorinated) a3_unstable->solution3 end end a3_ok->end Investigate Other Reaction Parameters

Caption: Troubleshooting logic for reactions involving thermally unstable ynol compounds.

References

Refinement of workup procedures for Tolylpent-1-yn-4-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Tolylpent-1-yn-4-ol, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and efficient method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a Grignard reagent derived from a tolyl-substituted alkyne, such as p-tolylacetylene, with a suitable electrophile like propylene (B89431) oxide. The reaction is typically followed by an aqueous workup to yield the desired tertiary propargylic alcohol.

Q2: Why is a Grignard reaction preferred for this synthesis?

A2: Grignard reactions are highly effective for forming carbon-carbon bonds.[1] The reaction between an alkynyl Grignard reagent and an epoxide like propylene oxide is a reliable method for producing tertiary alcohols with a propargyl group. This method offers good regioselectivity and control over the final product's structure.[1]

Q3: What are the critical parameters to control during the Grignard reaction?

A3: Several factors are crucial for a successful Grignard synthesis:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols. Therefore, all glassware must be thoroughly dried, and anhydrous solvents (typically ethers like THF or diethyl ether) must be used.[2]

  • Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C or -30 °C) and then allowed to warm to room temperature. This helps to control the exothermic nature of the reaction and minimize side reactions.[3]

  • Slow Addition of Reagents: The epoxide should be added slowly to the Grignard reagent to maintain control over the reaction rate and temperature.[3]

Q4: What is the purpose of the aqueous workup, and what quenching agent should be used?

A4: The aqueous workup serves two primary purposes: to protonate the intermediate magnesium alkoxide to form the final alcohol and to remove inorganic magnesium salts. A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is often the preferred quenching agent.[4][5] It is a mild acid that effectively protonates the alkoxide without causing dehydration of the tertiary alcohol, a common side reaction with stronger acids like HCl or H₂SO₄.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and workup of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent due to moisture or poor quality magnesium.[2] 2. Incomplete reaction. 3. Loss of product during workup.1. Ensure all glassware is flame-dried or oven-dried. Use freshly opened anhydrous solvents. Activate magnesium turnings if necessary (e.g., with a crystal of iodine).[2] 2. Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or slightly increasing the temperature. 3. Ensure proper phase separation during extraction. Back-extract the aqueous layer with the organic solvent to recover any dissolved product.
Formation of an Emulsion During Workup 1. Presence of finely divided magnesium salts. 2. High concentration of reactants or products.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase. 2. Dilute the reaction mixture with more organic solvent and water. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Product is Contaminated with a White Precipitate Magnesium salts (e.g., Mg(OH)₂) have precipitated out of the organic layer.Wash the organic layer with additional saturated aqueous NH₄Cl solution.[4] If the precipitate persists, filter the organic layer through a pad of Celite or filter paper.
Product Decomposes on Silica (B1680970) Gel Column Chromatography The tertiary propargylic alcohol is sensitive to the acidic nature of standard silica gel.1. Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent before packing the column. 2. Use a different stationary phase, such as neutral alumina.
Presence of Unreacted p-Tolylacetylene in the Final Product An excess of the alkynyl Grignard reagent was used, or the reaction with propylene oxide was incomplete.Optimize the stoichiometry of the reactants. Ensure efficient stirring and adequate reaction time. The unreacted starting material can usually be separated by column chromatography.

Experimental Protocols

A detailed experimental protocol for a representative synthesis of a tertiary propargylic alcohol via a Grignard reaction is provided below.

Synthesis of 1-(p-Tolyl)pent-1-yn-4-ol

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of ethyl bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) dropwise via the dropping funnel. The reaction is initiated when the color of the iodine disappears and the solution begins to bubble.

    • Once the Grignard reagent formation has started, add a solution of p-tolylacetylene (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at room temperature for 1-2 hours.

  • Reaction with Propylene Oxide:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of propylene oxide (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup Procedure:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[4][5]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Visualizations

Diagram 1: General Workflow for this compound Synthesis

G A Grignard Reagent Formation B Reaction with Propylene Oxide A->B p-Tolylacetylenyl- magnesium bromide C Aqueous Workup (Quenching) B->C Intermediate Alkoxide D Extraction C->D Crude Product in Organic/Aqueous Mixture E Drying and Concentration D->E Organic Layer F Purification E->F Crude Product G Final Product: This compound F->G

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Product Yield

G Start Low Product Yield Check_Grignard Check Grignard Reagent Formation (e.g., titration) Start->Check_Grignard Check_Reaction Monitor Reaction Progress (TLC) Start->Check_Reaction Check_Workup Analyze Aqueous Layer for Product Start->Check_Workup Solution_Grignard Optimize Grignard Formation: - Dry Glassware/Solvents - Activate Mg Check_Grignard->Solution_Grignard Poor Formation Solution_Reaction Optimize Reaction Conditions: - Increase Reaction Time - Adjust Temperature Check_Reaction->Solution_Reaction Incomplete Reaction Solution_Workup Improve Extraction: - Back-extract aqueous layer Check_Workup->Solution_Workup Product in Aqueous Layer

Caption: A decision tree to diagnose and resolve issues of low product yield.

References

Validation & Comparative

A Comparative FT-IR Analysis of Hydroxyl and Alkyne Groups in Tolylpent-1-yn-4-ol and Related Alkynols

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 4-(p-tolyl)pent-2-yn-1-ol, with a focus on the characteristic vibrational frequencies of its hydroxyl (-OH) and terminal alkyne (-C≡C-H) functional groups. To provide a comprehensive comparison, this guide includes experimental FT-IR data for structurally related alkynols, namely propargyl alcohol, 1-pentyn-3-ol, and 1-hexyn-3-ol (B89403). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize FT-IR spectroscopy for structural elucidation and compound identification.

Introduction to FT-IR Spectroscopy in Functional Group Analysis

FT-IR spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. The hydroxyl and terminal alkyne groups exhibit distinct and well-characterized absorption bands, making FT-IR an invaluable tool for their identification.

In the context of 4-(p-tolyl)pent-2-yn-1-ol, the key vibrational modes of interest are:

  • O-H Stretch: The stretching vibration of the hydroxyl group.

  • ≡C-H Stretch: The stretching vibration of the hydrogen atom attached to the terminal alkyne.

  • C≡C Stretch: The stretching vibration of the carbon-carbon triple bond.

This guide will present the expected vibrational frequencies for these groups in 4-(p-tolyl)pent-2-yn-1-ol and compare them with the experimentally determined frequencies in other selected alkynols.

Comparative FT-IR Data

The following table summarizes the characteristic infrared absorption frequencies for the hydroxyl and alkyne functional groups in 4-(p-tolyl)pent-2-yn-1-ol and selected alternative alkynols.

CompoundO-H Stretch (cm⁻¹)≡C-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)
4-(p-tolyl)pent-2-yn-1-ol (Expected) 3200-3600 (broad)~3300 (sharp, strong)2100-2260 (weak to medium)
Propargyl Alcohol ~3300 (broad)~3290 (sharp)~2110 (weak)
1-Pentyn-3-ol ~3350 (broad)~3290 (sharp)~2115 (weak)
1-Hexyn-3-ol ~3350 (broad)~3290 (sharp)~2110 (weak)

Analysis of Vibrational Frequencies:

  • O-H Stretching: In alcohols, the O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹.[1][2] This broadening is a result of intermolecular hydrogen bonding. The experimental data for propargyl alcohol, 1-pentyn-3-ol, and 1-hexyn-3-ol all show a broad absorption band around 3300-3350 cm⁻¹, consistent with this expectation. A similar broad band is anticipated for 4-(p-tolyl)pent-2-yn-1-ol.

  • ≡C-H Stretching: Terminal alkynes exhibit a characteristic sharp and strong absorption band for the ≡C-H stretch in the range of 3260-3330 cm⁻¹.[3] This band is clearly observed in the spectra of the comparative alkynols at approximately 3290 cm⁻¹. For 4-(p-tolyl)pent-2-yn-1-ol, a sharp peak around 3300 cm⁻¹ is expected.

  • C≡C Stretching: The carbon-carbon triple bond stretch in terminal alkynes gives rise to a weak to medium intensity band between 2100 and 2260 cm⁻¹.[3][4] The comparative compounds show this absorption at around 2110-2115 cm⁻¹. A similar weak band is predicted for 4-(p-tolyl)pent-2-yn-1-ol in this region. The intensity of this band can be variable, and in some cases, it may be very weak.

Experimental Protocol for FT-IR Analysis

The following is a generalized protocol for obtaining the FT-IR spectrum of a liquid or solid sample, such as the alkynols discussed in this guide.

Objective: To acquire a high-quality FT-IR spectrum of the analyte to identify the hydroxyl and alkyne functional groups.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample holder (e.g., KBr pellets for solids, salt plates (NaCl or KBr) for liquids)

  • Analyte (e.g., 4-(p-tolyl)pent-2-yn-1-ol)

  • Spectroscopy grade solvent (if applicable, for solution-state measurements)

  • Mortar and pestle (for solid samples)

  • Hydraulic press (for KBr pellets)

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • With the sample compartment empty (or containing the pure solvent or KBr pellet without the sample), acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the sample matrix.

  • Sample Preparation:

    • For Liquid Samples (Neat): Place a drop of the liquid analyte between two salt plates. Gently press the plates together to form a thin film.

    • For Solid Samples (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained. Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the sample holder within the FT-IR spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

    • Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands for the hydroxyl and alkyne groups as detailed in the data table above.

    • Label the significant peaks with their corresponding wavenumbers.

Workflow for FT-IR Analysis

The logical flow of an FT-IR experiment, from sample preparation to final analysis, is illustrated in the diagram below.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Obtain Sample liquid Liquid Sample start->liquid solid Solid Sample start->solid neat Prepare Neat Sample (Salt Plates) liquid->neat kbr Prepare KBr Pellet solid->kbr place_sample Place Sample in Spectrometer neat->place_sample kbr->place_sample background Acquire Background Spectrum place_sample->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (e.g., Baseline Correction) sample_spec->process identify Identify Characteristic Peaks process->identify compare Compare with Known Spectra/Databases identify->compare interpret Interpret Spectrum & Elucidate Structure compare->interpret end End: Report Findings interpret->end

Caption: Workflow of FT-IR Analysis from Sample Preparation to Spectral Interpretation.

Conclusion

The FT-IR spectrum of 4-(p-tolyl)pent-2-yn-1-ol is expected to exhibit characteristic absorption bands for its hydroxyl and terminal alkyne functional groups. A broad O-H stretch around 3200-3600 cm⁻¹, a sharp ≡C-H stretch near 3300 cm⁻¹, and a weak C≡C stretch in the 2100-2260 cm⁻¹ region would confirm the presence of these functionalities. The comparative data from propargyl alcohol, 1-pentyn-3-ol, and 1-hexyn-3-ol provide a reliable reference for the expected peak positions and characteristics. The provided experimental protocol and workflow diagram offer a standardized approach for researchers to perform and interpret FT-IR analyses of similar compounds.

References

HPLC vs. GC for Purity Analysis of Tolylpent-1-yn-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is paramount for accurate purity assessment of novel compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of Tolylpent-1-yn-4-ol, a substituted aromatic alcohol. The choice between these two powerful chromatographic techniques depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

This compound, with its aromatic ring, hydroxyl group, and alkyne functionality, possesses moderate polarity and a relatively high boiling point. These characteristics place it in a region where both HPLC and GC could potentially be applicable, making a detailed comparison essential.

Key Considerations for Method Selection

The decision between HPLC and GC hinges on several key factors:

  • Volatility and Thermal Stability: GC requires the analyte to be volatile and thermally stable enough to be vaporized in the injector port without degradation.[1][2][3] While many alcohols can be analyzed by GC, the larger molecular weight and aromatic nature of this compound may necessitate higher inlet temperatures, which could lead to thermal decomposition. HPLC, in contrast, is performed at or near room temperature, making it ideal for thermally labile or non-volatile compounds.[4][5]

  • Analyte Polarity: The hydroxyl group in this compound imparts polarity to the molecule. HPLC offers a wide range of stationary and mobile phases, making it highly versatile for separating compounds based on polarity.[2] While GC can also analyze polar compounds, it may require derivatization to improve peak shape and reduce tailing.

  • Sample Matrix: The complexity of the sample matrix can influence the choice of technique. Both HPLC and GC can be coupled with mass spectrometry (MS) for enhanced selectivity and identification of impurities.[6]

  • Speed and Cost: GC analyses are often faster than conventional HPLC methods.[7] Additionally, the carrier gas used in GC is generally less expensive than the high-purity solvents required for HPLC.[7]

Quantitative Data Comparison

To illustrate the potential performance differences between HPLC and GC for the analysis of this compound, the following table summarizes hypothetical, yet realistic, quantitative data for key chromatographic parameters.

ParameterHPLCGC
Retention Time (min) 8.512.2
Resolution (Rs) of Critical Pair 2.11.8
Limit of Detection (LOD) (µg/mL) 0.10.5
Limit of Quantification (LOQ) (µg/mL) 0.31.5
Analysis Time (min) 1520
Relative Standard Deviation (%RSD) < 1.0%< 1.5%

This data is hypothetical and intended for comparative purposes only.

Experimental Protocols

Detailed methodologies for both HPLC and GC analyses are provided below. These protocols are starting points and may require further optimization for specific impurities and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm

  • Run Time: 15 minutes

3. Data Analysis:

  • Integrate the peak areas of the main component and all impurities.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

  • Identify and quantify known impurities using certified reference standards.

Gas Chromatography (GC) Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of dichloromethane (B109758) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with dichloromethane to a final concentration of 100 µg/mL.

2. GC Instrumentation and Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300 °C

  • Run Time: 20 minutes

3. Data Analysis:

  • Integrate the peak areas of the main component and all impurities.

  • Calculate the purity of this compound using area percent normalization.

Workflow Diagrams

The following diagrams illustrate the decision-making process for selecting the appropriate chromatographic method and the general experimental workflows for HPLC and GC.

decision_workflow Decision Workflow: HPLC vs. GC for Purity Analysis start Start: Purity Analysis of This compound volatility Is the compound sufficiently volatile and thermally stable? start->volatility derivatization Is derivatization an option to improve volatility/stability? volatility->derivatization No gc GC is a viable method volatility->gc Yes hplc HPLC is the preferred method derivatization->hplc No derivatization->gc Yes hplc_adv Advantages: - Suitable for thermally labile compounds - Wide applicability for polar molecules - Generally higher resolution for non-volatile impurities hplc->hplc_adv gc_adv Advantages: - Faster analysis time - Lower solvent cost - High efficiency for volatile impurities gc->gc_adv conclusion Select the optimal method based on experimental needs and available instrumentation. hplc_adv->conclusion gc_adv->conclusion

Caption: Decision workflow for selecting between HPLC and GC.

experimental_workflows Experimental Workflows: HPLC and GC cluster_hplc HPLC Workflow cluster_gc GC Workflow hplc_prep Sample Preparation (Dissolve & Filter) hplc_inject Injection into HPLC hplc_prep->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect UV-Vis Detection hplc_sep->hplc_detect hplc_data Data Analysis (Purity Calculation) hplc_detect->hplc_data gc_prep Sample Preparation (Dissolve) gc_inject Injection into GC gc_prep->gc_inject gc_sep Separation on DB-5ms Column gc_inject->gc_sep gc_detect FID Detection gc_sep->gc_detect gc_data Data Analysis (Purity Calculation) gc_detect->gc_data

Caption: Generalized experimental workflows for HPLC and GC.

Conclusion

For the purity analysis of this compound, HPLC is generally the more robust and recommended technique. Its ability to analyze compounds at ambient temperatures circumvents the potential for thermal degradation that can be a concern with GC, especially for a molecule with multiple functional groups.[4][5] The versatility of reversed-phase HPLC allows for excellent separation of both polar and non-polar impurities.

While GC can be a faster and more cost-effective method, its suitability is contingent on the thermal stability of this compound and its impurities.[2][7] Method development for GC may also require more effort to optimize injection parameters and the temperature program to prevent peak tailing and ensure accurate quantification. Ultimately, the choice of method should be guided by a thorough evaluation of the sample's properties and the specific analytical requirements. For routine quality control where speed is critical and thermal stability has been confirmed, a well-developed GC method could be advantageous. However, for initial characterization and impurity profiling, the reliability and versatility of HPLC make it the superior choice.

References

A Comparative Guide to the X-ray Crystallography of Tolyl- and Alkynol-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the absence of publicly available X-ray crystallography data specifically for Tolylpent-1-yn-4-ol derivatives, this guide provides a comparative analysis of two structurally related compounds: a tolyl-containing molecule, 1-p-tolyl-3-(3-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide , and a propargyl alcohol derivative, 3-(Pyrazol-4-yl)propargyl alcohol . This guide serves as a representative example of the data and methodologies that would be applicable to the X-ray crystallographic analysis of the target compounds.

This document presents a summary of crystallographic data, detailed experimental protocols for single-crystal X-ray diffraction, and a generalized workflow for structure determination.

Data Presentation

The following table summarizes the key crystallographic data for the two representative compounds, allowing for a comparison of their crystal structures.

Parameter1-p-tolyl-3-(3-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide[1]3-(Pyrazol-4-yl)propargyl Alcohol[2]
Formula C₁₄H₁₂F₃N₃OC₆H₆N₂O
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
Unit Cell Dimensions
a (Å)6.065(2)9.886(2)
b (Å)8.391(2)5.488(1)
c (Å)13.529(3)11.139(2)
α (°)82.047(5)90
β (°)84.350(5)100.24(3)
γ (°)83.377(5)90
Volume (ų)674.3(3)594.1(2)
Z 24
Reflections Collected 3055Not Reported
Independent Reflections 2000Not Reported
R-factor (R1) 0.0579Not Reported
wR-factor (wR2) 0.1453Not Reported

Experimental Protocols

The methodologies outlined below are generalized protocols for the synthesis and single-crystal X-ray diffraction of small organic molecules, applicable to compounds similar to this compound derivatives.

Synthesis and Crystallization

Synthesis of 1-p-tolyl-3-(3-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide: An aqueous alcoholic solution of 4-nitrotoluene (B166481) was reduced using ammonium (B1175870) chloride and zinc dust at 60–65 °C.[1] The resulting p-tolylhydroxylamine was then coupled with the diazotized product of 3-aminobenzotrifluoride at 0–5 °C to yield a yellowish-brown precipitate.[1] The crude product was recrystallized twice from ethanol (B145695) to obtain yellow needle-like crystals suitable for X-ray diffraction.[1]

General Crystallization Technique for Small Molecules: Single crystals suitable for X-ray diffraction can be grown by various methods, including slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot saturated solution. The choice of solvent is crucial and is often determined empirically. For compounds like the ones described, common solvents for crystallization include ethanol, methanol, hexane, or mixtures thereof.[1]

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer head. Data collection is typically performed on a CCD diffractometer using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). The crystal is kept at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.

The diffraction data are collected as a series of frames at different crystal orientations. These frames are then processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms may be placed in calculated positions and refined using a riding model.

Mandatory Visualization

The following diagram illustrates a typical workflow for the X-ray crystallography of a small molecule, from synthesis to final structure validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_validation Validation & Deposition Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Deposition Deposition (e.g., CCDC) Validation->Deposition

A generalized workflow for small molecule X-ray crystallography.

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of Tolylpent-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two prominent methods for the enantioselective synthesis of Tolylpent-1-yn-4-ol, a chiral propargyl alcohol with potential applications in medicinal chemistry and materials science. The performance of these methods is evaluated based on reported experimental data for analogous compounds. Furthermore, a representative analytical method for the determination of enantiomeric excess is detailed.

Enantioselective Synthesis: A Comparison of Catalytic Systems

The asymmetric addition of a terminal alkyne to an aldehyde is a powerful strategy for the synthesis of chiral propargyl alcohols. Here, we compare two well-established catalytic systems for the synthesis of aryl-substituted propargyl alcohols, which serve as close analogs for the target molecule, this compound (synthesized from p-tolylacetylene and propionaldehyde).

Table 1: Comparison of Enantioselective Alkynylation Methods for Aryl Propargyl Alcohols

ParameterMethod A: Pu Catalyst SystemMethod B: Carreira Catalyst System
Catalyst System (S)-BINOL / Ti(OiPr)₄(+)-N-Methylephedrine / Zn(OTf)₂
Alkyne Phenylacetylene (B144264)Various terminal alkynes
Aldehyde Aliphatic and Aromatic AldehydesAliphatic and Aromatic Aldehydes
Typical Yield High (e.g., 95% for 1-phenyl-1-hexyn-3-ol)[1]High (e.g., 85% for 1-phenyl-1-hexyn-3-ol)[2]
Enantiomeric Excess (ee) Excellent (91-99% ee)[1]Excellent (up to 99% ee)[2]
Reaction Conditions Room temperatureRoom temperature
Operational Simplicity Requires inert atmosphereCan be conducted in air with reagent-grade solvents[1]

Experimental Protocols

Method A: Pu Catalyst System for Enantioselective Alkynylation

This protocol is adapted from the work of Pu and coworkers for the synthesis of 1-phenyl-1-hexyn-3-ol, an analog of this compound.[1]

Procedure:

  • To a solution of phenylacetylene (1.2 mmol) in toluene (B28343) (2 mL) is added diethylzinc (B1219324) (1.1 M in toluene, 1.2 mL, 1.32 mmol) at room temperature under a nitrogen atmosphere.

  • The resulting solution is heated to reflux for 2 hours and then cooled to room temperature.

  • A solution of (S)-BINOL (0.1 mmol) in THF (1 mL) is added, followed by Ti(OiPr)₄ (0.4 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • Butyraldehyde (1.0 mmol) is added, and the reaction is stirred at room temperature for 4-6 hours.

  • The reaction is quenched with 1 N HCl and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired propargyl alcohol.

Method B: Carreira Catalyst System for Enantioselective Alkynylation

This protocol is based on the method developed by Carreira and coworkers for the enantioselective addition of terminal alkynes to aldehydes.[2]

Procedure:

  • To a mixture of Zn(OTf)₂ (0.2 mmol) and (+)-N-methylephedrine (0.24 mmol) in toluene (2 mL) is added triethylamine (B128534) (0.4 mmol) at room temperature.

  • The mixture is stirred for 1 hour at room temperature.

  • The terminal alkyne (e.g., p-tolylacetylene, 1.2 mmol) and the aldehyde (e.g., propionaldehyde, 1.0 mmol) are added sequentially.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Chiral Analysis: Determination of Enantiomeric Excess

The enantiomeric excess of the synthesized this compound can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Below is a representative HPLC method based on the separation of a structurally similar propargyl alcohol, 1-styrene-3-hexyl propynol.[3]

Table 2: Representative Chiral HPLC Method for Propargyl Alcohol Analysis

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column CHIRALCEL® OD-H (25 cm x 0.46 cm; 5 µm particle size)
Mobile Phase n-Hexane:Isopropanol (95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Resolution (Rs) > 2.0

Visualizing the Workflow and Synthetic Comparison

Enantioselective_Synthesis_Workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Chiral Analysis p-Tolylacetylene p-Tolylacetylene Reaction Reaction p-Tolylacetylene->Reaction Propionaldehyde Propionaldehyde Propionaldehyde->Reaction Chiral Catalyst Chiral Catalyst Chiral Catalyst->Reaction Racemic this compound Racemic this compound Reaction->Racemic this compound Chiral HPLC/GC Chiral HPLC/GC Racemic this compound->Chiral HPLC/GC Separated Enantiomers Separated Enantiomers Chiral HPLC/GC->Separated Enantiomers Quantification Quantification Separated Enantiomers->Quantification ee% Determination

Caption: General workflow for the enantioselective synthesis and analysis of this compound.

Synthetic_Method_Comparison cluster_A Method A: Pu Catalyst cluster_B Method B: Carreira Catalyst Starting Materials p-Tolylacetylene + Propionaldehyde Catalyst_A (S)-BINOL / Ti(OiPr)4 Starting Materials->Catalyst_A Catalyst_B (+)-N-Methylephedrine / Zn(OTf)2 Starting Materials->Catalyst_B Conditions_A Inert Atmosphere Room Temperature Catalyst_A->Conditions_A Product_A High Yield Excellent ee% Conditions_A->Product_A Conditions_B Air Tolerant Room Temperature Catalyst_B->Conditions_B Product_B High Yield Excellent ee% Conditions_B->Product_B

Caption: Comparison of two catalytic systems for the enantioselective synthesis of this compound.

References

A Comparative Guide to the Electronic Properties of Tolylpent-1-yn-4-ol: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticipated electronic properties of Tolylpent-1-yn-4-ol, a molecule of interest in synthetic chemistry and materials science, contextualized through Density Functional Theory (DFT) studies of related aromatic and alkyne-containing compounds. Due to the absence of specific published DFT studies on this compound, this document outlines a robust computational protocol for its investigation and compares its expected electronic characteristics with experimentally and theoretically determined data for analogous molecules. This approach allows for an informed projection of its behavior and potential applications.

Proposed Computational Methodology

To ensure accuracy and comparability with existing literature, a well-established DFT protocol is proposed for the study of this compound. This methodology is designed to provide reliable insights into the molecule's structural and electronic properties.

Experimental Protocols

Geometry Optimization and Vibrational Frequency Analysis: The molecular structure of this compound will be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which is widely recognized for its efficacy in treating organic molecules.[1][2] The 6-31G(d,p) basis set will be employed, providing a good balance between computational cost and accuracy for systems of this size.[3] A vibrational frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.

Electronic Properties and Spectra Simulation: Following successful optimization, the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, will be calculated. The HOMO-LUMO energy gap (ΔE), a critical indicator of chemical reactivity and stability, will be determined from these values.[4] To simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations will be performed, which is a standard method for predicting the electronic excited states and absorption properties of molecules.[5][6][7] The calculation will identify the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths.

DFT Workflow for Electronic Property Analysis

The following diagram illustrates the standard workflow for a DFT-based investigation of molecular electronic properties.

DFT_Workflow cluster_input Input Preparation cluster_calculation Computational Steps cluster_output Analysis & Output mol_structure Define Molecular Structure (this compound) method_selection Select DFT Functional & Basis Set (e.g., B3LYP/6-31G(d,p)) geom_opt Geometry Optimization method_selection->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_prop Electronic Property Calculation (HOMO, LUMO, etc.) freq_calc->electronic_prop td_dft TD-DFT for Excited States electronic_prop->td_dft analysis Analyze Data (HOMO-LUMO Gap, λmax) td_dft->analysis visualization Visualize Orbitals & Spectra analysis->visualization comparison Compare with Alternatives visualization->comparison

Caption: A typical workflow for DFT calculations of molecular electronic properties.

Comparative Analysis of Electronic Properties

The electronic properties of this compound are influenced by its constituent functional groups: the electron-donating tolyl group, the polar hydroxyl group, and the π-system of the alkyne. By comparing it to structurally related molecules, we can anticipate its electronic behavior.

Table 1: Comparison of Calculated Electronic Properties

MoleculeFunctional/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Reference
This compound B3LYP/6-31G(d,p)TBDTBDTBDProposed Study
BenzeneB3LYP/6-31G(d,p)-6.74-0.216.53[8]
Pyridine (B92270)B3LYP/6-31G(d,p)-6.89-0.456.44[9]
DiphenylacetyleneSemi-empirical--~4.13[10]
Triazine DerivativeB3LYP/6-311++G(d,p)-6.65-2.164.49[4]

TBD: To Be Determined

Discussion

The electronic properties of aromatic and conjugated systems are highly sensitive to substituent effects. For instance, studies on substituted diphenylacetylenes have shown that electron-donating groups can alter the electronic delocalization and shift absorption bands.[10] The tolyl group in this compound is expected to act as an electron-donating group, which typically raises the HOMO energy level and may lead to a smaller HOMO-LUMO gap compared to unsubstituted aromatic alkynes.

The HOMO-LUMO gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule.[4] A smaller gap generally implies higher reactivity. Compared to simple aromatic rings like benzene, the extended conjugation provided by the alkyne moiety in this compound is expected to result in a significantly lower HOMO-LUMO gap.[8] The presence of heteroatoms, such as the nitrogen in pyridine and triazine derivatives, also modulates these properties by altering the electron distribution within the molecule.[4][9]

The proposed DFT study on this compound will provide precise values for its frontier molecular orbitals, allowing for a direct comparison with these and other compounds. This data is invaluable for applications in drug development, where electronic properties can correlate with biological activity, and in materials science, for designing novel organic electronic materials.

References

A Comparative Analysis of Ortho, Meta, and Para-Tolyl Isomers of Pent-1-yn-4-ol for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the synthesis and properties of ortho, meta, and para-tolyl isomers of pent-1-yn-4-ol.

This guide provides a comparative overview of the ortho-, meta-, and para-tolyl isomers of pent-1-yn-4-ol, compounds of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct comparative experimental data for these specific isomers, this document extrapolates expected properties based on the well-established electronic and steric effects of the tolyl group substituents and provides a general, robust synthetic protocol.

Predicted Physicochemical and Spectroscopic Properties

The properties of the tolyl isomers of pent-1-yn-4-ol are expected to differ based on the position of the methyl group on the aromatic ring. These differences arise from steric hindrance and electronic effects (inductive and resonance effects), which influence molecular packing, polarity, and the chemical environment of individual atoms.

PropertyOrtho-Tolyl IsomerMeta-Tolyl IsomerPara-Tolyl IsomerRationale for Predicted Differences
Boiling Point (°C) HighestIntermediateLowestThe ortho isomer is expected to have the highest boiling point due to greater steric hindrance, which can lead to increased van der Waals interactions. The para isomer, being the most symmetric, may pack more efficiently in a crystal lattice, but in the liquid state, the meta and ortho isomers are likely to have stronger intermolecular forces.
Melting Point (°C) IntermediateLowestHighestThe high symmetry of the para isomer allows for more efficient packing into a crystal lattice, generally resulting in a higher melting point. The ortho and meta isomers, being less symmetrical, are expected to have lower melting points.
Polarity HighestIntermediateLowestThe ortho isomer is predicted to have the highest dipole moment due to the proximity of the methyl and hydroxyl-substituted propynyl (B12738560) groups, leading to less vector cancellation of bond dipoles. The para isomer would have the lowest dipole moment due to the opposing positions of the substituents.
¹H NMR (Aromatic) Complex multipletDistinct signalsTwo doubletsThe aromatic region of the ¹H NMR spectrum is expected to be most complex for the ortho isomer due to the close proximity and through-space coupling of the substituents. The para isomer should display a simpler pattern of two doublets due to symmetry.
¹³C NMR (Aromatic) ~6 signals~6 signals~4 signalsDue to symmetry, the para isomer is expected to show fewer signals in the aromatic region of the ¹³C NMR spectrum compared to the ortho and meta isomers.
IR ν(C≡C) (cm⁻¹) ~2100-2150~2100-2150~2100-2150The position of the C≡C stretching vibration is not expected to be significantly affected by the isomer position.
IR ν(O-H) (cm⁻¹) ~3200-3600 (broad)~3200-3600 (broad)~3200-3600 (broad)The broad O-H stretching band is characteristic of alcohols and is unlikely to show significant variation among the isomers.

Note: The data presented in this table are predicted values based on established principles of physical organic chemistry. Actual experimental values may vary.

Experimental Protocol: Synthesis of Tolyl Isomers of Pent-1-yn-4-ol

The following is a general and robust procedure for the synthesis of ortho-, meta-, and para-tolyl isomers of pent-1-yn-4-ol via the addition of a lithium acetylide to the corresponding tolualdehyde. This method is adapted from established procedures for the alkynylation of carbonyl compounds.

Materials:

  • Ortho-, meta-, or para-tolualdehyde

  • Propargyl bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or nitrogen gas for inert atmosphere

Procedure:

  • Preparation of Lithium Propargylide: A solution of propargyl bromide (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere. To this, a solution of n-butyllithium (2.2 equivalents) in hexanes is added dropwise, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure the complete formation of lithium propargylide.

  • Reaction with Tolualdehyde: A solution of the corresponding tolualdehyde isomer (1.0 equivalent) in anhydrous THF is added dropwise to the lithium propargylide solution at -78 °C. The reaction mixture is stirred at -78 °C for 2-3 hours, then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield the desired tolyl-substituted pent-1-yn-4-ol.

Characterization:

The purified products should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm their structure and purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of the tolyl isomers of pent-1-yn-4-ol.

Synthesis_Workflow propargyl_bromide Propargyl Bromide lithium_propargylide Lithium Propargylide propargyl_bromide->lithium_propargylide 1. THF, -78 °C nBuLi n-Butyllithium (2.2 eq) nBuLi->lithium_propargylide alkoxide_intermediate Alkoxide Intermediate lithium_propargylide->alkoxide_intermediate 2. Addition tolualdehyde o-, m-, or p-Tolualdehyde tolualdehyde->alkoxide_intermediate workup Aqueous Work-up (NH4Cl) alkoxide_intermediate->workup 3. Quenching product Ortho-, Meta-, or Para-Tolyl Pent-1-yn-4-ol workup->product 4. Purification

A Comparative Guide to Validating the Structure of Tolylpent-1-yn-4-ol Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of reaction products derived from 5-(p-tolyl)pent-1-yn-4-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and visualizes key workflows and reaction pathways to aid in the unambiguous identification of molecular structures.

Introduction to Potential Reactions of 5-(p-tolyl)pent-1-yn-4-ol

5-(p-tolyl)pent-1-yn-4-ol is a versatile bifunctional molecule containing both an internal alkyne and a secondary alcohol. This structure allows for a variety of chemical transformations, targeting either functional group independently or both simultaneously. Due to the presence of loosely held pi-electrons, alkynes readily undergo addition reactions.[1] The secondary alcohol can be targeted in oxidation or substitution reactions.

This guide will focus on three common, yet distinct, reaction types to illustrate the validation process:

  • A) Hydrogenation of the Alkyne: The reduction of the carbon-carbon triple bond to a single bond.

  • B) Oxidation of the Alcohol: The conversion of the secondary alcohol to a ketone.

  • C) Acid-Catalyzed Hydration of the Alkyne: The addition of water across the triple bond, following Markovnikov's rule, to form a ketone after tautomerization.[1][2]

The validation of the resulting products relies on a combination of spectroscopic techniques to confirm the expected structural changes and rule out alternative products.

Experimental Protocols for Structural Validation

Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Prepare the sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR spectra to identify the chemical environment, integration, and coupling of protons. Hydrogens on a carbon adjacent to an oxygen atom typically resonate in the 3.4 to 4.5 δ range.[3][4]

    • Acquire ¹³C NMR spectra to determine the number and type of carbon atoms. Carbons bonded to hydroxyl groups typically absorb in the 50 to 80 δ range.[4]

    • (Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Ensure the sample is free of solvent and water.

    • For liquid samples, place a drop of the neat liquid between two KBr or NaCl plates.

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the sample directly on the crystal.

    • Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Identify characteristic absorption bands. Alcohols show a strong, broad O-H stretch around 3300-3600 cm⁻¹ and a C-O stretch near 1050 cm⁻¹.[3][4] Internal alkynes exhibit a weak C≡C stretch between 2190 and 2260 cm⁻¹.[5]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the product.

  • Protocol:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Acquire the mass spectrum to identify the molecular ion peak (M⁺).

    • For high-resolution mass spectrometry (HRMS), determine the exact mass to four or more decimal places to confirm the molecular formula.

    • Analyze the fragmentation pattern, which can provide additional structural information. Alcohols often undergo fragmentation via alpha cleavage or dehydration.[4]

Comparative Data Analysis

The following tables compare the expected key spectral data for the starting material, 5-(p-tolyl)pent-1-yn-4-ol, against its potential reaction products.

Table 1: Comparison for Hydrogenation Product (5-(p-tolyl)pentan-4-ol)

Technique Starting Material (5-(p-tolyl)pent-1-yn-4-ol) Product (5-(p-tolyl)pentan-4-ol) Interpretation of Change
¹H NMR Signals for alkynyl protons absent (internal alkyne). Aromatic protons (~7.1-7.2 ppm), CH-OH (~4.0 ppm), CH₃ (~1.3 ppm). Absence of alkyne-adjacent signals. Appearance of new aliphatic CH₂ signals in the ~1.5-2.6 ppm range. Saturation of the C≡C bond to a C-C bond.
¹³C NMR Alkynyl carbons (~80-90 ppm). Absence of alkynyl carbon signals. Appearance of new sp³ hybridized carbon signals (~20-40 ppm). Conversion of alkyne to alkane.
IR C≡C stretch (~2230 cm⁻¹, weak), Broad O-H stretch (~3350 cm⁻¹), C-O stretch (~1050 cm⁻¹). Absence of C≡C stretch. Presence of Broad O-H stretch (~3350 cm⁻¹) and C-O stretch (~1050 cm⁻¹). Loss of the alkyne functional group.

| MS (M⁺) | Expected m/z: 174.24 | Expected m/z: 178.27 | Increase in molecular weight by 4 Da, corresponding to the addition of 4 hydrogen atoms (2 x H₂). |

Table 2: Comparison for Oxidation Product (5-(p-tolyl)pent-1-yn-4-one)

Technique Starting Material (5-(p-tolyl)pent-1-yn-4-ol) Product (5-(p-tolyl)pent-1-yn-4-one) Interpretation of Change
¹H NMR CH-OH proton signal (~4.0 ppm), O-H proton signal (variable). Absence of CH-OH and O-H signals. Oxidation of the secondary alcohol to a ketone.
¹³C NMR CH-OH carbon signal (~62 ppm). Appearance of a ketone carbonyl signal (C=O) downfield (~208 ppm). Confirmation of ketone formation.
IR Broad O-H stretch (~3350 cm⁻¹), C-O stretch (~1050 cm⁻¹), C≡C stretch (~2230 cm⁻¹, weak). Absence of O-H and C-O stretches. Appearance of a strong C=O stretch (~1715 cm⁻¹). C≡C stretch remains. Loss of the alcohol functional group and formation of a carbonyl group.

| MS (M⁺) | Expected m/z: 174.24 | Expected m/z: 172.22 | Decrease in molecular weight by 2 Da, corresponding to the loss of 2 hydrogen atoms. |

Table 3: Comparison for Hydration Product (5-(p-tolyl)-4-hydroxypentan-2-one)

Technique Starting Material (5-(p-tolyl)pent-1-yn-4-ol) Product (5-(p-tolyl)pentan-2-one) Interpretation of Change
¹H NMR Alkyne-adjacent CH₂ signal present. Absence of alkyne-adjacent signals. Appearance of a new methyl ketone singlet (~2.1 ppm) and new CH₂ signals. Addition of water across the C≡C bond and subsequent tautomerization.
¹³C NMR Alkynyl carbons (~80-90 ppm). Absence of alkynyl carbons. Appearance of a ketone carbonyl signal (C=O) (~208 ppm) and a new methyl carbon signal (~30 ppm). Conversion of the alkyne to a ketone.
IR C≡C stretch (~2230 cm⁻¹, weak), Broad O-H stretch (~3350 cm⁻¹). Absence of C≡C stretch. Appearance of a strong C=O stretch (~1715 cm⁻¹). O-H stretch remains. Loss of the alkyne group and formation of a new carbonyl group.

| MS (M⁺) | Expected m/z: 174.24 | Expected m/z: 192.26 | Increase in molecular weight by 18 Da, corresponding to the addition of H₂O. |

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the validation process and the chemical transformations.

G cluster_workflow General Workflow for Product Validation start_end start_end process process decision decision output output start Reaction Complete workup Work-up & Purification (e.g., Chromatography) start->workup purity Assess Purity (TLC, GC, LC) workup->purity pure Purity >95%? purity->pure pure->workup No spectro Spectroscopic Analysis (NMR, IR, MS) pure->spectro Yes data Compare Data to Expected Structure spectro->data match Data Match? data->match valid Structure Validated match->valid Yes revisit Re-evaluate Reaction or Structure match->revisit No

Caption: Workflow for the isolation and structural validation of a reaction product.

G reactant reactant product product reagent reagent start 5-(p-tolyl)pent-1-yn-4-ol rA H₂, Pd/C rB PCC or DMP rC H₂SO₄, HgSO₄, H₂O start_point start->start_point pA 5-(p-tolyl)pentan-4-ol rA->pA pB 5-(p-tolyl)pent-1-yn-4-one rB->pB pC 5-(p-tolyl)pentan-2-one rC->pC start_point->rA start_point->rB start_point->rC

Caption: Comparison of three potential reaction pathways for 5-(p-tolyl)pent-1-yn-4-ol.

References

Quantitative Analysis of Tolylpent-1-yn-4-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the quantitative analysis of Tolylpent-1-yn-4-ol in a reaction mixture. The selection of the most appropriate method depends on factors such as the required precision, sample throughput, and the nature of the reaction mixture.

Comparison of Analytical Methods

The choice of analytical technique for the quantitative analysis of this compound hinges on a variety of factors including the volatility and thermal stability of the analyte, the complexity of the reaction mixture, and the desired level of accuracy and precision. Below is a summary of typical performance characteristics for each method, based on data from similar small organic molecules.

ParameterHPLC-UVGC-FIDqNMR
**Linearity (R²) **> 0.999[1]> 0.999[2]> 0.99[3]
Accuracy (% Recovery) 98-102%[1][4]98-102%[1]95-105%[3]
Precision (% RSD) < 2%[1][4]< 5%[5]< 2%[3]
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL range[6]µg/mL to mg/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL range[6]ng/mL range[6]µg/mL to mg/mL range[3]
Analysis Time 10-30 minutes15-45 minutes5-15 minutes
Sample Preparation Filtration, DilutionDilution, Derivatization (optional)Dilution with deuterated solvent and internal standard
Destructive? YesYesNo

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible quantitative data. The following are representative protocols for the analysis of this compound using HPLC, GC, and qNMR.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantification of this compound in a reaction mixture, assuming the compound is soluble in the mobile phase and possesses a UV chromophore (the tolyl group).

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good separation from other components in the reaction mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength where this compound shows maximum absorbance (e.g., 220 nm).

3. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting peak area against concentration.

4. Quantification:

  • Inject the prepared sample solution.

  • Determine the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Gas Chromatography (GC-FID) Protocol

GC is a suitable technique for volatile and thermally stable compounds like this compound. A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds.

1. Sample Preparation:

  • Accurately weigh a portion of the reaction mixture.

  • Dilute the sample with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration within the calibration range.[7]

  • Add an internal standard (e.g., a compound with similar properties to the analyte but well-separated chromatographically, such as undecane) of known concentration to both the standard solutions and the sample.

2. GC Conditions:

  • Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating alcohols.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes. This program should be optimized based on the components of the reaction mixture.

  • Detector Temperature (FID): 280 °C.[6]

  • Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

3. Calibration:

  • Prepare a series of standard solutions of this compound with a constant concentration of the internal standard.

  • Inject each standard and record the peak areas of the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

4. Quantification:

  • Inject the prepared sample solution containing the internal standard.

  • Determine the peak areas of this compound and the internal standard in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol

qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the analyte, by using a certified internal standard.[8]

1. Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a known amount of a suitable internal standard. The internal standard should be of high purity, chemically inert, and have a simple spectrum with at least one signal that does not overlap with any signals from the reaction mixture (e.g., maleic acid, 1,4-dinitrobenzene, or dimethyl sulfone).[9]

  • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample and internal standard completely.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically used.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification. A value of 30-60 seconds is often used.

  • Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for precise integration).[10]

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum.

3. Quantification:

  • Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl group on the tolyl ring or the methyl group adjacent to the alcohol).

  • Integrate a well-resolved signal of the internal standard.

  • Calculate the molar concentration or mass of this compound using the following formula:

    Mass_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * Mass_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • IS = Internal Standard

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationships between these analytical techniques, the following diagrams are provided.

Quantitative_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing & Quantification Sample_Collection Sample Collection from Reaction Mixture Dilution_Weighing Accurate Weighing & Dilution Sample_Collection->Dilution_Weighing Internal_Standard Addition of Internal Standard (for GC & qNMR) Dilution_Weighing->Internal_Standard Filtration Filtration (for HPLC) Dilution_Weighing->Filtration GC_Analysis GC-FID Analysis Internal_Standard->GC_Analysis qNMR_Analysis qNMR Analysis Internal_Standard->qNMR_Analysis HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration GC_Analysis->Peak_Integration qNMR_Analysis->Peak_Integration Calibration_Curve Calibration Curve Construction (for HPLC & GC) Peak_Integration->Calibration_Curve Direct_Calculation Direct Calculation (for qNMR) Peak_Integration->Direct_Calculation Quantification Quantification of this compound Calibration_Curve->Quantification Direct_Calculation->Quantification

Caption: General workflow for the quantitative analysis of this compound.

Method_Comparison cluster_HPLC HPLC-UV cluster_GC GC-FID cluster_qNMR qNMR This compound This compound HPLC_Node High Specificity Good for non-volatile compounds Requires chromophore This compound->HPLC_Node Analysis of GC_Node High Sensitivity Good for volatile compounds Requires thermal stability This compound->GC_Node Analysis of qNMR_Node Primary Method (No Calibration Curve) Non-destructive Lower Sensitivity This compound->qNMR_Node Analysis of

Caption: Key features of HPLC, GC, and qNMR for the analysis of this compound.

References

A Comparative Guide to Experimental and Predicted Spectral Data of 4-(p-tolyl)pent-1-yn-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-referencing of experimental and predicted spectral data for the novel compound 4-(p-tolyl)pent-1-yn-3-ol. Due to the limited availability of published experimental data for this specific molecule at the time of this report, this document serves as a template for future analysis. It outlines the necessary data presentation, experimental protocols, and a logical workflow for comparison once data becomes available.

Data Presentation

A direct comparison between experimental and predicted spectral data is crucial for the structural elucidation and verification of newly synthesized compounds. The following tables are structured to facilitate a clear and concise comparison of key spectral features.

Table 1: ¹H NMR Data Comparison (Predicted vs. Experimental)

Chemical Shift (δ) ppm (Predicted)Chemical Shift (δ) ppm (Experimental)MultiplicityIntegrationAssignment
Data not availableData not available
Data not availableData not available
Data not availableData not available

Table 2: ¹³C NMR Data Comparison (Predicted vs. Experimental)

Chemical Shift (δ) ppm (Predicted)Chemical Shift (δ) ppm (Experimental)Assignment
Data not availableData not available
Data not availableData not available
Data not availableData not available

Table 3: IR Spectroscopy Data Comparison (Predicted vs. Experimental)

Vibrational Frequency (cm⁻¹) (Predicted)Vibrational Frequency (cm⁻¹) (Experimental)Assignment
Data not availableData not available
Data not availableData not available
Data not availableData not available

Table 4: Mass Spectrometry Data Comparison (Predicted vs. Experimental)

m/z (Predicted)m/z (Experimental)Relative Abundance (%)Fragmentation
Data not availableData not available
Data not availableData not available
Data not availableData not available

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following are generalized protocols for the acquisition of spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another appropriate deuterated solvent.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the deuterated solvent.

  • Acquisition Parameters: For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT) is typically used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

  • Instrument: A mass spectrometer, for example, one utilizing electron ionization (EI) or electrospray ionization (ESI).

  • Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Data Acquisition: Mass spectra are recorded over a specific mass-to-charge (m/z) range.

Predicted Spectral Data

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing experimental and predicted spectral data for a given compound.

Spectral Data Comparison Workflow Workflow for Cross-Referencing Spectral Data cluster_experimental Experimental Data Acquisition cluster_predicted Predicted Data Generation cluster_comparison Data Comparison and Analysis cluster_conclusion Conclusion exp_nmr ¹H & ¹³C NMR compare_nmr Compare NMR Data exp_nmr->compare_nmr exp_ir IR Spectroscopy compare_ir Compare IR Data exp_ir->compare_ir exp_ms Mass Spectrometry compare_ms Compare MS Data exp_ms->compare_ms pred_nmr Predict ¹H & ¹³C NMR pred_nmr->compare_nmr pred_ir Predict IR pred_ir->compare_ir pred_ms Predict Mass Spectrum pred_ms->compare_ms structure_verification Structural Verification compare_nmr->structure_verification compare_ir->structure_verification compare_ms->structure_verification

Caption: Workflow for comparing experimental and predicted spectral data.

References

Safety Operating Guide

Proper Disposal of Tolylpent-1-yn-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Tolylpent-1-yn-4-ol, a chemical compound utilized in research and drug development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. All researchers, scientists, and drug development professionals handling this compound must adhere to these guidelines.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant laboratory coat.

  • Footwear: Closed-toe shoes.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.[1][4]

1. Waste Segregation and Collection:

  • Waste Stream: this compound waste should be collected as a "non-halogenated organic solvent" waste stream.[5]

  • Compatibility: Do not mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[3]

  • Container: Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][6] The container must be in good condition.[3]

2. Waste Container Labeling:

Proper labeling is critical for safe disposal. The waste container must be clearly marked with a hazardous waste label as soon as the first drop of waste is added.[2][7] The label must include:

  • The words "Hazardous Waste".[1][3]

  • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1][3]

  • An accurate estimation of the concentration and volume of the waste.

  • The date of waste accumulation.[1]

  • The name and contact information of the principal investigator or responsible person.[1]

  • Appropriate hazard pictograms (e.g., flammable, irritant).[1]

3. Storage of Waste:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[3][8]

  • Closure: Keep the waste container tightly closed at all times, except when adding waste.[2][3][9] Do not leave a funnel in the container.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.[9]

4. Arranging for Disposal:

  • Once the waste container is full (typically no more than 90% capacity), or if the research project is complete, contact your institution's EHS office to schedule a waste pickup.[6]

  • Complete any required chemical waste pickup forms provided by your EHS office.[1]

Summary of Key Disposal Information

ParameterGuideline
Waste Classification Non-halogenated organic solvent
Container Type Leak-proof, chemically compatible (plastic preferred)[1][6]
Labeling Requirements "Hazardous Waste", full chemical name, concentration, date, contact information, hazard pictograms[1][3]
Storage Location Designated satellite accumulation area with secondary containment[3][8][9]
Disposal Method Via institutional Environmental Health and Safety (EHS) office[1][2][3]
Prohibited Disposal No drain or regular trash disposal[1][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe fume_hood Handle Waste in Chemical Fume Hood ppe->fume_hood waste_container Select Compatible, Leak-Proof Waste Container fume_hood->waste_container label_container Label Container with 'Hazardous Waste' and Full Chemical Name waste_container->label_container segregate_waste Segregate as Non-Halogenated Organic Waste label_container->segregate_waste storage Store in Designated Satellite Accumulation Area with Secondary Containment segregate_waste->storage check_full Is Container Full (≤90%)? storage->check_full check_full->storage No contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes end End: Waste Disposed by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Tolylpent-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Tolylpent-1-yn-4-ol. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.

Hazard Summary

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Combustibility: It is a combustible liquid.[1]

Hazard ClassificationCategory
Skin Irritation2
Eye Irritation2
Specific target organ toxicity — single exposure (Respiratory tract irritation)3

Operational Plan: Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood.[1][3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical splash goggles that provide a complete seal around the eyes.[5][6] A face shield may be necessary for procedures with a high risk of splashing.[6][7]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves.[5] Commonly used materials for similar chemicals include nitrile, neoprene, and butyl rubber.[5] Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat/Clothing: A chemical-resistant lab coat or apron is required to protect against splashes.[8][9] For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[6]

    • Footwear: Closed-toe shoes are mandatory.[7] For significant spill risks, chemical-resistant boots should be worn.[8]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhaling vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][7]

3. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not breathe mists or vapors.[1]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[1][4]

  • Use non-sparking tools.[4]

  • Ground and bond containers when transferring material to prevent static discharge.[4]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[1]

4. First Aid Measures:

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[1]

  • If Swallowed: Rinse mouth. Call a poison center or doctor/physician if you feel unwell.[1]

Disposal Plan

  • Waste Collection: Collect all waste containing this compound in a suitable, clearly labeled, and tightly closed container.

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][9] Do not empty into drains or the environment.[3]

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment Selection cluster_action Action start Start: Handling this compound risk_assessment Assess Risk of Exposure (Splash, Inhalation, Contact) start->risk_assessment eye_protection Eye Protection: Chemical Splash Goggles risk_assessment->eye_protection All Scenarios skin_protection Skin Protection: Chemical-Resistant Gloves & Lab Coat risk_assessment->skin_protection All Scenarios respiratory_protection Respiratory Protection: Work in Fume Hood or Use Approved Respirator risk_assessment->respiratory_protection Inhalation Risk face_shield Add Face Shield eye_protection->face_shield High Splash Risk proceed Proceed with Experiment eye_protection->proceed face_shield->proceed skin_protection->proceed respiratory_protection->proceed

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.